molecular formula C8H17NO3 B124618 tert-Butyl (1-hydroxypropan-2-yl)carbamate CAS No. 147252-84-4

tert-Butyl (1-hydroxypropan-2-yl)carbamate

Cat. No.: B124618
CAS No.: 147252-84-4
M. Wt: 175.23 g/mol
InChI Key: PDAFIZPRSXHMCO-UHFFFAOYSA-N
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Description

tert-Butyl (1-hydroxypropan-2-yl)carbamate is a versatile bifunctional building block critical in synthetic organic chemistry. This compound features both a protected amine, safeguarded by the acid-labile tert-butoxycarbonyl (Boc) group, and a hydroxymethyl group on an adjacent carbon. This unique structure allows it to serve as a pivotal chiral precursor in the synthesis of complex molecules, particularly in pharmaceutical research where it is employed in the construction of active pharmaceutical ingredients (APIs) and other bioactive compounds. The presence of the Boc group enables facile deprotection under mild acidic conditions, providing a free amine for further coupling reactions. Concurrently, the primary alcohol can be functionalized through oxidation, esterification, or etherification, making this reagent a valuable scaffold for molecular diversification. Its primary research value lies in its application in peptide-mimetic chemistry and as a key intermediate for the introduction of chiral amino alcohol motifs into larger molecular architectures. This compound is intended for use in laboratory research and development settings only.

Properties

IUPAC Name

tert-butyl N-(1-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAFIZPRSXHMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337965
Record name tert-Butyl (1-hydroxypropan-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147252-84-4
Record name tert-Butyl (1-hydroxypropan-2-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-2-Amino-1-propanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate, a key chiral building block in modern organic and medicinal chemistry. The synthesis involves the chemoselective N-protection of the primary amine in (S)-(+)-2-aminopropan-1-ol using di-tert-butyl dicarbonate (Boc₂O). This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes quantitative data, and includes a visual workflow of the synthetic procedure. The target compound is a crucial intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug lacosamide.[1][2]

Introduction

(S)-(+)-2-aminopropan-1-ol is a versatile chiral starting material. The selective protection of its amine functionality is a critical step to enable further chemical transformations at the hydroxyl group. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[1][3] The reaction of (S)-(+)-2-aminopropan-1-ol with di-tert-butyl dicarbonate (Boc anhydride) provides a straightforward and high-yielding route to tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate.[2][4] This protected amino alcohol serves as a pivotal precursor in multi-step syntheses, particularly in the construction of active pharmaceutical ingredients (APIs).[1][2]

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amine group of (S)-(+)-2-aminopropan-1-ol on one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a carbamate intermediate and the release of tert-butanol and carbon dioxide as byproducts.

Figure 1: Synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

Compound Role Molecular Formula Molar Mass ( g/mol ) Typical Moles (mmol) Typical Mass/Volume Equivalents
(S)-(+)-2-aminopropan-1-olStarting MaterialC₃H₉NO75.1115.01.13 g1.0
Di-tert-butyl dicarbonate (Boc₂O)ReagentC₁₀H₁₈O₅218.2515.03.27 g1.0
Triethylamine (TEA)Base (optional)C₆H₁₅N101.1916.52.3 mL1.1
Dichloromethane (DCM)SolventCH₂Cl₂84.93-~50 mL-
tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamateProductC₈H₁₇NO₃175.2315.0 (Theoretical)2.63 g (Theoretical)-

Product Physical Properties:

  • Appearance: White to off-white solid or crystalline powder.[5]

  • Melting Point: 58-61 °C[1]

  • Purity (Typical): >97%[5]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the Boc-protection of (S)-(+)-2-aminopropan-1-ol.

Reagents and Materials:

  • (S)-(+)-2-aminopropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)[4]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous[1][6]

  • Triethylamine (TEA) or Potassium Carbonate (optional base)[2]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[6]

  • 1N aqueous Hydrochloric Acid (HCl) solution[6]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[6]

  • Silica gel for column chromatography[2]

  • Eluent: Ethyl acetate/Hexane mixture[1]

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-(+)-2-aminopropan-1-ol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of amino alcohol).[2]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base (Optional): If using a base, add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Quenching and Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).[6]

  • Washing: Combine the organic layers and wash sequentially with 1N aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate as a white solid.[2]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow Experimental Workflow for Boc-Protection cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification Phase start Dissolve (S)-2-aminopropan-1-ol in anhydrous DCM cool Cool to 0 °C start->cool add_boc Add Boc₂O Solution (dropwise) cool->add_boc react Stir at Room Temperature (4-12 hours) add_boc->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract wash_acid Wash with 1N HCl extract->wash_acid wash_base Wash with aq. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Product: tert-Butyl (S)-(1-hydroxy- propan-2-yl)carbamate chromatography->product

Caption: A flowchart illustrating the synthesis, work-up, and purification steps.

Conclusion

The synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate from (S)-(+)-2-aminopropan-1-ol via Boc-protection is a robust, efficient, and well-established procedure. This method provides high yields of the desired product with excellent purity after standard purification techniques. The resulting chiral building block is of significant value to the pharmaceutical and fine chemical industries, enabling the stereoselective synthesis of complex molecular targets. The protocol and data presented herein serve as a reliable guide for researchers engaged in related synthetic endeavors.

References

N-Boc-DL-alaninol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-alaninol, a chiral amino alcohol derivative, serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring a protected amine group and a primary alcohol, makes it a versatile intermediate in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical development. This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-DL-alaninol, detailed experimental protocols for its synthesis, and its applications in research and drug discovery.

Physicochemical Properties

N-Boc-DL-alaninol, also known as tert-butyl (1-hydroxypropan-2-yl)carbamate, is a white to off-white solid at room temperature.[1] It is a racemic mixture of its two enantiomers, N-Boc-L-alaninol and N-Boc-D-alaninol. While much of the available data pertains to the individual enantiomers, this section consolidates the known physicochemical properties of the DL form and its constituent enantiomers.

General Properties
PropertyValueSource
Molecular Formula C₈H₁₇NO₃[2][3]
Molecular Weight 175.23 g/mol [2][3][4][5]
Appearance White to off-white solid/powder/crystals[1][6][7][8][9]
CAS Number 147252-84-4[2][3]
Thermal Properties
PropertyValueSource
Melting Point 58-61 °C[2]
Boiling Point 276.4 °C[2][10]
Flash Point 121 °C[2]
Spectroscopic and Physicochemical Data
PropertyValueSource
Density 1.0 g/cm³[2][10]
XLogP3-AA 0.7[4][5]
Topological Polar Surface Area (TPSA) 58.56 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]
Solubility and Stability

N-Boc-DL-alaninol is soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1][6] It exhibits limited solubility in water.[1][6] The compound is moderately stable under dry conditions but may undergo hydrolysis in the presence of moisture or in acidic environments.[1] The tert-butoxycarbonyl (Boc) protecting group is notably acid-labile and can be removed under acidic conditions to yield the free amine.[2][6]

Experimental Protocols

The synthesis of N-Boc-alaninol typically involves a multi-step process starting from the corresponding amino acid, alanine. The following is a generalized protocol based on common synthetic routes.

Synthesis of N-Boc-DL-alaninol

The synthesis of N-Boc-DL-alaninol can be achieved from DL-alanine through a sequence of esterification, N-protection, and reduction.

1. Esterification of DL-Alanine:

  • DL-alanine is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas) to form the corresponding amino acid ester.

2. N-protection with Di-tert-butyl dicarbonate (Boc₂O):

  • The amino group of the DL-alanine ester is protected using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This reaction yields N-Boc-DL-alanine methyl ester.[11]

3. Reduction of the Ester to the Alcohol:

  • The ester group of N-Boc-DL-alanine methyl ester is reduced to a primary alcohol using a reducing agent such as sodium borohydride in a suitable solvent like methanol or a mixture of methanol and THF.[12] The reaction is typically quenched with water, and the pH is adjusted to isolate the product.[11]

4. Work-up and Purification:

  • The final product, N-Boc-DL-alaninol, is isolated through extraction with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate-n-hexane to yield a white solid.[11]

Applications in Research and Drug Development

N-Boc-DL-alaninol and its enantiopure forms are valuable intermediates in the synthesis of a variety of biologically active molecules.

  • Pharmaceutical Synthesis: It is a key building block for the synthesis of pharmaceuticals. For instance, it is used in the preparation of lacosamide, an antiepileptic drug.[2][6]

  • Peptide Chemistry: The Boc protecting group is widely used in peptide synthesis to prevent unwanted side reactions at the amine terminus during peptide chain elongation.[13] The hydroxyl group can be further functionalized, allowing for the creation of complex peptide analogs and peptidomimetics.[13]

  • Chiral Ligands and Auxiliaries: Chiral amino alcohols derived from N-Boc-alaninol are utilized as chiral ligands and auxiliaries in asymmetric catalysis.[11]

Visualizations

Synthesis Workflow of N-Boc-alaninol

Synthesis_Workflow Alanine DL-Alanine Esterification Esterification (e.g., MeOH, SOCl₂) Alanine->Esterification Alanine_Ester DL-Alanine Methyl Ester Esterification->Alanine_Ester N_Protection N-Protection (Boc₂O, Base) Alanine_Ester->N_Protection N_Boc_Alanine_Ester N-Boc-DL-Alanine Methyl Ester N_Protection->N_Boc_Alanine_Ester Reduction Reduction (e.g., NaBH₄) N_Boc_Alanine_Ester->Reduction N_Boc_Alaninol N-Boc-DL-alaninol Reduction->N_Boc_Alaninol

Caption: A generalized workflow for the synthesis of N-Boc-DL-alaninol.

Role in Peptide Synthesis

Peptide_Synthesis N_Boc_Alaninol N-Boc-L-alaninol Deprotection Deprotection (Acidic Conditions) N_Boc_Alaninol->Deprotection Boc group removal Amino_Alcohol L-Alaninol (Free Amine) Deprotection->Amino_Alcohol Coupling Peptide Coupling Amino_Alcohol->Coupling Final_Peptide Modified Peptide Coupling->Final_Peptide Peptide_Chain Growing Peptide Chain Peptide_Chain->Coupling

Caption: Role of N-Boc-L-alaninol in peptide synthesis.

References

A Technical Guide to tert-Butyl (1-hydroxypropan-2-yl)carbamate: A Key Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (1-hydroxypropan-2-yl)carbamate, a pivotal intermediate in organic and medicinal chemistry. This document details its chemical properties, synthesis, and significant applications, particularly in the development of active pharmaceutical ingredients (APIs).

Core Chemical Properties

This compound, also known as N-Boc-alaninol, is a chiral amino alcohol derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a primary hydroxyl group makes it a versatile bifunctional building block in synthetic chemistry.[1]

Below is a summary of its key quantitative data. The compound exists as a racemate (DL form) and as individual enantiomers (D and L forms), each with distinct CAS numbers.

PropertyValue
Molecular Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol [2]
IUPAC Name tert-butyl N-(1-hydroxypropan-2-yl)carbamate[1]
Synonyms N-Boc-DL-alaninol, (2-Hydroxy-1-methylethyl)carbamic acid 1,1-dimethylethyl ester[3]
CAS Number (Racemate) 147252-84-4[1][3][4][5]
CAS Number ((S)-form) 79069-13-9[6]
CAS Number ((R)-form) 106391-86-0[2][7]
Appearance Solid, Crystalline

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amino group of alaninol (2-amino-1-propanol) with di-tert-butyl dicarbonate (Boc₂O).

General Synthesis Protocol

This protocol outlines the common laboratory synthesis of the chiral (S)-enantiomer from (S)-(+)-2-aminopropan-1-ol.

StepProcedure
1. Reaction Setup Dissolve (S)-(+)-2-aminopropan-1-ol in a suitable solvent such as dichloromethane (DCM) or ethanol in a reaction flask.[4]
2. Reagent Addition Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or potassium carbonate) to the solution.[4]
3. Reaction Stir the mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4] A reported method achieved a 97% yield after approximately 4 hours in dichloromethane at room temperature.[4]
4. Workup & Purification Upon completion, extract the product using an organic solvent. The combined organic phases are then purified, typically via column chromatography on silica gel, to yield the final product.[4]

A more detailed, multi-step synthesis starting from D-alanine involves methylation, N-protection with di-tert-butyl dicarbonate, and subsequent reduction.[8]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 2-Aminopropan-1-ol (Alaninol) dissolve 1. Dissolve Alaninol in Solvent (e.g., DCM) start1->dissolve start2 Di-tert-butyl dicarbonate (Boc₂O) react 2. Add Boc₂O and Base, Stir at Room Temperature start2->react start3 Base (e.g., Et₃N) start3->react dissolve->react monitor 3. Monitor Reaction (e.g., TLC) react->monitor workup 4. Organic Extraction monitor->workup purify 5. Column Chromatography workup->purify product tert-Butyl (1-hydroxypropan-2-yl)carbamate purify->product

Caption: General synthesis workflow.

Role in Drug Development and Key Reactions

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial chiral intermediate. Its primary function is to introduce a specific stereochemistry into a target molecule while protecting the amine functionality.

Applications:
  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various APIs. A notable example is its use in the production of the anti-epileptic drug Lacosamide.[1][4]

  • Peptide Chemistry: The Boc group is a standard protecting group for amines in peptide synthesis. It prevents unwanted side reactions at the amino terminus during the coupling of amino acid residues and can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid).[4][5]

  • Chiral Building Block: Its defined stereochemistry makes it invaluable for creating enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.[2]

Key Experimental Reactions:

The bifunctional nature of the molecule allows for several subsequent reactions, making it a versatile synthetic tool.

Reaction TypeDescription
Deprotection (De-Boc) The Boc group is labile in acidic conditions. Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes the protecting group to yield the free amine for further coupling reactions.[4][5]
Oxidation The primary hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This allows for the creation of N-protected amino acids.[4]
Mitsunobu Reaction This reaction allows for the conversion of the primary alcohol into a variety of other functional groups (e.g., esters, ethers) with an inversion of stereochemical configuration.[4]
General Reaction Pathway Visualization

The following diagram illustrates the utility of this compound as a synthetic intermediate.

G Synthetic Utility of N-Boc-alaninol start tert-Butyl (1-hydroxypropan-2-yl)carbamate deprotection Acidic Deprotection (e.g., TFA) start->deprotection oxidation Oxidation of Alcohol (e.g., PCC, DMP) start->oxidation mitsunobu Mitsunobu Reaction start->mitsunobu free_amine Chiral Amino Alcohol (Free Amine) deprotection->free_amine aldehyde_acid N-Boc Protected Amino Aldehyde/Acid oxidation->aldehyde_acid functionalized Further Functionalized Products (Esters, Ethers) mitsunobu->functionalized

Caption: Key reaction pathways.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound does not have a defined biological activity or a specific signaling pathway that it modulates directly. Its significance lies in enabling the synthesis of biologically active molecules. The carbamate group can potentially interact with biological targets like proteins and enzymes, but its primary role in drug development is as a transient protecting group that is removed before the final API is formulated.[1] Therefore, detailed signaling pathway diagrams for this compound are not applicable. The biological activity is determined by the final complex molecule it helps to construct.

References

An In-Depth Technical Guide to tert-Butyl N-(1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (1-hydroxypropan-2-yl)carbamate, a key bifunctional building block in synthetic organic chemistry, is distinguished by the presence of a protected amine and a hydroxymethyl group. The amine is shielded by the acid-labile tert-butoxycarbonyl (Boc) group, while the hydroxymethyl group is situated on an adjacent carbon. This arrangement makes it a valuable chiral precursor in the synthesis of more complex molecules, especially within pharmaceutical research for the development of active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its chemical properties, synthesis, and applications.

IUPAC Nomenclature

The officially recognized IUPAC name for this compound is tert-butyl N-(1-hydroxypropan-2-yl)carbamate .[1][2][3]

Chemical and Physical Properties

The fundamental properties of tert-butyl N-(1-hydroxypropan-2-yl)carbamate are summarized below. This data is essential for its application in various synthetic procedures.

PropertyValue
IUPAC Name tert-butyl N-(1-hydroxypropan-2-yl)carbamate[1][2][3]
CAS Number 147252-84-4[1][3][4]
Molecular Formula C8H17NO3[1][4]
Molecular Weight 175.23 g/mol [1][4]
Appearance Typically a white solid
Melting Point 99°C to 103°C
Solubility Soluble in organic solvents like dichloromethane and ethanol; less soluble in water
InChI Key PDAFIZPRSXHMCO-UHFFFAOYSA-N[1][3]
Canonical SMILES CC(CO)NC(=O)OC(C)(C)C[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound is a standard procedure in organic synthesis, valued for its efficiency and the stability of the resulting product.

General Synthesis Method

The primary route for synthesizing this compound involves the reaction of (S)-(+)-2-aminopropan-1-ol with di-tert-butyl dicarbonate. This reaction is conducted under basic conditions to facilitate the formation of the carbamate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of tert-butyl N-(1-hydroxypropan-2-yl)carbamate.

Synthesis_Workflow Reactants Reactants: (S)-(+)-2-aminopropan-1-ol Di-tert-butyl dicarbonate Reaction_Vessel Reaction under Basic Conditions Reactants->Reaction_Vessel Extraction Work-up and Extraction Reaction_Vessel->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Final Product: tert-butyl N-(1-hydroxypropan-2-yl)carbamate Purification->Final_Product

General synthesis workflow for tert-butyl N-(1-hydroxypropan-2-yl)carbamate.

Applications in Research and Development

This compound serves as a critical intermediate in various synthetic pathways, particularly in the pharmaceutical industry.

Role as a Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It effectively stabilizes the amine functionality, preventing it from participating in unwanted side reactions during subsequent synthetic steps. The Boc group can be readily removed under mild acidic conditions, regenerating the amine for further transformations.

Applications in Pharmaceutical Synthesis
  • Intermediate for Active Pharmaceutical Ingredients: It is a key intermediate in the synthesis of various biologically active compounds. For example, it is used in the manufacturing of lacosamide, an anticonvulsant medication used for the treatment of epilepsy.

  • Peptide Chemistry: The compound is utilized to protect amino groups during the complex process of peptide synthesis, ensuring that reactions occur selectively at the desired positions.

  • Drug Design and Development: Its unique structure makes it a valuable scaffold for creating new therapeutic agents and for studies related to drug design.

References

Technical Guide: tert-Butyl (1-hydroxypropan-2-yl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (1-hydroxypropan-2-yl)carbamate, a versatile bifunctional building block crucial in synthetic organic chemistry. This document outlines its solubility characteristics in common organic solvents, provides a detailed experimental protocol for its synthesis, and illustrates its pivotal role in pharmaceutical development through logical workflow diagrams.

Introduction

This compound, also known as N-Boc-DL-alaninol, is a carbamate derivative featuring a protected amine and a primary alcohol.[1] The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group makes it an invaluable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Its unique structure allows for selective functionalization at either the amine (after deprotection) or the hydroxyl group, providing a versatile scaffold for molecular diversification.[1]

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from various chemical suppliers and research articles, a qualitative solubility profile can be summarized. The presence of both a polar hydroxyl group and a nonpolar tert-butyl group gives it moderate solubility in a variety of organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventChemical FormulaPolarityQualitative SolubilityReference
Dichloromethane (DCM)CH₂Cl₂Polar AproticSoluble[1][2]
EthanolC₂H₅OHPolar ProticSoluble[2]
MethanolCH₃OHPolar ProticAlmost transparent[3]
Tetrahydrofuran (THF)C₄H₈OPolar AproticSoluble[1][4]
Ethyl AcetateC₄H₈O₂Moderately PolarSoluble (used in purification)[1]
HexaneC₆H₁₄NonpolarSparingly soluble to insoluble (used as an eluent with ethyl acetate for purification)[1]

Note: "Soluble" indicates that the compound is readily dissolved in the solvent, often used in reaction or purification steps. "Sparingly soluble" or "insoluble" suggests limited to no dissolution at ambient temperatures.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the reaction of 2-aminopropan-1-ol with di-tert-butyl dicarbonate (Boc₂O).[2][5]

Materials:

  • (S)-(+)-2-aminopropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Ethanol

  • A suitable base (e.g., Potassium Carbonate or Triethylamine)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-(+)-2-aminopropan-1-ol in a suitable solvent such as dichloromethane or ethanol.[2]

  • Addition of Reagents: To the stirred solution, add a base (e.g., potassium carbonate or triethylamine), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).[2] The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to obtain the pure this compound.[1] A reported synthesis in dichloromethane at room temperature for approximately 4 hours achieved a yield of about 97%.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve 2-aminopropan-1-ol in Dichloromethane B Add Base and Di-tert-butyl dicarbonate A->B C Stir at Room Temperature B->C D Solvent Removal C->D Reaction Completion E Extraction with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Column Chromatography (Silica Gel) G->H Crude Product I Elute with Ethyl Acetate/ Hexane H->I J Pure Product I->J

Synthesis and Purification Workflow
Role in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

G Role as a Building Block in Drug Development cluster_modifications Chemical Modifications A tert-Butyl (1-hydroxypropan-2-yl)carbamate B Hydroxyl Group Functionalization (e.g., Oxidation, Etherification) A->B C Amine Deprotection (Acidic Conditions) A->C D Intermediate 1 B->D E Intermediate 2 (Free Amine) C->E F Further Synthetic Steps D->F E->F G Active Pharmaceutical Ingredient (API) F->G

Application in Pharmaceutical Synthesis

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the realm of drug development. While quantitative solubility data remains sparse, its qualitative solubility in common organic solvents is well-established, facilitating its use in a variety of reaction conditions. The synthetic protocol outlined provides a reliable method for its preparation, and its strategic application as a bifunctional building block continues to be a key element in the construction of complex, biologically active molecules.

References

The Pivotal Role of tert-Butyl (1-hydroxypropan-2-yl)carbamate in Chiral Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-hydroxypropan-2-yl)carbamate, a versatile chiral building block, for researchers, scientists, and professionals in drug development. This document details its synthesis, chemical properties, and critical applications in the stereoselective synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). A core focus is placed on its utilization as a chiral synthon derived from the readily available amino acid, alanine. This guide furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical application in a laboratory setting.

Introduction

Chiral amino alcohols are fundamental structural motifs in a vast array of biologically active compounds, including pharmaceuticals, natural products, and chiral catalysts.[1] The stereochemistry of these molecules is often paramount to their biological function and therapeutic efficacy. This compound, also known as N-Boc-alaninol, is a prominent member of this class of compounds. It is a bifunctional molecule featuring a primary alcohol and a carbamate-protected amine, rendering it an invaluable precursor for the introduction of a chiral amino alcohol moiety into more complex molecular architectures.[2]

This compound is derived from the natural amino acids L-alanine or D-alanine, placing it within the "chiral pool" — a collection of abundant, enantiomerically pure compounds from nature that serve as economical starting materials for asymmetric synthesis.[3] The tert-butoxycarbonyl (Boc) protecting group is instrumental to its utility, offering robust protection of the amine functionality under a variety of reaction conditions while being readily removable under mild acidic conditions.[4] This guide will delve into the synthesis of both enantiomers of this compound and showcase its application in the synthesis of notable pharmaceutical agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the N-protection of the corresponding chiral amino alcohol, (S)-2-aminopropan-1-ol (L-alaninol) or (R)-2-aminopropan-1-ol (D-alaninol), with di-tert-butyl dicarbonate (Boc₂O).[5]

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino alcohol, with tert-butanol and carbon dioxide as byproducts.[6] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[6]

Synthesis cluster_reagents Reagents start (S)- or (R)-2-Aminopropan-1-ol product (S)- or (R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate start->product Solvent (e.g., Dichloromethane) Room Temperature reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine)

Caption: General synthetic scheme for Boc-protection of alaninol.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate

This protocol is adapted from a general procedure for the Boc protection of amino alcohols.[5]

Materials:

  • (S)-(+)-2-Aminopropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethanol

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-(+)-2-aminopropan-1-ol (1.0 eq) in dichloromethane.

  • To this solution, add triethylamine (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in dichloromethane to the stirring mixture at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Protocol 2: Synthesis of (R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate

The procedure is identical to Protocol 1, with the substitution of (R)-(-)-2-aminopropan-1-ol as the starting material.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material (S)-(+)-2-Aminopropan-1-ol[5]
Reagents Di-tert-butyl dicarbonate, Triethylamine[5]
Solvent Dichloromethane[5]
Reaction Time 4 hours[5]
Temperature Room Temperature[5]
Yield ~97%[5]
Purity >98% (typically achieved after chromatography)[4]
Enantiomeric Excess >99% (retained from starting material)[]

Physicochemical and Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity.

Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₇NO₃[8]
Molecular Weight 175.23 g/mol [8]
Appearance White solid[9]
Melting Point 58-61 °C[8]
Boiling Point 276.4 °C[8]
Density 1.0 g/cm³[8]
Spectroscopic Data

The following table presents typical spectroscopic data for the characterization of the title compound.

TechniqueDataReference
¹H NMR Confirms the presence of the tert-butyl group (~1.4 ppm) and the hydroxypropan-2-yl backbone (~3.5-4.0 ppm for hydroxyl and methine protons).[8]
¹³C NMR Confirms the carbonyl carbon of the carbamate and the carbons of the alkyl chain and tert-butyl group.[10]
IR Spectroscopy Shows characteristic stretches for the carbamate C=O (~1680–1720 cm⁻¹) and the O-H group (~3200–3600 cm⁻¹).[8]
Mass Spectrometry (ESI-MS) Validates the molecular weight with a prominent [M+H]⁺ peak at m/z 175.23.[8]

Applications in Pharmaceutical Synthesis

The utility of this compound as a chiral building block is exemplified by its use in the synthesis of several active pharmaceutical ingredients.

Synthesis of Lacosamide

Lacosamide is an anticonvulsant drug used for the treatment of epilepsy.[5] A key step in its synthesis involves the use of a chiral amino acid derivative, which can be prepared from (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

Lacosamide_Synthesis start (R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate intermediate1 Oxidation start->intermediate1 intermediate2 Amide Coupling intermediate1->intermediate2 intermediate3 O-Methylation intermediate2->intermediate3 intermediate4 Boc Deprotection intermediate3->intermediate4 intermediate5 Acetylation intermediate4->intermediate5 product Lacosamide intermediate5->product

Caption: Simplified workflow for the synthesis of Lacosamide.

Experimental Protocol Outline (Conceptual):

  • Oxidation: The primary alcohol of (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate is oxidized to the corresponding carboxylic acid.

  • Amide Coupling: The resulting N-Boc-D-alanine is coupled with benzylamine to form the corresponding amide.

  • O-Methylation: The hydroxyl group of the serine derivative (if used as starting material) is methylated.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.

  • Acetylation: The amine is acetylated to afford the final product, Lacosamide.

Note: Several synthetic routes to Lacosamide exist, and this represents a generalized pathway highlighting the role of the chiral building block.

Synthesis of Silodosin

Silodosin is a medication used to treat benign prostatic hyperplasia.[11] Its synthesis can involve a key chiral amine intermediate, which can be derived from (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

Experimental Protocol Outline (Conceptual): A convergent synthesis approach for Silodosin has been developed that utilizes a chiral fragment derived from the chiral pool.[12] This fragment can be prepared from (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate. The synthesis involves the coupling of this chiral piece with a functionalized indoline moiety.[12]

Logical Relationships and Workflow

The following diagram illustrates the logical workflow from the chiral pool to the final application of this compound.

Workflow cluster_Chiral_Pool Chiral Pool cluster_Synthesis Synthesis of Building Block cluster_Application Application in Synthesis AminoAcid L- or D-Alanine Reduction Reduction to Alaninol AminoAcid->Reduction BocProtection Boc Protection Reduction->BocProtection BuildingBlock tert-Butyl (1-hydroxypropan-2-yl)carbamate BocProtection->BuildingBlock Functionalization Further Functionalization (e.g., Oxidation, Coupling) BuildingBlock->Functionalization API Active Pharmaceutical Ingredient (e.g., Lacosamide, Silodosin) Functionalization->API

Caption: Workflow from chiral pool to API synthesis.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its straightforward preparation from inexpensive, enantiomerically pure starting materials from the chiral pool, combined with the robust yet easily removable Boc protecting group, makes it an ideal synthon for the synthesis of complex chiral molecules. As demonstrated in the synthesis of APIs like Lacosamide and Silodosin, this compound provides a reliable method for introducing a specific stereocenter into a target molecule, which is of utmost importance in the development of effective and safe pharmaceuticals. The detailed protocols and data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this important chiral building block in their synthetic endeavors.

References

Commercial Availability and Synthesis of Enantiopure tert-Butyl (1-hydroxypropan-2-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analysis of the enantiopure forms of tert-Butyl (1-hydroxypropan-2-yl)carbamate, a critical chiral building block in pharmaceutical development. The (S)-enantiomer, commonly known as N-Boc-L-alaninol, and the (R)-enantiomer, N-Boc-D-alaninol, are instrumental in the asymmetric synthesis of complex molecular architectures for active pharmaceutical ingredients (APIs).

Commercial Availability

The enantiomers and the racemic mixture of this compound are available from various chemical suppliers. The following tables summarize the availability, purity, and catalog information from a selection of vendors.

(S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-alaninol)
SupplierCAS NumberPurity/Enantiomeric Excess (ee)Catalog Number
Sigma-Aldrich79069-13-998% (assay), 98% ee (GLC)469513
Thermo Scientific79069-13-999%Not specified
Tokyo Chemical Industry (TCI)79069-13-9>98.0% (GC)B1953
CymitQuimica79069-13-997%10-F045512
Pharmaffiliates79069-13-9Not specifiedPA 04 1941015
Chem-Impex79069-13-9Not specifiedNot specified
Aapptec79069-13-9Not specifiedNot specified
(R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-D-alaninol)
SupplierCAS NumberPurity/Enantiomeric Excess (ee)Catalog Number
Thermo Scientific Chemicals106391-86-098% (assay), >98.0% eeNot specified
CP Lab Safety106391-86-0min 98%, min 98% eeNot specified
Chem-Impex106391-86-0≥ 98% (GC)Not specified
Aapptec106391-86-0Not specifiedDBA201
(rac)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-DL-alaninol)
SupplierCAS NumberPurityCatalog Number
Benchchem147252-84-4Not specifiedB124618
EvitaChem147252-84-4Not specifiedEVT-308220
Oakwood Chemical147252-84-4Not specified239361
Synthonix, Inc.147252-84-495+%H38332
ChemScene147252-84-4≥97%CS-W017446

Synthesis of Enantiopure this compound

The synthesis of enantiopure N-Boc-alaninol is typically achieved through a three-step process starting from the corresponding enantiomer of the amino acid alanine. The general workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Start D- or L-Alanine Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Step 1 Step2 Boc Protection (Boc)2O, Base Step1->Step2 Step 2 Step3 Reduction (e.g., NaBH4, LiCl) Step2->Step3 Step 3 End Enantiopure N-Boc-alaninol Step3->End Purification

Caption: Synthetic workflow for enantiopure N-Boc-alaninol.

Experimental Protocol for N-Boc-D-alaninol Synthesis[1]

This protocol outlines the synthesis of N-Boc-D-alaninol starting from D-alanine. A similar procedure can be followed for the (S)-enantiomer using L-alanine.

Step 1: Synthesis of D-alanine methyl ester hydrochloride

  • To a flask containing 350 mL of anhydrous methanol, add 0.2 mol of D-alanine.

  • Under stirring at room temperature, pass dry hydrogen chloride gas through the suspension until saturation.

  • Stir the reaction mixture overnight. Monitor the reaction progress by TLC (developing agent: n-butanol:glacial acetic acid:saturated aqueous solution = 2:1:1) until the starting material spot disappears.

  • Evaporate the methanol under reduced pressure.

  • Recrystallize the crude product from a methanol-ether solvent system and dry under vacuum to yield D-alanine methyl ester hydrochloride.

Step 2: N-protection with di-tert-butyl dicarbonate

  • Dissolve the D-alanine methyl ester hydrochloride in water and adjust the pH to 8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with anhydrous ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain D-alanine methyl ester as an oily substance.

  • In a three-necked flask under a nitrogen atmosphere, add 200 mL of dried THF, 12.67 g (64.3 mmol) of di-tert-butyl dicarbonate, and 19 mL (138 mmol) of freshly distilled triethylamine.

  • Cool the mixture in an ice-water bath and add a solution of 14.3 g (64.3 mmol) of D-alanine methyl ester in 100 mL of THF dropwise.

  • After the addition is complete, stir for an additional 10 minutes in the ice-water bath, then remove the bath and continue stirring at room temperature for 14 hours.

Step 3: Reduction to N-Boc-D-alaninol

  • Dissolve 0.2 mol of the N-Boc-D-alanine methyl ester obtained in the previous step in 600 mL of anhydrous methanol.

  • Add 24.2 g (0.4 mol) of lithium chloride and stir until dissolved.

  • Add 15.2 g (0.4 mol) of sodium borohydride in portions while stirring at room temperature.

  • Monitor the reaction by TLC (developing agent: acetone:benzene = 2:1) until the ester spot disappears.

  • Quench the reaction by adding 64 mL of water and adjust the pH to 1 with concentrated hydrochloric acid.

  • Evaporate most of the solvent under reduced pressure.

  • Neutralize the residue to pH 12 with a 7.5 M NaOH solution.

  • Filter the resulting precipitate and wash it three times with 20 mL of dichloromethane.

  • Extract the aqueous phase four times with 150 mL of dichloromethane.

  • Combine all organic phases, wash with a saturated NaCl solution (100 mL), and dry over anhydrous Na2SO4.

  • Evaporate the dichloromethane to yield the crude product.

Purification

The crude N-Boc-alaninol can be purified by recrystallization from an ethyl acetate-n-hexane solvent system to yield the final product as a white solid.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of N-Boc-alaninol is a critical quality parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method

While a specific method for N-Boc-alaninol is not detailed in the initial search, methods for closely related N-Boc-amino acids can be adapted. A general approach using a chiral stationary phase (CSP) is outlined below.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., based on polysaccharide derivatives like Chiralpak IA, IC, or Astec® CHIROBIOTIC® T)

Example Method Conditions (adapted from similar compounds): [1]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and an alkane (e.g., hexane or heptane), often with a small amount of an acidic or basic additive to improve peak shape. A common mobile phase for related compounds is a mixture of methanol and a buffer such as 20 mM ammonium acetate in water (e.g., 90:10 v/v), adjusted to a specific pH.[1]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a wavelength where the compound absorbs (e.g., 210-230 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

The retention times of the two enantiomers will differ on the chiral column, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Applications in Drug Development

Enantiopure this compound is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds.[2] The Boc-protecting group allows for selective reactions at the hydroxyl group, and its facile removal under acidic conditions reveals the amine for further functionalization. This makes it a key intermediate in the synthesis of complex, enantiomerically pure drug candidates, where stereochemistry is crucial for therapeutic efficacy and safety.

The workflow for utilizing this chiral building block in a synthetic route is illustrated below.

Application_Workflow cluster_start Chiral Building Block cluster_steps Synthetic Transformations cluster_end Target Molecule Start Enantiopure N-Boc-alaninol Step1 Modification of -OH group Start->Step1 Step2 Boc Deprotection (Acidic conditions) Step1->Step2 Step3 Further Functionalization of -NH2 group Step2->Step3 End Complex Chiral API Step3->End

Caption: General synthetic application of N-Boc-alaninol.

References

Spectroscopic and Structural Elucidation of tert-Butyl (1-hydroxypropan-2-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (1-hydroxypropan-2-yl)carbamate (also known as N-Boc-DL-alaninol), a key building block in organic synthesis and pharmaceutical development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Compound Overview

This compound is a carbamate-protected amino alcohol. The presence of both a hydroxyl group and a protected amine makes it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Molecular Structure:

Chemical Properties: [1][2][3]

PropertyValue
Molecular Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol
CAS Number 147252-84-4
Appearance White to off-white solid

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) Data (Typical Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8 - 5.2Broad Singlet1HNH
~3.7 - 3.9Multiplet1HCH -CH₂OH
~3.4 - 3.6Multiplet2HCH-CH₂ OH
~2.5 - 3.0Broad Singlet1HOH
1.44Singlet9H-C(CH₃ )₃
~1.1Doublet3HCH₃ -CH

¹³C NMR (Carbon-13 NMR) Data (Typical Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~156 - 157C =O (Carbamate)
~79 - 80-C (CH₃)₃
~65 - 66-C H₂OH
~50 - 51C H-NH
~28.4-C(C H₃)₃
~17 - 18C H₃-CH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H Stretch (Alcohol)
3300 - 3500MediumN-H Stretch (Amine)
2850 - 3000MediumC-H Stretch (Alkyl)
1680 - 1720StrongC=O Stretch (Carbamate)
1510 - 1540MediumN-H Bend (Amine)
1160 - 1250StrongC-O Stretch (Carbamate/Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a common technique.

Expected Mass Spectrometry Data (ESI-MS)

m/z (Mass-to-Charge Ratio)Ion
176.13[M+H]⁺
198.11[M+Na]⁺
120.09[M-C₄H₉O+H]⁺
76.08[M-C₅H₉O₂+H]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS peak at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Data Processing: Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in CDCl₃ IR IR Spectroscopy Purification->IR Prepare thin film or ATR MS Mass Spectrometry Purification->MS Prepare dilute solution Structure_Elucidation Structural Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

stability and storage conditions for N-Boc-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of N-Boc-alaninol

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensuring the integrity and reproducibility of experimental results. N-Boc-alaninol, a key chiral building block in peptide synthesis and pharmaceutical research, is no exception. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for N-Boc-alaninol, supported by data from safety and technical data sheets.

Summary of Stability and Storage Conditions

N-Boc-alaninol is generally considered stable under recommended storage conditions.[1][2][3] However, its stability can be compromised by exposure to moisture, acidic environments, and high temperatures.[1][4]

Quantitative Data on Storage and Stability
ParameterRecommended Condition/ValueSource(s)
Storage Temperature 2-8°C[5][6]
4°C[7]
Cool, dry, well-ventilated place[2]
Moisture Store in a dry environment; sealed container[4][5][6]
Hydrolyzes in the presence of moisture[4]
Incompatible Materials Strong oxidizing agents[1][2]
Conditions to Avoid Excess heat, dust formation[1]
Acidic environments[4]

Potential Degradation Pathways

The primary route of degradation for N-Boc-alaninol involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This deprotection can be initiated by acidic conditions or high temperatures.[8][9][10]

G Potential Degradation Pathways of N-Boc-alaninol NBocAlaninol N-Boc-alaninol Alaninol Alaninol NBocAlaninol->Alaninol Acid (H+) or Heat (Δ) tertButylCation tert-Butyl Cation NBocAlaninol->tertButylCation Acid (H+) or Heat (Δ) CO2 Carbon Dioxide (CO2) NBocAlaninol->CO2 Decarboxylation Isobutylene Isobutylene tertButylCation->Isobutylene Elimination

Caption: Degradation of N-Boc-alaninol via acid or heat.

Upon cleavage, the Boc group can decompose into a tert-butyl cation and carbon dioxide. The tert-butyl cation can then be neutralized to form isobutylene.[9] Thermal decomposition can also lead to the release of carbon monoxide and nitrogen oxides.[1][2]

Experimental Protocols

While a specific, detailed experimental protocol for the stability testing of N-Boc-alaninol is not publicly available, a general workflow for assessing the stability of a chemical compound like N-Boc-alaninol can be described. This typically involves a forced degradation study using techniques like High-Performance Liquid Chromatography (HPLC).

Representative Forced Degradation Study Protocol

Objective: To assess the stability of N-Boc-alaninol under various stress conditions and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N-Boc-alaninol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid N-Boc-alaninol at an elevated temperature (e.g., 105°C) for a defined period, then dissolve in the solvent.

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the intact N-Boc-alaninol from any degradation products. A typical system would use a C18 column with a gradient elution of water and acetonitrile.

  • Data Analysis:

    • Calculate the percentage of N-Boc-alaninol remaining at each time point for each stress condition.

    • Identify and quantify any major degradation products by comparing the chromatograms of the stressed samples to that of an unstressed control.

G Workflow for a Forced Degradation Study start Prepare Stock Solution of N-Boc-alaninol stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sample Withdraw and Prepare Samples at Time Points stress->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Calculate % Remaining and Quantify Degradants hplc->data report Generate Stability Report data->report

Caption: A typical workflow for a forced degradation study.

Handling and Safety Precautions

When handling N-Boc-alaninol, it is important to follow good laboratory practices.[1] Use personal protective equipment, including gloves and safety glasses.[1][2] Ensure adequate ventilation to avoid the formation and inhalation of dust.[1][2] In case of contact with skin or eyes, rinse thoroughly with water.[1]

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of N-Boc-alaninol for their synthetic and research needs.

References

Methodological & Application

protocol for Boc protection of 2-amino-1-propanol using di-tert-butyl dicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Boc Protection of 2-Amino-1-Propanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and peptide chemistry. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most common reagent for introducing the Boc group.[1][3] This protocol details a standard laboratory procedure for the Boc protection of 2-amino-1-propanol to yield tert-butyl (1-hydroxypropan-2-yl)carbamate. The amino group, being more nucleophilic than the hydroxyl group, reacts selectively with the Boc anhydride.[4]

Reaction Scheme

2-Amino-1-propanolDi-tert-butyl dicarbonatethis compound

Experimental Protocol

Materials and Reagents

  • 2-Amino-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-propanol (1.0 eq). Dissolve the amino alcohol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]

  • Addition of Base: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.[5][6] Stir the mixture at room temperature.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture. The reaction is typically carried out at room temperature.[3][5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the solvent.

    • Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.[5][8]

Data Presentation

The following table summarizes the quantitative data for a typical reaction.

Reagent Molar Mass ( g/mol ) Amount (g) Moles (mmol) Equivalents
2-Amino-1-propanol75.111.0013.311.0
Di-tert-butyl dicarbonate218.253.2014.641.1
Triethylamine101.191.6215.971.2
Dichloromethane (Solvent)-50 mL--
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Actual Yield (g) Yield (%)
This compound175.232.332.10 - 2.2690 - 97

Diagrams

Experimental Workflow

experimental_workflow start Start reactants Dissolve 2-Amino-1-propanol and Triethylamine in DCM start->reactants add_boc Add Di-tert-butyl Dicarbonate Solution reactants->add_boc react Stir at Room Temperature (4-12 hours) add_boc->react workup Aqueous Work-up (NaHCO₃, Brine) react->workup dry Dry (Na₂SO₄) and Concentrate workup->dry purify Column Chromatography (Silica Gel) dry->purify product Pure Product: This compound purify->product

Caption: Workflow for the Boc protection of 2-amino-1-propanol.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Boc2O (Boc)₂O Intermediate R-NH₂⁺-C(O⁻)(OBoc)₂ Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of Boc protection of a primary amine.

References

tert-Butyl (1-hydroxypropan-2-yl)carbamate in the synthesis of lacosamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Lacosamide

Introduction

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is an anticonvulsant drug used for the adjunctive treatment of partial-onset seizures. The synthesis of Lacosamide involves several key steps, including the formation of amide bonds and the stereospecific introduction of a methoxy group. While various chiral building blocks can be employed in pharmaceutical synthesis, the direct precursor for the backbone of Lacosamide is typically a derivative of (R)-serine.

tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-alaninol, is a versatile chiral intermediate in organic synthesis.[1] However, its carbon skeleton, which features a methyl group at the 2-position, does not directly correspond to the 3-methoxypropanamide backbone of Lacosamide. A feasible and commonly employed synthetic strategy for Lacosamide commences with (R)-serine, which possesses the necessary 3-hydroxypropanamide framework. This document details a well-established synthetic route to Lacosamide starting from Boc-protected (R)-serine, outlining the key transformations and providing detailed experimental protocols.

Synthetic Pathway Overview

The synthesis of Lacosamide from (R)-Boc-serine can be accomplished through a multi-step process that includes amide coupling, methylation, deprotection, and acetylation. The general synthetic scheme is outlined below.

Lacosamide Synthesis Pathway A (R)-Boc-serine B (R)-tert-Butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate A->B Benzylamine, EDC, HOBt C (R)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate B->C Methylating Agent (e.g., MeI, Ag2O or DMS, base) D (R)-2-Amino-N-benzyl-3-methoxypropanamide C->D Acidic Deprotection (e.g., TFA or HCl) E Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) D->E Acetylation (Acetic Anhydride)

Figure 1: Overall synthetic pathway for Lacosamide from (R)-Boc-serine.

Experimental Protocols

Amide Coupling of (R)-Boc-serine with Benzylamine

This protocol describes the formation of the amide bond between the carboxylic acid of (R)-Boc-serine and benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • (R)-Boc-serine

  • Benzylamine

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-Boc-serine (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and benzylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled reaction mixture.

  • Add DIPEA (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate.

  • Purify the crude product by flash column chromatography if necessary.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Isolation prep1 Dissolve (R)-Boc-serine, HOBt, and Benzylamine in DCM prep2 Cool to 0 °C prep1->prep2 react1 Add EDC and DIPEA prep2->react1 react2 Stir at 0 °C, then warm to RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Dilute with DCM react3->workup1 workup2 Aqueous Washes (HCl, NaHCO3, Brine) workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4

Figure 2: Workflow for the amide coupling reaction.

O-Methylation of the Hydroxyl Group

This step introduces the methoxy group, a key structural feature of Lacosamide, via methylation of the primary alcohol.

Materials:

  • (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Sodium hydride (NaH) or Silver(I) oxide (Ag₂O)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Saturated NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure (using DMS and NaH):

  • Dissolve (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate by flash column chromatography.

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the free amine.

Materials:

  • (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.[1][2]

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain (R)-2-amino-N-benzyl-3-methoxypropanamide. This intermediate is often used in the next step without further purification.

N-Acetylation to Yield Lacosamide

The final step is the acetylation of the primary amine to form the acetamide moiety of Lacosamide.

Materials:

  • (R)-2-amino-N-benzyl-3-methoxypropanamide

  • Acetic anhydride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the crude (R)-2-amino-N-benzyl-3-methoxypropanamide (1.0 eq) in DCM.

  • Add pyridine or TEA (1.5 eq).

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain pure Lacosamide.

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of Lacosamide. Actual yields may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTypical Yield (%)Purity (%) (after purification)
Amide Coupling (R)-Boc-serine(R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate85-95>98
O-Methylation (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate(R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate70-85>98
Boc Deprotection (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate(R)-2-amino-N-benzyl-3-methoxypropanamide90-99 (crude)Used directly in next step
N-Acetylation (R)-2-amino-N-benzyl-3-methoxypropanamideLacosamide80-90>99.5

Conclusion

The synthesis of Lacosamide is a well-defined process that relies on standard organic transformations. The use of a chiral precursor such as (R)-serine is essential for obtaining the desired enantiomer. The protocols provided herein offer a reliable pathway for the laboratory-scale synthesis of Lacosamide, with opportunities for optimization at each step. Careful control of reaction conditions and appropriate purification techniques are critical for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application of tert-Butyl (1-hydroxypropan-2-yl)carbamate in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-L-alaninol, is a valuable chiral building block in synthetic organic chemistry and is particularly significant in the field of peptide science.[1][2] Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a primary hydroxyl group, allows for its use in the synthesis of modified peptides, such as peptide alcohols and peptidomimetics.[1][3] These modifications can enhance the biological activity, stability, and pharmacokinetic properties of peptides, making them attractive candidates for drug development and biomedical research.[2]

The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard deprotection strategy in peptide synthesis.[3] This application note provides detailed protocols for the incorporation of N-Boc-L-alaninol at the C-terminus of a peptide chain via solution-phase coupling, as well as an overview of the synthesis of the peptide precursor using Boc-based solid-phase peptide synthesis (SPPS).

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of a peptide alcohol using N-Boc-L-alaninol. The data is compiled from established solution-phase peptide coupling methodologies.

Table 1: Representative Yields for Solution-Phase Peptide Coupling

Coupling MethodPeptide Substrate (Example)Coupling PartnerSolventTypical Yield (%)Purity (%)Reference(s)
DCC/HOBtBoc-Ala-Phe-OHN-Boc-L-alaninolDCM/DMF80-90>95[4]
EDC/HOBtBoc-Gly-Leu-OHN-Boc-L-alaninolDCM85-95>95[4]

Table 2: Parameters for Preparative RP-HPLC Purification of a Dipeptide Alcohol

ParameterValue
ColumnPreparative C18, 10 µm, 100 Å
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-60% B over 40 minutes
Flow Rate20 mL/min
DetectionUV at 220 nm
Typical Purity>98%

Experimental Protocols

This section provides detailed protocols for the synthesis of a model dipeptide acid (Boc-Ala-Phe-OH) using manual Boc-SPPS, followed by its solution-phase coupling with N-Boc-L-alaninol to yield the corresponding peptide alcohol.

Protocol 1: Solid-Phase Synthesis of Boc-Dipeptide-OH (Boc-Ala-Phe-OH)

This protocol describes the synthesis of a Boc-protected dipeptide on a Merrifield resin, which is subsequently cleaved to yield the free carboxylic acid required for solution-phase coupling.

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g)

  • Boc-Phe-OH

  • Boc-Ala-OH

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

Procedure:

  • Resin Preparation and First Amino Acid Loading (Esterification):

    • Swell Merrifield resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.

    • In a separate flask, dissolve Boc-Phe-OH (1.5 mmol) in MeOH (10 mL) and add Cs₂CO₃ (0.75 mmol). Stir until a clear solution is obtained and then evaporate to dryness.

    • Dissolve the resulting Boc-Phe-O-Cs salt in DMF (10 mL) and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-16 hours with gentle agitation.

    • Wash the resin with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Boc Deprotection:

    • Swell the resin in DCM (10 mL).

    • Treat the resin with 50% TFA in DCM (10 mL) for 2 minutes. Drain the solution.

    • Treat the resin again with 50% TFA in DCM (10 mL) for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM (10 mL) for 2 minutes. Drain the solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL).

  • Second Amino Acid Coupling:

    • In a separate flask, dissolve Boc-Ala-OH (2.0 mmol) and HOBt (2.0 mmol) in DMF (5 mL). Cool to 0°C.

    • Add DCC (2.0 mmol) in DCM (5 mL) to the solution and stir for 15 minutes at 0°C.

    • Filter the precipitated dicyclohexylurea (DCU) and add the filtrate to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage of the Peptide from the Resin:

    • Dry the peptide-resin under vacuum for at least 1 hour.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add anisole (1 mL) as a scavenger.

    • Carefully condense anhydrous HF (10 mL) into the reaction vessel at -78°C.

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Wash the resin with cold diethyl ether (3 x 10 mL) to precipitate the crude peptide.

    • Extract the peptide from the resin with 10% aqueous acetic acid and lyophilize to obtain the crude Boc-Ala-Phe-OH.

Protocol 2: Solution-Phase Coupling of Boc-Dipeptide-OH with N-Boc-L-alaninol

This protocol details the esterification of the synthesized Boc-dipeptide acid with N-Boc-L-alaninol.

Materials:

  • Crude Boc-Ala-Phe-OH (from Protocol 1)

  • N-Boc-L-alaninol

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation:

    • Dissolve Boc-Ala-Phe-OH (1.0 mmol) and HOBt (1.1 mmol) in a mixture of anhydrous DCM (10 mL) and DMF (2 mL) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Activation of the Carboxylic Acid:

    • Add DCC (1.1 mmol) to the cooled solution.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of DCU will form.

  • Coupling Reaction:

    • In a separate flask, dissolve N-Boc-L-alaninol (1.2 mmol) and DIEA (1.2 mmol) in anhydrous DCM (5 mL).

    • Add the N-Boc-L-alaninol solution to the activated peptide acid solution at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Dilute the filtrate with EtOAc (50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Phe-alaninol.

Protocol 3: Final Deprotection of the Peptide Alcohol

This protocol describes the removal of both Boc protecting groups to yield the final dipeptide alcohol.

Materials:

  • Boc-Ala-Phe-alaninol (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the purified Boc-Ala-Phe-alaninol (0.5 mmol) in DCM (5 mL).

  • Add TFA (5 mL) to the solution (50% TFA in DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the final peptide alcohol as a TFA salt.

  • Centrifuge and wash the precipitate with cold diethyl ether.

  • Dry the final product under vacuum. The product can be further purified by preparative RP-HPLC if necessary.

Visualizations

Experimental Workflow for Boc-SPPS of a Dipeptide Acid

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Synthesis Cycle 1 cluster_cleavage Cleavage Resin Merrifield Resin Swell Swell in DMF Resin->Swell Load Load Boc-Phe-OH (Cesium Salt Method) Swell->Load Wash_Dry_1 Wash and Dry Load->Wash_Dry_1 Deprotect_1 Boc Deprotection (50% TFA/DCM) Wash_Dry_1->Deprotect_1 Neutralize_1 Neutralization (10% DIEA/DCM) Deprotect_1->Neutralize_1 Couple_1 Couple Boc-Ala-OH (DCC/HOBt) Neutralize_1->Couple_1 Wash_1 Wash Couple_1->Wash_1 Cleave Cleavage from Resin (Anhydrous HF) Wash_1->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Product_1 Crude Boc-Ala-Phe-OH Lyophilize->Product_1

Caption: Workflow for Boc-SPPS of a dipeptide acid.

Experimental Workflow for Solution-Phase Synthesis of a Peptide Alcohol

Solution_Phase_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification cluster_deprotection Final Deprotection Peptide_Acid Boc-Ala-Phe-OH Activation Activate Peptide Acid (DCC/HOBt in DCM/DMF at 0°C) Peptide_Acid->Activation Amino_Alcohol N-Boc-L-alaninol Coupling Add N-Boc-L-alaninol (Stir 12-18h at RT) Amino_Alcohol->Coupling Activation->Coupling Filter Filter DCU Coupling->Filter Wash Aqueous Wash Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product_2 Purified Boc-Peptide Alcohol Purify->Product_2 Deprotect Treat with 50% TFA/DCM Product_2->Deprotect Precipitate_Final Precipitate with Ether Deprotect->Precipitate_Final Final_Product Final Peptide Alcohol Precipitate_Final->Final_Product

Caption: Solution-phase synthesis of a peptide alcohol.

Conclusion

This compound is a versatile building block for the synthesis of C-terminally modified peptides. The protocols provided herein detail a reliable method for its incorporation via a solution-phase coupling strategy following the solid-phase synthesis of a protected peptide acid. This approach allows for the creation of peptide alcohols, which are of significant interest in medicinal chemistry and drug discovery. The provided workflows and representative data serve as a valuable resource for researchers in the field of peptide synthesis.

References

Application Notes and Protocols: Deprotection of tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] This application note provides detailed protocols and comparative data for the deprotection of tert-Butyl (1-hydroxypropan-2-yl)carbamate, a key intermediate in the synthesis of chiral amino alcohols and various pharmaceutical compounds. The selection of the appropriate deprotection method is critical to ensure high yield and purity of the final product, 2-amino-1-propanol, while minimizing side reactions. This document outlines common acidic and thermal deprotection strategies, offering researchers, scientists, and drug development professionals a comprehensive guide to selecting and performing this crucial transformation.

Reaction Mechanism

The acid-catalyzed deprotection of the Boc group proceeds via a well-established mechanism. The initial step involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[1][3]

Comparative Analysis of Deprotection Conditions

The choice of deprotection reagent and conditions significantly impacts the reaction's efficiency, selectivity, and overall success. Below is a summary of common methods for the deprotection of this compound, with quantitative data collated from various studies.

MethodReagent/ConditionsSolventTemperature (°C)TimeYield (%)Reference
Acidic 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature0.5 - 4 hHigh[1]
Acidic 4M Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature~1 - 2 hHigh[4]
Acidic p-Toluenesulfonic Acid (pTSA)Deep Eutectic Solvent (DES)Room Temperature10 - 30 min>95%[5]
Thermal Boiling WaterWater10010 min - 2 hQuantitative[6]
Thermal Continuous FlowMethanol or Trifluoroethanol150 - 24030 - 60 min88 - 98%[6][7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and widely used method for Boc deprotection under strongly acidic conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA dropwise at room temperature to a final concentration of 20-50% (v/v). For example, for a 25% TFA solution, add one-third of the volume of DCM as TFA.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in water and carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected 2-amino-1-propanol.

Protocol 2: Thermal Deprotection in Boiling Water

This protocol offers a greener and milder alternative to strong acid-based methods.

Materials:

  • This compound

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Add deionized water to the flask (a sufficient amount to dissolve or suspend the starting material).

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 10 minutes to a few hours.[6][8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product is soluble in the aqueous phase, it can be used directly for the next step if compatible, or the water can be removed under reduced pressure.

  • Alternatively, the product can be extracted from the aqueous solution using an appropriate organic solvent.

  • Dry the organic extract over an anhydrous drying agent, filter, and concentrate to obtain the purified product.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the logical flow of the deprotection protocols.

DeprotectionWorkflow cluster_acidic Acidic Deprotection (TFA/DCM) cluster_thermal Thermal Deprotection (Boiling Water) A_Start Start: Boc-protected amino alcohol A_Dissolve Dissolve in DCM A_Start->A_Dissolve A_AddTFA Add TFA (20-50%) A_Dissolve->A_AddTFA A_Stir Stir at RT (0.5-4h) A_AddTFA->A_Stir A_Evaporate Evaporate Solvent & excess TFA A_Stir->A_Evaporate A_Neutralize Neutralize with NaHCO3 (aq) A_Evaporate->A_Neutralize A_Extract Extract with Organic Solvent A_Neutralize->A_Extract A_Dry Dry & Concentrate A_Extract->A_Dry A_Product Product: 2-amino-1-propanol A_Dry->A_Product T_Start Start: Boc-protected amino alcohol T_AddWater Add Deionized Water T_Start->T_AddWater T_Reflux Reflux at 100°C (0.2-2h) T_AddWater->T_Reflux T_Cool Cool to RT T_Reflux->T_Cool T_Workup Aqueous Workup or Extraction T_Cool->T_Workup T_Isolate Isolate Product T_Workup->T_Isolate T_Product Product: 2-amino-1-propanol T_Isolate->T_Product

Caption: Workflow for Acidic and Thermal Deprotection.

DecisionTree Start Select Deprotection Method AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive ThermalStability Is the substrate thermally stable? AcidSensitive->ThermalStability Yes AcidicMethod Use Acidic Method (TFA or HCl) AcidSensitive->AcidicMethod No ThermalMethod Use Thermal Method (Boiling Water or Flow) ThermalStability->ThermalMethod Yes Reconsider Re-evaluate substrate stability and protection strategy ThermalStability->Reconsider No

Caption: Decision Tree for Method Selection.

Conclusion

The deprotection of this compound can be effectively achieved using both acidic and thermal methods. The choice of the optimal protocol depends on the specific requirements of the synthesis, including the presence of other acid-labile functional groups and the desired reaction conditions. The protocols and comparative data provided in this application note serve as a valuable resource for researchers to make informed decisions and successfully perform this common yet critical synthetic transformation.

References

Application Notes and Protocols for the Oxidation of tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the oxidation of the primary hydroxyl group in tert-Butyl (1-hydroxypropan-2-yl)carbamate (also known as N-Boc-alaninol) to yield the corresponding aldehyde, tert-Butyl (1-oxopropan-2-yl)carbamate (N-Boc-alaninal). This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules where the chiral amino aldehyde moiety is a key building block.[1] This guide covers three widely used and effective oxidation methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation. For each method, a detailed, step-by-step protocol is provided, along with a summary of reaction parameters and expected outcomes in a comparative table.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis. It contains a primary alcohol and a Boc-protected amine on a chiral scaffold. The selective oxidation of the primary alcohol to an aldehyde is a key transformation that opens up a wide range of subsequent chemical modifications, including reductive amination, olefination, and carbon-carbon bond formation. The resulting N-Boc-alaninal is a crucial intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.

The choice of oxidizing agent is critical to ensure a high-yielding and clean conversion without affecting the acid-labile Boc-protecting group or causing epimerization of the adjacent chiral center. This document outlines three mild and efficient oxidation methods that are well-suited for this purpose.

Overview of Oxidation Methods

Three common methods for the oxidation of primary alcohols to aldehydes are presented here. These methods are known for their mild reaction conditions and high chemoselectivity, making them suitable for substrates with sensitive functional groups.

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent, the Dess-Martin periodinane, which offers the advantages of neutral pH, room temperature reaction conditions, and generally high yields with a simple workup.[2][3][4]

  • Swern Oxidation: This classic method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is highly reliable and broadly applicable, though it requires cryogenic conditions and produces the volatile and malodorous dimethyl sulfide as a byproduct.[5][6][7][8]

  • TEMPO-mediated Oxidation: This catalytic method employs a stable nitroxyl radical, TEMPO, in conjunction with a stoichiometric co-oxidant such as sodium hypochlorite (NaOCl). It is an environmentally benign and cost-effective option, particularly for larger-scale synthesis.[9][10][11]

The logical workflow for selecting and performing an oxidation of this compound is depicted below.

Oxidation Workflow Experimental Workflow for the Oxidation of N-Boc-alaninol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start: tert-Butyl (1-hydroxypropan-2-yl)carbamate reagent_prep Prepare Reagents and Glassware (Dry conditions for Swern/DMP) start->reagent_prep method_selection Select Oxidation Method (DMP, Swern, or TEMPO) reagent_prep->method_selection oxidation Perform Oxidation Reaction (Monitor by TLC/LC-MS) method_selection->oxidation workup Reaction Quench and Work-up oxidation->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End: tert-Butyl (1-oxopropan-2-yl)carbamate characterization->end

Caption: General experimental workflow for the oxidation of N-Boc-alaninol.

Comparative Data of Oxidation Methods

The following table summarizes typical reaction conditions and reported yields for the oxidation of this compound to the corresponding aldehyde using the three different methods.

Oxidation MethodOxidizing AgentCo-reagents/ActivatorSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Dess-Martin Dess-Martin Periodinane (DMP)(Optional: Pyridine or NaHCO₃)Dichloromethane (DCM)Room Temperature1 - 490 - 98
Swern Dimethyl sulfoxide (DMSO)Oxalyl chloride, Triethylamine (Et₃N)Dichloromethane (DCM)-78 to Room Temp.1 - 385 - 95
TEMPO-mediated TEMPO (catalytic)Sodium hypochlorite (NaOCl), NaBr, NaHCO₃DCM / Water0 to Room Temp.0.5 - 288 - 96

Detailed Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation Protocol

This protocol describes the oxidation of this compound using Dess-Martin Periodinane. This method is advantageous due to its mild, neutral conditions and operational simplicity.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldehyde.

Swern Oxidation Protocol

This protocol details the oxidation using activated DMSO. It is a highly reliable method but requires careful temperature control and handling of reagents in a fume hood.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware for low-temperature reactions

Procedure:

  • In a three-necked flask equipped with a thermometer and under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 - 1.5 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (4.0 - 5.0 eq) dropwise, ensuring the temperature remains below -65 °C. After the addition is complete, allow the reaction mixture to warm to room temperature over 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

TEMPO-mediated Oxidation Protocol

This protocol describes a catalytic oxidation using TEMPO and bleach as the terminal oxidant. It is a greener and more economical alternative for larger-scale syntheses.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (NaOCl) solution (household bleach)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq), TEMPO (0.01 - 0.05 eq), and NaBr (0.1 eq) in a mixture of DCM and saturated aqueous NaHCO₃.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add the NaOCl solution (1.1 - 1.3 eq) dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically rapid, often completing within 30 minutes to 2 hours.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Reaction Pathway and Mechanism Overview

The general transformation and the active species in each of the three oxidation methods are illustrated below.

Oxidation_Pathways Oxidation of N-Boc-alaninol to N-Boc-alaninal cluster_dmp Dess-Martin Oxidation cluster_swern Swern Oxidation cluster_tempo TEMPO-mediated Oxidation reactant tert-Butyl (1-hydroxypropan-2-yl)carbamate dmp Dess-Martin Periodinane (DMP) reactant->dmp Oxidation swern DMSO, (COCl)2, Et3N reactant->swern Oxidation tempo TEMPO (cat.), NaOCl reactant->tempo Oxidation product tert-Butyl (1-oxopropan-2-yl)carbamate dmp->product dmp_solvent DCM, RT dmp->dmp_solvent swern->product swern_solvent DCM, -78 °C to RT swern->swern_solvent tempo->product tempo_solvent DCM/H2O, 0 °C tempo->tempo_solvent

References

Application Notes and Protocols for the Esterification of N-Boc-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification of N-Boc-alaninol, a valuable chiral building block in organic synthesis. The protocols detailed below are designed to be a practical resource for laboratory use, focusing on common and effective esterification methods. The applications of the resulting N-Boc-alaninol esters in peptide synthesis and as chiral auxiliaries are also discussed.

Introduction

N-Boc-alaninol is a protected amino alcohol that serves as a versatile starting material in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reaction at the hydroxyl group. Esterification of the primary alcohol of N-Boc-alaninol yields a variety of esters that are key intermediates in several synthetic pathways.[1]

Applications of N-Boc-Alaninol Esters

The esters derived from N-Boc-alaninol have significant applications in medicinal chemistry and drug development:

  • Peptide Synthesis: The hydroxyl group of N-Boc-alaninol can be esterified with a carboxylic acid, and the resulting ester can be incorporated into peptide chains.[1] This allows for the synthesis of peptide fragments and peptidomimetics with modified backbones, which can lead to enhanced biological activity or stability.[2] The Boc-protected amine can be deprotected under acidic conditions to allow for further peptide coupling at the N-terminus.[3]

  • Chiral Auxiliaries: The chiral center of N-Boc-alaninol makes its ester derivatives useful as chiral auxiliaries.[1] These auxiliaries can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction, leading to the formation of a specific enantiomer. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

  • Drug Development: N-Boc-alaninol and its esters are used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their chirality is crucial for creating enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects.[1]

Experimental Protocols for Esterification Reactions

Several methods can be employed for the esterification of N-Boc-alaninol. The choice of method often depends on the specific carboxylic acid being used, the desired scale of the reaction, and the sensitivity of the functional groups present.

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP).[4][5]

Reaction Scheme:

General Protocol for Steglich Esterification:

  • In a round-bottom flask, dissolve N-Boc-alaninol (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of DMAP (0.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Quantitative Data for Steglich Esterification (Representative Examples):

Carboxylic AcidCoupling AgentCatalystSolventReaction Time (h)Yield (%)
Benzoic AcidDCCDMAPDCM18~85-95
Acetic AcidEDCDMAPTHF12~90
Palmitic AcidDCCDMAPDCM24~80-90
Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol to an ester with inversion of configuration (though not relevant for the primary alcohol of N-Boc-alaninol) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] This method is particularly useful for sterically hindered alcohols or when mild reaction conditions are required.[8]

Reaction Scheme:

General Protocol for Mitsunobu Reaction:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-alaninol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Quantitative Data for Mitsunobu Reaction (Representative Examples):

Carboxylic AcidAzodicarboxylateSolventReaction Time (h)Yield (%)
p-Nitrobenzoic AcidDEADTHF6~80-90
Benzoic AcidDIADTHF8~85
Stearic AcidDEADToluene12~75-85
Acylation with Acid Anhydrides or Acyl Chlorides

Direct acylation using an acid anhydride or an acyl chloride in the presence of a base, such as pyridine or triethylamine, is a straightforward method for esterification.[9]

Reaction Scheme (using Acetic Anhydride):

General Protocol for Acylation with Acetic Anhydride:

  • Dissolve N-Boc-alaninol (1.0 eq.) in anhydrous pyridine or a mixture of DCM and triethylamine.

  • Cool the solution to 0 °C.

  • Slowly add acetic anhydride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water or methanol.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Quantitative Data for Acylation (Representative Examples):

Acylating AgentBaseSolventReaction Time (h)Yield (%)
Acetic AnhydridePyridinePyridine3>95
Benzoyl ChlorideTriethylamineDCM4~90
Enzymatic Esterification

Lipases can be used as biocatalysts for the selective esterification of N-Boc-alaninol under mild conditions.[10] This method offers high selectivity and avoids the use of harsh reagents. Novozym 435 (Candida antarctica lipase B) is a commonly used lipase for such transformations.[11]

Reaction Scheme:

General Protocol for Enzymatic Esterification:

  • To a solution of N-Boc-alaninol (1.0 eq.) and a fatty acid (1.2 eq.) in an organic solvent (e.g., toluene or hexane), add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of substrates).

  • The reaction mixture is typically agitated at a controlled temperature (e.g., 40-60 °C) for 24-72 hours. Molecular sieves can be added to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Once the reaction reaches the desired conversion, filter off the enzyme.

  • The solvent is removed under reduced pressure, and the product can be purified by column chromatography.

Quantitative Data for Enzymatic Esterification (Representative Examples):

Carboxylic AcidEnzymeSolventTemperature (°C)Reaction Time (h)Conversion (%)
Oleic AcidNovozym 435Hexane5048~80-90
Lauric AcidNovozym 435Toluene6072~75-85

Visualizing Experimental Workflows

Steglich Esterification Workflow

Steglich_Esterification cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve N-Boc-alaninol, Carboxylic Acid, and DMAP in anhydrous DCM Cool Cool to 0 °C Reactants->Cool Add_DCC Add DCC solution Cool->Add_DCC Stir Stir at RT for 12-24h Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Aqueous Washes (HCl, NaHCO3, Brine) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure N-Boc-alaninol Ester Purify->Product Mitsunobu_Reaction cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Purification Reactants Dissolve N-Boc-alaninol, Carboxylic Acid, and PPh3 in anhydrous THF Cool Cool to 0 °C Reactants->Cool Add_DEAD Add DEAD/DIAD solution Cool->Add_DEAD Stir Stir at RT for 4-12h Add_DEAD->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-Boc-alaninol Ester Purify->Product Dipeptide_Synthesis_Pathway cluster_esterification Esterification cluster_deprotection N-terminal Deprotection cluster_coupling Peptide Coupling Alaninol N-Boc-alaninol Ester N-Boc-alaninol Ester Alaninol->Ester R'-COOH, Coupling Agent Acid R'-COOH DeprotectedEster Alaninol Ester (Free Amine) Ester->DeprotectedEster Acid (e.g., TFA) Dipeptide Protected Dipeptide DeprotectedEster->Dipeptide Coupling Agent (e.g., DCC, HOBt) ProtectedAA N-Protected Amino Acid (R''-COOH)

References

Application Notes and Protocols: Mitsunobu Reaction with tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a versatile and widely utilized transformation in organic synthesis for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides.[1][2][3][4][5] This reaction proceeds via an S\textsubscript{N}2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol's chiral center, which is particularly valuable in the synthesis of complex chiral molecules and pharmaceuticals.[1][2][6][7][8] The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[3][4][5]

This document provides detailed application notes and protocols for the Mitsunobu reaction specifically involving tert-butyl (1-hydroxypropan-2-yl)carbamate (Boc-alaninol), a common building block in medicinal chemistry. Special consideration is given to potential side reactions, such as the formation of aziridines, which can occur with β-amino alcohols under Mitsunobu conditions.[9][10][11]

Reaction Principle and Mechanism

The Mitsunobu reaction activates the hydroxyl group of an alcohol to facilitate its displacement by a nucleophile. The general mechanism involves the following key steps:

  • Triphenylphosphine, a strong nucleophile, attacks the azodicarboxylate (DEAD or DIAD), forming a betaine intermediate.[2][7]

  • The acidic nucleophile protonates the betaine.

  • The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt and displacing the hydrazine byproduct. This converts the hydroxyl group into a good leaving group.

  • The conjugate base of the nucleophile then displaces the oxyphosphonium group in an S\textsubscript{N}2 fashion, resulting in the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide as a byproduct.[2][7]

Data Presentation

Table 1: Representative Reaction Parameters for Mitsunobu Reaction of N-Boc-amino Alcohols
EntryNucleophile (Nu-H)AzodicarboxylateSolventTemp (°C)Time (h)Yield (%)Reference
1PhthalimideDEADTHF0 to RT12~85Adapted from[1]
2Hydrazoic Acid (HN₃)DIADTHF0 to RT8Variable*Adapted from[9][10]
3p-Nitrobenzoic AcidDEADTHF0 to 401765-75Adapted from[12]
4N-Boc p-toluenesulfonamideDEADTHFRT1275[13]
5Intramolecular (for aziridine formation)DIADTHF0 to RT645-82[10]

*Yields can be variable due to the competing formation of aziridines.

Experimental Protocols

Protocol 1: General Procedure for the Mitsunobu Reaction with an External Nucleophile

This protocol describes a general method for the reaction of this compound with an acidic nucleophile (e.g., phthalimide, p-nitrobenzoic acid).

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Acidic Nucleophile (e.g., Phthalimide) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the acidic nucleophile, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD) dropwise to the stirred solution. A color change to yellow-orange is typically observed.[12]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 2: Intramolecular Mitsunobu Reaction for the Synthesis of N-Boc-2-methylaziridine

This protocol is specifically for the intramolecular cyclization of this compound to form the corresponding aziridine. In this case, the carbamate nitrogen acts as the internal nucleophile.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 6-12 hours. Monitor the formation of the aziridine by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the N-Boc-2-methylaziridine.

Mandatory Visualizations

Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N(CO₂R)-N⁻-CO₂R PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R DEAD->Betaine Alcohol R'-OH (Boc-alaninol) Alkoxyphosphonium [R'-O-PPh₃]⁺ Nu⁻ Alcohol->Alkoxyphosphonium + Protonated Betaine Nucleophile Nu-H ProtonatedBetaine {PPh₃⁺-N(CO₂R)-NH-CO₂R} Nu⁻ Nucleophile->ProtonatedBetaine Betaine->ProtonatedBetaine + Nu-H ProtonatedBetaine->Alkoxyphosphonium Hydrazine RO₂C-NH-NH-CO₂R ProtonatedBetaine->Hydrazine Product R'-Nu (Inverted Stereochemistry) Alkoxyphosphonium->Product SN2 attack by Nu⁻ Ph3PO Ph₃P=O Alkoxyphosphonium->Ph3PO

Caption: General mechanism of the Mitsunobu reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Boc-alaninol, PPh₃, and Nucleophile in THF cool Cool to 0 °C start->cool add_dead Add DEAD/DIAD dropwise cool->add_dead stir Stir at RT (8-24h) add_dead->stir monitor Monitor by TLC stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Mitsunobu reaction.

Aziridine Formation Pathway

Aziridine_Formation BocAlaninol tert-Butyl (1-hydroxypropan-2-yl)carbamate ActivatedAlcohol Activated Alcohol [R-O-PPh₃]⁺ BocAlaninol->ActivatedAlcohol PPh₃, DEAD/DIAD Aziridine N-Boc-2-methylaziridine ActivatedAlcohol->Aziridine Intramolecular SN2 attack

Caption: Intramolecular cyclization to form an aziridine.

References

Application Notes and Protocols for the Use of tert-Butyl (1-hydroxypropan-2-yl)carbamate as a Chiral Auxiliary Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-hydroxypropan-2-yl)carbamate, commonly known as N-Boc-alaninol, is a versatile chiral building block derived from the amino acid alanine.[1][2][3] While it is frequently incorporated as a permanent structural element in the synthesis of complex molecules and pharmaceuticals, its structure also lends itself to application as a precursor for a removable chiral auxiliary.[2][4] Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. The auxiliary is covalently attached to a prochiral substrate, directs a stereoselective transformation, and is subsequently cleaved to yield an enantiomerically enriched product.[4]

This document provides detailed protocols for the conversion of N-Boc-alaninol into a chiral oxazolidinone auxiliary, its application in diastereoselective alkylation and aldol reactions, and its subsequent removal. The protocols and data presented are based on established methodologies for analogous chiral auxiliaries and serve as a guide for the application of N-Boc-alaninol in asymmetric synthesis.[5][6][7][8]

Overall Workflow

The general strategy for utilizing this compound as a chiral auxiliary precursor involves a four-step sequence:

  • Auxiliary Synthesis: Cyclization of N-Boc-alaninol to form the corresponding chiral oxazolidinone.

  • Substrate Attachment (N-Acylation): Acylation of the oxazolidinone with a prochiral carboxylic acid derivative.

  • Diastereoselective Reaction: Stereoselective transformation at the α-carbon of the acyl group (e.g., alkylation or aldol reaction).

  • Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Chiral Auxiliary Workflow cluster_0 Overall Workflow N-Boc-alaninol N-Boc-alaninol Oxazolidinone Auxiliary Oxazolidinone Auxiliary N-Boc-alaninol->Oxazolidinone Auxiliary 1. Cyclization N-Acyl Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone Auxiliary->N-Acyl Oxazolidinone 2. N-Acylation Diastereomerically Enriched Product Diastereomerically Enriched Product N-Acyl Oxazolidinone->Diastereomerically Enriched Product 3. Diastereoselective      Reaction Chiral Carboxylic Acid Chiral Carboxylic Acid Diastereomerically Enriched Product->Chiral Carboxylic Acid 4. Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomerically Enriched Product->Recovered Auxiliary Recovery

Caption: Overall workflow for the use of N-Boc-alaninol as a chiral auxiliary precursor.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-isopropyl-1,3-oxazolidin-2-one from (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate

This protocol describes the conversion of N-Boc-alaninol to its corresponding oxazolidinone chiral auxiliary. The Boc group is first removed under acidic conditions, and the resulting amino alcohol is then cyclized.

Materials:

  • (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-alaninol)

  • 4 M HCl in 1,4-dioxane

  • Triphosgene or Diethyl carbonate

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Boc Deprotection:

    • Dissolve N-Boc-L-alaninol (1.0 eq) in a minimal amount of DCM.

    • Add 4 M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The crude (S)-2-aminopropan-1-ol hydrochloride is used in the next step without further purification.

  • Cyclization:

    • Suspend the crude (S)-2-aminopropan-1-ol hydrochloride in DCM.

    • Cool the suspension to 0 °C and add triethylamine (approx. 2.5 eq) dropwise.

    • In a separate flask, dissolve triphosgene (approx. 0.4 eq) in DCM. Caution: Triphosgene is highly toxic. Alternatively, diethyl carbonate can be used with a suitable catalyst and higher temperatures.

    • Add the triphosgene solution dropwise to the amino alcohol suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford (S)-4-isopropyl-1,3-oxazolidin-2-one.

Protocol 2: N-Acylation of (S)-4-isopropyl-1,3-oxazolidin-2-one

This protocol details the attachment of a prochiral acyl group to the chiral auxiliary.

Materials:

  • (S)-4-isopropyl-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-acyl oxazolidinone.[9]

Protocol 3: Diastereoselective Alkylation

This protocol provides a general procedure for the diastereoselective alkylation of the N-acylated chiral auxiliary.

Alkylation Mechanism cluster_1 Diastereoselective Alkylation N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate (Z)-Enolate N-Acyl_Oxazolidinone->Enolate 1. Base (e.g., LDA)   THF, -78 °C Alkylated_Product Alkylated Product Enolate->Alkylated_Product 2. Electrophile (R-X)   (Approach from less    hindered face)

Caption: Mechanism of diastereoselective alkylation.

Materials:

  • N-Acyl-(S)-4-isopropyl-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of LDA or NaHMDS (1.1 eq) dropwise.

  • Stir at -78 °C for 30-60 minutes to form the (Z)-enolate.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Table 1: Representative Data for Diastereoselective Alkylation of N-Propionyl Oxazolidinones

Chiral AuxiliaryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
(4S)-4-isopropyl-2-oxazolidinoneBenzyl bromide>98:2~90
(4S)-4-isopropyl-2-oxazolidinoneAllyl iodide>98:2~85
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonen-Butyl iodide95:585

Data is representative of typical Evans auxiliary systems and may require optimization for the alaninol-derived auxiliary.[4]

Protocol 4: Diastereoselective Aldol Reaction

This protocol outlines a general procedure for a boron-mediated diastereoselective aldol reaction.

Aldol Mechanism cluster_2 Diastereoselective Aldol Reaction N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Boron_Enolate (Z)-Boron Enolate N-Acyl_Oxazolidinone->Boron_Enolate 1. Bu₂BOTf, DIPEA   CH₂Cl₂, 0 °C Aldol_Adduct Syn-Aldol Adduct Boron_Enolate->Aldol_Adduct 2. Aldehyde (R'CHO)   -78 °C to 0 °C

Caption: Mechanism of a boron-mediated diastereoselective aldol reaction.

Materials:

  • N-Acyl-(S)-4-isopropyl-1,3-oxazolidin-2-one

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • pH 7 Phosphate buffer

  • Methanol

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Concentrate the mixture to remove most of the organic solvents.

  • Extract the aqueous residue with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over an anhydrous salt, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product.

  • Purify the product by flash column chromatography.[8]

Table 2: Representative Data for Diastereoselective Aldol Reactions

Chiral Auxiliary SubstrateAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
N-Propionyl-(4S)-4-isopropyl-2-oxazolidinoneIsobutyraldehyde>99:185-95
N-Propionyl-(4S)-4-isopropyl-2-oxazolidinoneBenzaldehyde>98:290
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAcrolein95:587

Data is representative of typical Evans auxiliary systems and may require optimization for the alaninol-derived auxiliary.[4][5]

Protocol 5: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

  • Diastereomerically pure N-acylated product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the N-acylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous layer can be extracted with an organic solvent (e.g., DCM) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with dilute HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Conclusion

This compound serves as a readily available and versatile precursor to a chiral oxazolidinone auxiliary. The protocols outlined provide a comprehensive guide for the synthesis of this auxiliary and its application in diastereoselective alkylation and aldol reactions, two of the most powerful methods for asymmetric carbon-carbon bond formation. The high levels of stereocontrol typically observed with oxazolidinone auxiliaries, coupled with the straightforward cleavage and recovery procedures, make this a valuable strategy for the synthesis of enantiomerically pure compounds for research, discovery, and development in the pharmaceutical and chemical industries. Researchers should note that while these protocols are based on well-established procedures, optimization may be necessary for specific substrates and reactions.

References

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate, a versatile chiral building block and key intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant lacosamide and the androgen receptor inhibitor darolutamide.[1][2][3] Two primary synthetic strategies are discussed: the direct N-Boc protection of 2-amino-1-propanol and a multi-step synthesis commencing from the corresponding amino acid (D- or L-alanine). This guide offers a comparative analysis of these routes, detailed experimental protocols suitable for scale-up, and critical safety and handling information to ensure efficient and safe production in a research or industrial setting.

Introduction

This compound, also known as N-Boc-alaninol, is a bifunctional organic molecule containing a carbamate-protected amine and a primary alcohol.[1] The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group in multi-step syntheses.[1][4] The presence of both a protected amine and a free hydroxyl group allows for selective chemical transformations at either end of the molecule, rendering it a valuable synthon for constructing more complex chiral molecules.[4] Its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) necessitates the development of robust and scalable synthetic methods.[2][3]

Comparative Analysis of Synthetic Strategies

Two principal routes for the synthesis of this compound are prevalent in the literature. The choice of strategy often depends on the desired stereochemistry, cost of starting materials, and the scale of the synthesis.

  • Strategy 1: Direct N-Boc Protection of 2-Amino-1-propanol. This is the most direct and frequently employed method. It involves the reaction of commercially available 2-amino-1-propanol (alaninol) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] This method is advantageous for its simplicity and generally high yields. Both racemic and enantiomerically pure forms of 2-amino-1-propanol are available, allowing for the synthesis of the corresponding carbamate. For large-scale production, this one-step process is often preferred due to its operational simplicity.

  • Strategy 2: Multi-step Synthesis from Alanine. This approach begins with either D- or L-alanine and involves three main steps: esterification of the carboxylic acid, N-Boc protection of the amine, and subsequent reduction of the ester to the primary alcohol.[5][6] While more laborious, this strategy is highly effective for producing enantiomerically pure this compound, as the chirality is derived from the readily available and often inexpensive chiral pool of amino acids. This route offers excellent control over the final product's stereochemistry.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the two primary synthetic strategies, providing a basis for comparison and process optimization.

ParameterStrategy 1: Direct ProtectionStrategy 2: From Alanine (Overall)Reference(s)
Starting Material 2-Amino-1-propanolD- or L-Alanine[2][5]
Key Reagents Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, NaOH)Thionyl chloride, Methanol, Boc₂O, Reducing agent (e.g., NaBH₄)[1][5][6]
Solvent(s) Dichloromethane (DCM), Tetrahydrofuran (THF), EthanolMethanol, THF, Dichloromethane[1][2][5]
Reaction Temperature -78°C to Room TemperatureRoom Temperature to 70°C[1][6]
Reaction Time 4 - 14 hours20 - 30 hours (multi-step)[1][2][6]
Typical Yield 65% - 97%~88% (cumulative over three steps)[1][2][6]
Purity >98% (after purification)High (recrystallized product)[1][5]
Purification Method Column Chromatography, ExtractionRecrystallization, Extraction[1][2][5]

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Direct N-Boc Protection of (S)-2-Amino-1-propanol

This protocol is adapted from literature procedures for scalability and focuses on the synthesis of the (S)-enantiomer.[2]

Materials:

  • (S)-(+)-2-aminopropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 10% Citric Acid Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry, jacketed reactor under an inert atmosphere, dissolve (S)-(+)-2-aminopropan-1-ol (1.0 equivalent) in dichloromethane or THF. Cool the solution to 0°C with stirring.

  • Reagent Addition: Slowly add triethylamine (1.2 equivalents) to the solution. In a separate vessel, dissolve di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent. Add the Boc₂O solution dropwise to the cooled reaction mixture over 1-2 hours, maintaining the temperature at or below 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to 10-15°C. Quench the reaction by slowly adding water.

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: For large-scale operations, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate as a white solid.[5] Column chromatography is also an option for smaller scales or if higher purity is required.[1][2]

Protocol 2: Large-Scale Synthesis from L-Alanine

This three-step protocol is based on literature methods for producing the enantiopure product from the corresponding amino acid.[5][6]

Step 2a: Esterification of L-Alanine

  • Suspend L-alanine (1.0 equivalent) in anhydrous methanol in a suitable reactor.

  • Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with stirring until saturation, or alternatively, slowly add thionyl chloride (1.1 equivalents).[5][6]

  • Allow the reaction to stir overnight at room temperature.

  • Remove the solvent under reduced pressure. The resulting white solid, L-alanine methyl ester hydrochloride, can be used directly in the next step or neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent.[5]

Step 2b: N-Boc Protection of L-Alanine Methyl Ester

  • Dissolve the L-alanine methyl ester from the previous step in dichloromethane or THF.

  • Add triethylamine (2.2 equivalents) and di-tert-butyl dicarbonate (1.0 equivalent).

  • Stir the reaction at room temperature for 14 hours, followed by gentle heating at 50°C for 3 hours to ensure completion.[5]

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ether) and washed with saturated sodium bicarbonate solution. The organic phase is then dried and concentrated to yield N-Boc-L-alanine methyl ester.[5]

Step 2c: Reduction of N-Boc-L-Alanine Methyl Ester

  • Dissolve N-Boc-L-alanine methyl ester (1.0 equivalent) in a mixture of anhydrous methanol and THF.

  • Add lithium chloride (2.0 equivalents) and stir until dissolved.[5]

  • Cool the solution in an ice bath and add sodium borohydride (2.0 equivalents) portion-wise, controlling the temperature.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or HPLC).

  • Quench the reaction by the slow addition of water, followed by acidification with concentrated hydrochloric acid to pH 1.

  • Most of the solvent is removed under reduced pressure, and the pH is adjusted to 12 with a concentrated NaOH solution.

  • The aqueous phase is extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product, N-Boc-L-alaninol, can be purified by recrystallization from an ethyl acetate/n-hexane mixture.[5]

Mandatory Visualizations

G Experimental Workflow for Direct N-Boc Protection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve (S)-2-Amino-1-propanol in DCM/THF B Cool to 0°C A->B C Add Triethylamine B->C D Add Boc₂O solution dropwise C->D E Stir at RT for 4-8h D->E F Quench with Water E->F G Wash with Citric Acid F->G H Wash with NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Recrystallize/Chromatography K->L M Final Product: tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate L->M

Caption: Workflow for the direct N-Boc protection of 2-amino-1-propanol.

G Reaction Mechanism of N-Boc Protection cluster_reactants Reactants Amine R-NH₂ (2-Amino-1-propanol) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack on carbonyl carbon Boc2O (tBuOCO)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (tert-Butyl carbamate) Intermediate->Product Collapse of intermediate Elimination of tert-butoxide Byproduct tBuOH + CO₂ + Base-H⁺

Caption: Mechanism of amine protection using di-tert-butyl dicarbonate.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[1]

Chemical Hazards:

  • Di-tert-butyl dicarbonate (Boc₂O): Corrosive and an irritant. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All operations involving DCM should be performed in a fume hood.

  • Triethylamine (Et₃N): Flammable and corrosive. Has a strong, unpleasant odor.

  • Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Additions should be controlled, and the reaction should be quenched carefully.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

Large-Scale Considerations:

  • Exothermic reactions, particularly the quenching of reducing agents and the addition of Boc₂O, should be carefully monitored and controlled, especially on a large scale. The use of a jacketed reactor for temperature control is highly recommended.

  • Ensure adequate ventilation and have appropriate fire extinguishing media (e.g., alcohol-resistant foam) readily available.[1]

  • Store the final product in sealed, moisture-proof containers at 2-8°C to prevent hydrolysis.[1]

By following these detailed protocols and safety guidelines, researchers and production chemists can achieve the efficient and safe large-scale synthesis of this compound for its various applications in pharmaceutical development and organic synthesis.

References

Functionalization of the Primary Alcohol in N-Boc-Alaninol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Boc-alaninol is a valuable chiral building block. Its primary alcohol offers a versatile handle for a variety of chemical modifications, enabling the synthesis of diverse molecular architectures for applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the key methods of functionalizing the primary alcohol of N-Boc-alaninol: oxidation, esterification, and etherification.

The N-tert-butoxycarbonyl (Boc) protecting group on the amine of alaninol ensures chemoselective reactions at the hydroxyl group, preventing unwanted side reactions at the nitrogen atom. This strategic protection is fundamental for the successful synthesis of complex molecules.

Key Functionalization Reactions of N-Boc-Alaninol

The primary alcohol of N-Boc-alaninol can be readily transformed into a variety of functional groups. The most common and useful transformations include oxidation to the corresponding aldehyde (N-Boc-alaninal), esterification to introduce various acyl groups, and etherification to append alkyl or aryl moieties.

Functionalization MethodReagents/ReactionProductTypical Yield (%)
Oxidation
Swern OxidationOxalyl chloride, DMSO, TriethylamineN-Boc-alaninal~85-95%
Dess-Martin OxidationDess-Martin Periodinane (DMP)N-Boc-alaninal~90-98%
Parikh-Doering OxidationSO₃·pyridine, DMSO, TriethylamineN-Boc-alaninal~80-90%
Esterification
AcylationAcetic anhydride, PyridineN-Boc-alaninyl acetate>95%
Steglich EsterificationBenzoic acid, DCC, DMAPN-Boc-alaninyl benzoate~85-95%
Etherification
Williamson Ether SynthesisNaH, Benzyl bromideO-Benzyl-N-Boc-alaninol~70-85%
Mitsunobu ReactionPhenol, DEAD, PPh₃O-Phenyl-N-Boc-alaninol~70-90%

Experimental Protocols

Detailed methodologies for the key functionalization reactions are provided below.

Oxidation of N-Boc-Alaninol to N-Boc-Alaninal

N-Boc-alaninal is a critical intermediate in the synthesis of peptide mimics, protease inhibitors, and other biologically active molecules. Mild oxidation methods are required to prevent over-oxidation and racemization.

a) Swern Oxidation

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1]

Protocol:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.4 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-alaninol (1.0 eq.) in DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford N-Boc-alaninal.

b) Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation offers a mild and efficient alternative, often with simpler workup procedures.[2][3]

Protocol:

  • To a solution of N-Boc-alaninol (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1 eq.).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (typically 1-3 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Esterification of N-Boc-Alaninol

Esterification of the primary alcohol allows for the introduction of a wide range of functionalities, which can modulate the physicochemical properties of the molecule.

a) Acylation with Acetic Anhydride

This is a straightforward method for introducing an acetyl group.[]

Protocol:

  • Dissolve N-Boc-alaninol (1.0 eq.) in pyridine at 0 °C.

  • Add acetic anhydride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with methanol and remove the volatiles under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to yield N-Boc-alaninyl acetate.

b) Steglich Esterification

The Steglich esterification is a mild method suitable for a wide range of carboxylic acids, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6]

Protocol:

  • To a solution of N-Boc-alaninol (1.0 eq.), benzoic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq.) in DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to obtain N-Boc-alaninyl benzoate.

Etherification of N-Boc-Alaninol

Etherification provides access to derivatives with modified steric and electronic properties.

a) Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with an alkyl halide.[7][8]

Protocol:

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of N-Boc-alaninol (1.0 eq.) in THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add benzyl bromide (1.2 eq.) and stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to afford O-benzyl-N-Boc-alaninol.

b) Mitsunobu Reaction

The Mitsunobu reaction allows for the etherification with phenols under mild conditions with inversion of configuration if a chiral secondary alcohol is used (not applicable for this primary alcohol).[5][9]

Protocol:

  • To a solution of N-Boc-alaninol (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to isolate O-phenyl-N-Boc-alaninol.

Experimental Workflows and Signaling Pathways

The functionalization of N-Boc-alaninol is a key step in the synthesis of various molecules with important biological activities. For instance, N-Boc-alaninal is a precursor for the synthesis of cysteine protease inhibitors.

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_esterification Esterification cluster_etherification Etherification start N-Boc-alaninol oxidation Oxidation (Swern, DMP, etc.) start->oxidation esterification Esterification (Ac₂O, Steglich) start->esterification etherification Etherification (Williamson, Mitsunobu) start->etherification aldehyde N-Boc-alaninal oxidation->aldehyde ester N-Boc-alaninyl Ester esterification->ester ether N-Boc-alaninyl Ether etherification->ether

Caption: General workflow for the functionalization of N-Boc-alaninol.

The resulting N-Boc-alaninal can be further elaborated, for example, in the synthesis of a peptide-like cysteine protease inhibitor.

protease_inhibitor_synthesis alaninal N-Boc-alaninal wittig Wittig Reaction (e.g., with Ph₃P=CHCO₂Et) alaninal->wittig unsaturated_ester α,β-Unsaturated Ester wittig->unsaturated_ester michael Michael Addition (e.g., with a thiol) unsaturated_ester->michael inhibitor_core Cysteine Protease Inhibitor Core Structure michael->inhibitor_core

Caption: Synthetic pathway from N-Boc-alaninal to a cysteine protease inhibitor scaffold.

References

Troubleshooting & Optimization

troubleshooting incomplete Boc deprotection of tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with the Boc deprotection of tert-Butyl (1-hydroxypropan-2-yl)carbamate to yield 2-aminopropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of this compound incomplete?

A1: Incomplete deprotection is a common issue that can arise from several factors.[1][2] The most frequent causes include:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1] If the concentration of the acid (e.g., Trifluoroacetic Acid - TFA) is too low or has degraded over time, the reaction may not proceed to completion.[1][3] The rate of cleavage often exhibits a second-order dependence on the acid's concentration, meaning a small decrease in strength can significantly slow the reaction.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient for complete conversion, especially with sterically hindered substrates.[1][3]

  • Steric Hindrance: While this compound is not exceptionally bulky, steric hindrance near the nitrogen atom can slow the reaction rate by impeding the acid's approach.[1][2][3]

  • Substrate Solubility: Poor solubility of the starting material in the reaction solvent can create a heterogeneous mixture, limiting reagent access and leading to an incomplete reaction.[3][4]

  • Solvent Issues: The chosen solvent must effectively solvate both the substrate and the acid. Dichloromethane (DCM) is a common and effective choice for TFA-mediated deprotections.[1]

Q2: How can I effectively monitor the progress of the deprotection reaction?

A2: Monitoring the reaction is crucial to ensure complete removal of the Boc group without prolonged exposure to harsh acidic conditions, which could lead to side products.[5] Several analytical techniques are suitable:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the reaction.[1][5] The deprotected product, 2-aminopropan-1-ol, is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.[4][5] Spotting the reaction mixture alongside the starting material allows for a direct comparison.[6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides definitive evidence of deprotection by monitoring the disappearance of the characteristic singlet peak for the nine tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[1][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for quantitatively tracking the consumption of the starting material and the formation of the product.[2] It is also highly effective for identifying any potential side products.[1][2]

Troubleshooting Guides and Protocols

Issue 1: Reaction is stalled or incomplete.

If TLC or NMR analysis indicates a significant amount of starting material remains after the expected reaction time, consider the following solutions.

G start Incomplete Deprotection (TLC/NMR shows SM) cause1 Insufficient Acid Strength/Concentration? start->cause1 cause2 Inadequate Time/Temperature? cause1->cause2 No sol1 Increase TFA concentration (e.g., 25% to 50% in DCM). Use fresh TFA. cause1->sol1 Yes cause3 Poor Solubility? cause2->cause3 No sol3 Extend reaction time at RT. Gently heat (e.g., to 40°C) and monitor closely. cause2->sol3 Yes sol4 Optimize solvent system to ensure full dissolution. cause3->sol4 Yes sol1->cause2 sol2 Switch to a stronger acid system (e.g., 4M HCl in dioxane). G Mechanism of Boc Deprotection and Side Reaction Prevention cluster_deprotection Deprotection Pathway cluster_side_reaction Side Reaction cluster_scavenger Scavenger Action BocNHR Boc-NH-R (Starting Material) Protonated Boc-NH2+-R BocNHR->Protonated H+ (TFA) tBu_cation tert-Butyl Cation (Reactive) Protonated->tBu_cation CarbamicAcid Carbamic Acid Protonated->CarbamicAcid tBu_cation2 tert-Butyl Cation tBu_cation3 tert-Butyl Cation Amine H3N+-R (Product Salt) CarbamicAcid->Amine - CO2 SideProduct tBu-Nucleophile (Side Product) tBu_cation2->SideProduct Nucleophile Nucleophile (e.g., Trp, Met) Nucleophile->SideProduct Trapped Trapped Cation tBu_cation3->Trapped Scavenger Scavenger (e.g., TIS, H2O) Scavenger->Trapped

References

Technical Support Center: Synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reaction of 2-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water. This reaction, known as Boc protection, selectively adds a tert-butoxycarbonyl (Boc) group to the amino functionality.[1][2]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include:

  • N,O-bis-Boc protection: Reaction of Boc₂O with both the amino and hydroxyl groups of 2-amino-1-propanol.

  • N,N-di-Boc protection: The addition of two Boc groups to the primary amine.

  • Urea formation: This can occur if isocyanate intermediates are formed, which is more likely when using catalysts like 4-(Dimethylamino)pyridine (DMAP).

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for the visualization of the consumption of the starting material (2-amino-1-propanol) and the formation of the desired product and any byproducts.

Q4: What is the expected yield for this synthesis?

A4: Under optimized conditions, yields for the synthesis of this compound are typically high, often in the range of 90-97%.[2] However, the yield can be significantly affected by reaction conditions and the presence of side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product. Incomplete reaction.- Increase reaction time and continue to monitor by TLC/HPLC. - Ensure stoichiometric amounts of Boc₂O are used; a slight excess (1.1-1.2 equivalents) can be beneficial.
Formation of significant side products.- Refer to the specific troubleshooting sections for N,O-bis-Boc, N,N-di-Boc, and urea formation below.
Presence of a significant amount of N,O-bis-Boc byproduct. - Prolonged reaction time, especially at elevated temperatures. - Use of a catalyst like DMAP, which can promote O-acylation.- Reduce the reaction time and maintain a low temperature (e.g., 0°C to room temperature). - Avoid the use of DMAP if O-acylation is a significant issue. - Use a protic solvent system (e.g., dioxane/water) which can disfavor O-acylation.
Detection of N,N-di-Boc byproduct. - Use of a strong base and a large excess of Boc₂O.- Use a milder base such as sodium bicarbonate. - Carefully control the stoichiometry of Boc₂O to be closer to 1:1 with the amine.
Formation of urea-based impurities. - In situ formation of isocyanate from the Boc-protected amine, often catalyzed by DMAP.- Avoid using DMAP as a catalyst. - Maintain a lower reaction temperature.
Difficulty in purifying the final product. - Byproducts have similar polarity to the desired product.- Utilize column chromatography with a gradient elution system (e.g., ethyl acetate/hexane) to improve separation.[1] - Consider a crystallization step after column chromatography to enhance purity.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of 2-Amino-1-propanol

This protocol is optimized to favor the formation of the desired N-protected product while minimizing side reactions.

Materials:

  • 2-Amino-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the cooled amine solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 2-Amino-1-propanol 2-Amino-1-propanol Main_Product This compound 2-Amino-1-propanol->Main_Product + Boc₂O Side_Product_2 Urea byproduct 2-Amino-1-propanol->Side_Product_2 + Boc₂O (DMAP catalyst) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Side_Product_1 N,O-bis-Boc byproduct Main_Product->Side_Product_1 + Boc₂O (excess/heat/DMAP)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Reaction Complete Analysis Analyze crude product (TLC/HPLC/NMR) Start->Analysis Impure Impurities Detected Analysis->Impure Pure Desired Product is Pure Impure->Pure No Side_Product_1 N,O-bis-Boc detected Impure->Side_Product_1 Yes Side_Product_2 Urea detected Impure->Side_Product_2 Yes Purification Column Chromatography Side_Product_1->Purification Optimize Optimize Reaction Conditions - Lower Temperature - Shorter Time - Avoid DMAP Side_Product_1->Optimize Side_Product_2->Purification Side_Product_2->Optimize Purification->Pure

Caption: Troubleshooting workflow for product purification.

References

Technical Support Center: Purification of tert-Butyl (1-hydroxypropan-2-yl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-Butyl (1-hydroxypropan-2-yl)carbamate, a key intermediate in pharmaceutical synthesis, using column chromatography. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?

A1: The standard and most effective method for the purification of this compound is normal-phase column chromatography.[1] The recommended stationary phase is silica gel, and a common mobile phase is a mixture of ethyl acetate and hexane.[1] The polarity of the eluent is adjusted by varying the ratio of these two solvents to achieve optimal separation.

Q2: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A2: Degradation of N-Boc protected amines, such as this compound, on silica gel is a common issue. This is often due to the acidic nature of standard silica gel, which can cause the acid-labile Boc protecting group to be cleaved. To prevent this, it is highly recommended to use a neutralized silica gel or to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase. Typically, a concentration of 0.1-1% (v/v) TEA in the eluent is sufficient to neutralize the acidic sites on the silica gel and prevent degradation of the target compound.

Q3: I am observing significant peak tailing or streaking of my compound on the TLC plate and during column chromatography. What can I do to improve the peak shape?

A3: Peak tailing or streaking is a common problem when purifying amines or other basic compounds on silica gel. This is caused by strong interactions between the basic compound and the acidic silanol groups on the silica surface. Adding a small amount of a base, like triethylamine (0.1-1% v/v), to the mobile phase can significantly improve the peak shape by competing for the acidic sites on the silica gel, thus reducing the strong adsorption of the product.

Q4: How do I determine the appropriate solvent system for the column?

A4: The ideal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent mixture in which the desired compound has an Rf (retardation factor) value of approximately 0.2-0.4.[2] This Rf range generally provides the best separation from impurities during column chromatography. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity until the target Rf is achieved.

Q5: What are the best practices for loading my sample onto the column?

A5: Proper sample loading is critical for a good separation. There are two main methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity mobile phase or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica bed. This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If the sample is not very soluble in the mobile phase, it can be dry-loaded. Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading often leads to better separation for less soluble compounds.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product degradation (loss of Boc group) Acidic nature of silica gel.1. Use neutralized silica gel. 2. Add 0.1-1% triethylamine (TEA) to the eluent.
Poor separation of product from impurities Incorrect solvent system polarity.1. Optimize the mobile phase composition using TLC to achieve a target Rf of 0.2-0.4 for the product. 2. Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.
Product elutes too quickly (high Rf) Mobile phase is too polar.Decrease the percentage of the more polar solvent (ethyl acetate) in the mobile phase.
Product elutes too slowly or not at all (low Rf) Mobile phase is not polar enough.Gradually increase the percentage of the more polar solvent (ethyl acetate) in the mobile phase.
Streaking or tailing of the product band Strong interaction of the basic amine with acidic silica.Add 0.1-1% triethylamine (TEA) to the mobile phase to improve peak shape.
Cracks or channels in the silica bed Improper packing of the column.1. Ensure the silica gel is packed as a uniform slurry. 2. Gently tap the column during packing to remove air bubbles. 3. Do not let the column run dry.
Low recovery of the product 1. Product is irreversibly adsorbed onto the silica. 2. Product degradation. 3. Co-elution with impurities.1. Add TEA to the eluent to reduce strong adsorption. 2. Follow the recommendations to prevent degradation. 3. Fine-tune the solvent system for better separation.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound. The specific parameters may need to be optimized based on the crude sample's impurity profile.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • Triethylamine (TEA), reagent grade

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

2. Preparation of the Mobile Phase:

  • Prepare a stock solution of 1% TEA in ethyl acetate.

  • Prepare a series of mobile phases with varying ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40%, 50% v/v). Add 0.5% TEA to each mobile phase mixture.

3. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in different mobile phase compositions to find the optimal eluent that gives the target compound an Rf value of approximately 0.3.

4. Column Packing:

  • Select an appropriately sized column based on the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight for good separation).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexane with 0.5% TEA).

  • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

5. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the silica bed.

6. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.

  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is shown in the table below.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor the collected fractions by TLC to identify the fractions containing the pure product.

7. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a white solid.

Data Presentation

Table 1: Typical Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane with 0.5% Triethylamine
Silica to Compound Ratio ~50:1 (w/w)
Target Rf Value (TLC) ~0.3 in 30-40% EtOAc/Hexane

Table 2: Example Gradient Elution Profile

Step Ethyl Acetate in Hexane (%) Column Volumes Purpose
1102Elute non-polar impurities
210 → 305Gradually elute compounds of intermediate polarity
330 → 505Elute the target product
4502Elute more polar impurities

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Pack Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_eluent Prepare Eluent (EtOAc/Hexane + TEA) elute Elute with Gradient prep_eluent->elute prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample load_sample->elute collect Collect Fractions elute->collect tlc_analysis Monitor Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporate Evaporate Solvent combine->evaporate final_product Obtain Pure Product evaporate->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_degradation Degradation Issue cluster_separation Separation Issue start Problem Encountered degradation Product Degradation / Low Yield start->degradation poor_sep Poor Separation / Tailing start->poor_sep cause_acid Cause: Acidic Silica degradation->cause_acid solution_tea Solution: Add Triethylamine to Eluent cause_acid->solution_tea cause_polarity Cause: Incorrect Polarity / Basic Nature of Amine poor_sep->cause_polarity solution_optimize Solution: Optimize Eluent via TLC / Add Triethylamine cause_polarity->solution_optimize

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted Boc-anhydride from my reaction mixture?

A1: Unreacted Boc-anhydride can interfere with subsequent synthetic steps. Its presence can lead to the formation of undesired byproducts and complicate the purification of the desired product. For instance, in a subsequent deprotection step, the unreacted Boc-anhydride can react with the newly liberated amine, reducing the yield of the target molecule. Furthermore, its presence will interfere with analytical characterization, such as NMR spectroscopy, making it difficult to assess the purity of the product.[1]

Q2: What are the common byproducts of a Boc-protection reaction?

A2: The primary byproducts of a Boc-protection reaction are tert-butanol and carbon dioxide, which are formed from the breakdown of the t-butyl carbonate leaving group.[1] If the reaction is quenched with water or an aqueous base, tert-butanol will be present. In some cases, particularly at elevated temperatures, isobutene can also be formed from the decomposition of Boc-anhydride.[1]

Q3: How can I detect the presence of unreacted Boc-anhydride in my reaction mixture?

A3: The presence of unreacted Boc-anhydride can often be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the tert-butyl group of Boc-anhydride typically appears as a sharp singlet at approximately 1.4-1.5 ppm in CDCl₃. In ¹³C NMR, the carbonyl carbon of the anhydride can be observed around 150 ppm.[1] Thin Layer Chromatography (TLC) can also be used; however, Boc-anhydride is not UV active and may require staining with potassium permanganate for visualization. It is important to note that Boc-anhydride does not stain with ninhydrin.[1]

Q4: Can I remove Boc-anhydride simply by evaporation?

A4: Yes, Boc-anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg) and can be removed by evaporation under a high vacuum (sublimation).[1] This method is most effective for non-volatile products and on a small lab scale. Complete removal may require a prolonged period (24-72 hours) under high vacuum.[1]

Troubleshooting Guides

ProblemPossible CauseSuggested Solution(s)
Residual Boc-anhydride observed in NMR after aqueous workup. Insufficient quenching or hydrolysis of the excess Boc-anhydride.- Increase the number and vigor of aqueous washes: Vigorously wash the organic layer multiple times with a saturated sodium bicarbonate solution.[1][2]- Use a quenching agent: Before the aqueous workup, add a nucleophilic amine like imidazole or tris(2-aminoethyl)amine to the reaction mixture to react with the excess Boc-anhydride.[1]
Product is lost during extractive workup. The Boc-protected product has some water solubility.- Use a less polar extraction solvent: Consider using dichloromethane (DCM) instead of ethyl acetate for extraction.[1]- Back-extract the aqueous layers: To recover any dissolved product, back-extract the aqueous layers with the organic solvent.[1]
Difficulty separating the product from Boc-anhydride by column chromatography. The product and Boc-anhydride have similar polarities.- Optimize the solvent system: Use a less polar eluent system for flash chromatography. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity can improve separation.[1]- Consider an alternative purification method: If chromatography is ineffective, explore other options like sublimation or using a scavenger resin.[1]
The reaction mixture turns cloudy or forms a precipitate upon adding a quenching agent. The quenched byproduct (e.g., Boc-imidazole) may have limited solubility in the reaction solvent.- Add a co-solvent: The addition of a co-solvent in which the byproduct is more soluble can help to redissolve the precipitate.- Proceed with workup: Often, the precipitate will be removed during the subsequent aqueous extraction.[1]
Low yield after purification. - The product may be unstable to the workup conditions.- The product may have co-eluted with byproducts during chromatography.- Use milder workup conditions: For acid-sensitive products, avoid acidic washes. For base-sensitive products, use a neutral wash.- Re-evaluate chromatography fractions: If possible, re-analyze mixed fractions from chromatography to see if the product can be recovered.[1]

Comparison of Removal Methods

MethodTypical TimeScaleAdvantagesDisadvantages
Quenching with a Nucleophilic Amine 15-30 minutes (plus workup)Lab scale- Fast and efficient.- Quenching agents are readily available.[1]- Requires an additional reagent.- The quenching agent or its byproduct may need to be removed.[1]
Extractive Workup (Aqueous Base) 30-60 minutesLab to pilot scale- Simple and uses common lab reagents.- Avoids the use of additional organic reagents.[1]- May require multiple washes for complete removal.- Can lead to product loss if the product is water-soluble.[1]
Scavenger Resin 2-4 hoursLab scale- Simple filtration-based purification.- High product recovery.[1]- Resins can be expensive.- Slower than quenching or extraction.[1]
Sublimation 24-72 hoursSmall lab scale- Does not require solvents or additional reagents.- Can yield a very pure product.[1]- Time-consuming.- Only suitable for non-volatile products.[1]
Flash Column Chromatography VariesLab scale- Can provide high purity.- Can be time-consuming and solvent-intensive.- May be difficult if the product and Boc-anhydride have similar polarities.[1]

Experimental Protocols

Method 1: Quenching with Imidazole

This method utilizes a nucleophilic amine to react with the excess Boc-anhydride, forming a more polar adduct that is easily removed by an aqueous wash.[1]

Protocol:

  • Upon completion of the Boc-protection reaction (monitored by TLC or LC-MS), add imidazole (0.5 to 1.0 equivalent relative to the excess Boc-anhydride) to the reaction mixture.[1]

  • Stir the mixture at room temperature for 15-30 minutes.[1]

  • Proceed with a standard aqueous workup. The resulting N-Boc-imidazole is water-soluble and will be removed in the aqueous layer.[1]

Method 2: Extractive Workup with Saturated Sodium Bicarbonate

This straightforward method relies on the hydrolysis of Boc-anhydride under basic conditions.[1]

Protocol:

  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

  • Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times).[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]

Method 3: Removal by Sublimation

This method is suitable for removing volatile impurities like Boc-anhydride from a non-volatile product.[1]

Protocol:

  • Concentrate the crude reaction mixture to a solid or an oil.[1]

  • Place the flask on a high-vacuum line (pressure < 1 mmHg).[1]

  • Maintain the flask under high vacuum at room temperature for 24-72 hours. The Boc-anhydride will sublimate and be collected in a cold trap.[1]

Method 4: Purification using a Scavenger Resin

Scavenger resins are solid-supported reagents that react with and sequester excess reagents, allowing for purification by simple filtration.[1]

Protocol using Polymer-Supported Trisamine:

  • Following the completion of the Boc-protection reaction, add polymer-supported trisamine resin (typically 2-3 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]

  • Agitate the resulting slurry at room temperature for 2-4 hours.[1]

  • Filter the mixture to remove the resin.

  • Wash the resin with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]

Visualizations

experimental_workflow_quenching start Completed Boc-Protection Reaction add_quencher Add Imidazole (0.5-1.0 eq) start->add_quencher stir Stir at RT (15-30 min) add_quencher->stir workup Aqueous Workup stir->workup product Purified Product workup->product

Caption: Workflow for Quenching Excess Boc-Anhydride.

experimental_workflow_extraction start Completed Reaction dilute Dilute with Organic Solvent start->dilute wash_bicarb Wash with sat. NaHCO3 (2-3x) dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Extractive Removal of Boc-Anhydride.

decision_tree start Is your product volatile? volatile_yes Sublimation start->volatile_yes Yes volatile_no Is your product sensitive to base? start->volatile_no No base_sensitive_yes Is a quick removal required? volatile_no->base_sensitive_yes Yes base_sensitive_no Extractive Workup (sat. NaHCO3) volatile_no->base_sensitive_no No quick_removal_yes Quenching (e.g., Imidazole) base_sensitive_yes->quick_removal_yes Yes quick_removal_no Scavenger Resin base_sensitive_yes->quick_removal_no No

Caption: Decision Tree for Selecting a Removal Method.

References

Technical Support Center: Optimizing Reaction Yield for Boc Protection of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective N-Boc protection of amino alcohols.

Troubleshooting Guides

Problem 1: Low to No Yield of N-Boc Protected Amino Alcohol

Low or negligible yields can arise from several factors related to reaction conditions and the nature of the starting material. Follow this guide to troubleshoot and improve your reaction outcome.

Potential CauseRecommended ActionRationale
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction stalls, consider gently heating the mixture (e.g., to 40-50°C) or extending the reaction time.[1]Some amino alcohols, particularly those that are sterically hindered or have lower nucleophilicity, may require more forcing conditions to go to completion.
Poor Solubility of Starting Material - If the amino alcohol is poorly soluble in the chosen organic solvent, consider using a solvent mixture such as THF/water or dioxane/water.[1] - For amino alcohols that are salts, using aqueous base (e.g., NaOH or NaHCO₃) can improve solubility.Complete dissolution of the starting material is crucial for an efficient reaction. A biphasic system or a co-solvent can significantly enhance solubility.
Inappropriate Base - If using a weak base like triethylamine (TEA) with a less reactive amino alcohol, consider a stronger base or a catalytic amount of 4-(dimethylamino)pyridine (DMAP). - If no base is used, adding a non-nucleophilic base like TEA or diisopropylethylamine (DIEA) can accelerate the reaction.[2]The base neutralizes the acidic byproduct of the reaction, driving the equilibrium towards the product. For less nucleophilic amines, a stronger base or a catalyst is often necessary.[2]
Suboptimal Stoichiometry - Ensure at least 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used relative to the amino alcohol.[1]A slight excess of the Boc anhydride ensures that the limiting amino alcohol is fully consumed.
Problem 2: Formation of Multiple Products & Low Chemoselectivity

The presence of a hydroxyl group in amino alcohols introduces the possibility of side reactions, primarily O-Boc protection and the formation of cyclic byproducts.

Potential CauseRecommended ActionRationale
O-Boc Protection - Avoid strong bases that can deprotonate the hydroxyl group. Use a milder base like sodium bicarbonate (NaHCO₃) or conduct the reaction without a base. - Perform the reaction at a lower temperature (e.g., 0°C to room temperature).Amines are generally more nucleophilic than alcohols, so N-protection is kinetically favored. Lower temperatures and the absence of a strong base will enhance the selectivity for N-protection over O-protection.
Formation of Oxazolidinones - Use of certain solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to prevent the formation of oxazolidinones.[3] - Catalyst-free conditions in water can also afford the desired N-Boc protected amino alcohol without this side product.[3][4]Oxazolidinone formation is a common side reaction with 1,2-amino alcohols. Specific solvent choices or catalyst-free aqueous systems can suppress this cyclization.[3][4]
Di-Boc Protection - Use a controlled stoichiometry of (Boc)₂O, typically between 1.05 and 1.2 equivalents. - Avoid using a large excess of (Boc)₂O and prolonged reaction times, especially when a catalyst like DMAP is used.Primary amines can react twice with (Boc)₂O to form a di-Boc protected product. Careful control of the reagent stoichiometry is key to preventing this overreaction.

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for the Boc protection of amino alcohols?

A: Not always. The reaction can proceed without an added base, as the tert-butoxide generated as a byproduct is basic enough to deprotonate the protonated amine intermediate.[2] However, for less nucleophilic amino alcohols or to accelerate the reaction, a base is commonly used. For achieving high chemoselectivity for N-protection, omitting a strong base is often recommended.

Q2: What is the role of 4-(dimethylamino)pyridine (DMAP) and should I use it for amino alcohol protection?

A: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection. However, its use can also increase the likelihood of side reactions, including O-Boc protection and di-Boc protection, especially if used in stoichiometric amounts or at elevated temperatures. For amino alcohols, it is generally advisable to avoid DMAP if high N-selectivity is desired, unless the amine is particularly unreactive.

Q3: Which solvent is best for the selective N-Boc protection of amino alcohols?

A: The choice of solvent can have a significant impact on selectivity.

  • Aqueous conditions (e.g., water with a co-solvent like acetone or THF) are often highly effective for achieving chemoselective N-protection, as they can disfavor O-protection and the formation of some side products.[4]

  • Alcoholic solvents like methanol can enhance the rate of Boc protection for some amines.[5]

  • Aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are also commonly used, often in conjunction with a mild base.[1]

  • 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as a solvent and catalyst that promotes chemoselective mono-N-Boc protection and prevents oxazolidinone formation.[3]

Q4: How can I monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method. The N-Boc protected product will be less polar than the starting amino alcohol and will have a higher Rf value. Staining with ninhydrin can be useful, as the starting amine will stain (usually yellow or purple), while the protected product will not. LC-MS is another excellent technique for monitoring the reaction progress and identifying products and byproducts.

Q5: My N-Boc protected amino alcohol is water-soluble. How should I work up the reaction?

A: For water-soluble products, a standard aqueous workup may lead to product loss. In such cases, after quenching the reaction, you can remove the organic solvent under reduced pressure and then perform multiple extractions of the aqueous layer with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Alternatively, saturation of the aqueous layer with sodium chloride (brine) can help to "salt out" the product into the organic layer during extraction.

Data Presentation

The following tables summarize the effect of different reaction conditions on the yield of N-Boc protected amino alcohols. Note: The data presented below is compiled from various sources and should be used as a general guide. Optimal conditions may vary for specific substrates.

Table 1: Effect of Solvent on the N-Boc Protection of 2-Aminoethanol

EntrySolventBase(Boc)₂O (equiv.)Temperature (°C)Time (h)Yield (%)Reference
1Water/Acetone (19:1)None1.2Room Temp0.295[4]
2Dichloromethane (DCM)TEA (1.2)1.1Room Temp2~90General Protocol[1]
3Tetrahydrofuran (THF)NaOH (1.1)1.10 to Room Temp3>90General Protocol[6]
4MethanolNone1.1Room Temp1High[5]

Table 2: Effect of Base on the N-Boc Protection of a Primary Amino Alcohol

EntryAmino AlcoholSolventBase (equiv.)Temperature (°C)Yield (%)Comments
1Generic PrimaryDioxane/WaterNaOH (1.1)Room TempHighStandard for amino acids
2Generic PrimaryDCMTEA (1.2)Room TempHighCommon organic conditions
3Generic PrimaryWaterNoneRoom TempHighHigh N-selectivity[4]
4Generic PrimaryAcetonitrileDMAP (cat.)Room TempHighRisk of O-protection[6]

Experimental Protocols

Protocol 1: Catalyst-Free N-Boc Protection of 2-Aminoethanol in Water[4]
  • Preparation : In a round-bottom flask, dissolve 2-aminoethanol (1.0 mmol, 61 mg) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).

  • Reagent Addition : To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol, 262 mg) in one portion.

  • Reaction : Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-20 minutes. Monitor the reaction progress by TLC.

  • Work-up : Add dichloromethane (DCM, 10 mL) to the reaction mixture and transfer to a separatory funnel. Separate the organic layer.

  • Extraction : Extract the aqueous layer with additional DCM (2 x 10 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-2-aminoethanol.

Protocol 2: General Procedure for N-Boc Protection in an Organic Solvent
  • Dissolution : Dissolve the amino alcohol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.

  • Base Addition : Add a mild base, such as triethylamine (TEA) (1.1-1.5 equiv.).

  • Reagent Addition : To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv.) either as a solid or as a solution in the same solvent. For reactions sensitive to O-protection, it is advisable to cool the reaction mixture to 0°C before adding the (Boc)₂O.

  • Reaction : Stir the reaction mixture at room temperature (or 0°C) and monitor its progress by TLC. Reactions are typically complete within 1-4 hours.

  • Work-up : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Washing : Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amino Alcohol in Solvent add_base Add Base (Optional) start->add_base add_boc Add (Boc)₂O start->add_boc Base-free conditions add_base->add_boc react Stir at Controlled Temperature add_boc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify product Isolated N-Boc Amino Alcohol dry->product Sufficiently pure purify->product

General experimental workflow for the N-Boc protection of amino alcohols.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield incomplete Incomplete Reaction start->incomplete solubility Poor Solubility start->solubility base Inappropriate Base start->base stoichiometry Incorrect Stoichiometry start->stoichiometry increase_time_temp Increase Time/Temp incomplete->increase_time_temp change_solvent Change Solvent/ Use Co-solvent solubility->change_solvent optimize_base Optimize Base/ Add Catalyst (DMAP) base->optimize_base adjust_equiv Use 1.1-1.2 eq. (Boc)₂O stoichiometry->adjust_equiv end Successful Reaction increase_time_temp->end Improved Yield change_solvent->end Improved Yield optimize_base->end Improved Yield adjust_equiv->end Improved Yield

Troubleshooting logic for low reaction yield.

Troubleshooting_Selectivity cluster_side_products Common Side Products cluster_solutions Mitigation Strategies start Multiple Products/ Low Selectivity o_boc O-Boc Protection start->o_boc oxazolidinone Oxazolidinone start->oxazolidinone di_boc Di-Boc Protection start->di_boc mild_conditions Use Milder Base/ Lower Temperature o_boc->mild_conditions solvent_choice Use Aqueous or HFIP Solvent oxazolidinone->solvent_choice control_stoich Control (Boc)₂O Stoichiometry (1.05-1.2 eq) di_boc->control_stoich end High N-Selectivity mild_conditions->end Improved Selectivity solvent_choice->end Improved Selectivity control_stoich->end Improved Selectivity

Troubleshooting logic for poor chemoselectivity.

References

Technical Support Center: Stereochemical Integrity of tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical transformations involving tert-Butyl (1-hydroxypropan-2-yl)carbamate (also known as N-Boc-alaninol).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

A1: this compound is a chiral building block widely used in the synthesis of pharmaceuticals and other complex organic molecules.[1] It contains a stereocenter at the second carbon (C2), which is adjacent to both a primary alcohol and a Boc-protected amine. The precise three-dimensional arrangement (stereochemistry) of these groups is often critical for the biological activity and safety of the final product.[2] Loss of stereochemical purity through racemization can lead to inactive or even harmful side-products.

Q2: What is racemization and what are the primary causes in reactions with this compound?

A2: Racemization is the process by which a single enantiomer of a chiral compound is converted into an equal mixture of both enantiomers, resulting in a loss of optical activity. For N-Boc-alaninol, the chiral center is the carbon atom bonded to the nitrogen of the carbamate. Racemization would involve the removal and re-addition of the proton at this center, leading to a mixture of (R) and (S) configurations. The primary causes of racemization in related chiral molecules include:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[3]

  • Strongly Basic or Acidic Conditions: Strong bases can deprotonate the chiral center, forming an achiral planar intermediate (an enolate or similar species), which can then be protonated from either face, leading to racemization.[3][4] Strong acids can also facilitate the formation of intermediates prone to racemization.

  • Inappropriate Reagents: Certain reagents may promote side reactions that lead to a loss of stereochemical integrity.[3]

Q3: How effective is the Boc protecting group at preventing racemization?

A3: The tert-butoxycarbonyl (Boc) protecting group is highly effective at preventing racemization at the adjacent chiral center.[3] The racemization of N-protected amino acids often proceeds through a cyclic intermediate called an azlactone (or oxazolone), which has a highly acidic proton at the chiral center.[3][5] The bulky tert-butyl group of the Boc protector sterically hinders the intramolecular cyclization necessary to form this azlactone intermediate, thus significantly suppressing this racemization pathway.[3]

Q4: Can racemization occur during work-up and purification?

A4: Yes, these steps are critical for maintaining stereochemical purity. Exposure to strong acids or bases during aqueous work-up can cause racemization.[3] Furthermore, purification by chromatography on standard silica gel, which is acidic, can sometimes lead to the racemization of sensitive compounds.[3] It is advisable to use deactivated or neutral supports like treated silica gel or alumina if racemization is a concern.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (%ee) During Activation of the Hydroxyl Group (e.g., Tosylation/Mesylation)
Potential Cause Recommended Solution Explanation
Strong, non-hindered base Use a hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA). Use of pyridine is also common.Strong, sterically unhindered bases (e.g., triethylamine) can increase the risk of deprotonation at the chiral center, especially at elevated temperatures. Hindered bases are less likely to access this proton.
High reaction temperature Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Monitor the reaction closely for completion to avoid unnecessarily long reaction times.Lower temperatures reduce the likelihood of providing enough energy for the deprotonation-reprotonation sequence that leads to racemization.
Subsequent substitution reaction conditions For the subsequent SN2 reaction with a nucleophile, use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to ensure a clean inversion of stereochemistry. Avoid conditions that favor an SN1 mechanism (e.g., protic solvents, high temperatures), which can lead to racemization.The SN2 mechanism proceeds with a predictable inversion of stereochemistry. Conditions that promote a carbocation intermediate (SN1) will result in racemization.[6]
Issue 2: Unexpected Stereochemical Outcome in Mitsunobu Reactions
Potential Cause Recommended Solution Explanation
Incorrect order of reagent addition Add the alcohol (N-Boc-alaninol) and the acidic nucleophile to the reaction mixture before adding the azodicarboxylate (DEAD or DIAD) and phosphine.The order of addition can influence the reaction pathway and the stability of intermediates. Pre-mixing the phosphine and azodicarboxylate can lead to side products.
Nucleophile pKa is too high Ensure the pKa of the acidic proton of the nucleophile is generally below 13-15 for efficient reaction.The Mitsunobu reaction works best with relatively acidic nucleophiles. Weakly acidic nucleophiles can lead to slower reactions and potential side reactions, including elimination or undesired side reactions of the reaction intermediates.[7]
Side reactions of intermediates Keep the reaction temperature low (typically 0 °C to room temperature) and monitor the reaction for prompt completion. Use freshly opened or purified reagents.Long-lived intermediates or the presence of impurities can potentially lead to alternative reaction pathways that may affect the stereochemical outcome.
Reaction solvent Use anhydrous polar aprotic solvents such as THF or DCM.Protic solvents can interfere with the reaction intermediates. The use of anhydrous solvents is critical for the success of the Mitsunobu reaction.[3]

Experimental Protocols

Protocol 1: Epimerization-Free Tosylation of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate

This protocol is based on standard procedures for the tosylation of alcohols, optimized to preserve stereochemical integrity.

  • Preparation: To a solution of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under an inert atmosphere (N₂ or Ar), add 2,6-lutidine (1.5 eq.).

  • Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Stereospecific Mitsunobu Reaction with 4-Nitrobenzoic Acid

This protocol details a representative Mitsunobu reaction, a common method for inverting the stereochemistry of an alcohol.

  • Preparation: Dissolve (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq.), 4-nitrobenzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DIAD: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. The expected product will have the (R) configuration due to the inversion of stereochemistry.

Visualizations

Racemization_Pathway cluster_chiral Chiral Starting Material cluster_conditions Racemizing Conditions cluster_intermediate Achiral Intermediate cluster_racemic Racemic Mixture SM (S)-N-Boc-alaninol Conditions Strong Base High Temperature Intermediate Planar Enolate-like Intermediate Conditions->Intermediate Deprotonation S_Product (S)-N-Boc-alaninol Intermediate->S_Product Protonation R_Product (R)-N-Boc-alaninol Intermediate->R_Product Protonation

Caption: General pathway for base-catalyzed racemization.

Troubleshooting_Workflow Start Loss of %ee detected? Check_Base Is a strong, non-hindered base being used? Start->Check_Base Yes End Stereochemical Integrity Preserved Start->End No Check_Temp Is the reaction temperature above RT? Check_Base->Check_Temp No Sol_Base Switch to a hindered base (e.g., 2,6-lutidine, DIPEA) Check_Base->Sol_Base Yes Check_Solvent Is an inappropriate solvent (e.g., protic for SN2) used? Check_Temp->Check_Solvent No Sol_Temp Run reaction at lower temp (e.g., 0 °C) Check_Temp->Sol_Temp Yes Check_Purification Is acidic silica gel being used for purification? Check_Solvent->Check_Purification No Sol_Solvent Use appropriate solvent (e.g., polar aprotic for SN2) Check_Solvent->Sol_Solvent Yes Sol_Purification Use neutral alumina or deactivated silica gel Check_Purification->Sol_Purification Yes Check_Purification->End No Sol_Base->End Sol_Temp->End Sol_Solvent->End Sol_Purification->End

Caption: Troubleshooting workflow for loss of stereochemical purity.

References

Technical Support Center: Synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction shows low or no conversion to the desired this compound. What are the possible causes and how can I improve the yield?

A1: Low or no product yield can stem from several factors, ranging from reagent quality to reaction conditions. A systematic check of your experimental setup is crucial.

Possible Causes and Suggested Solutions:

  • Poor Quality of Starting Materials:

    • 2-Aminopropan-1-ol: Ensure the starting amine is pure and free of contaminants. If it has been stored for a long time, consider purification by distillation.

    • Di-tert-butyl dicarbonate (Boc-anhydride): Boc-anhydride is sensitive to moisture and can decompose over time. Use a fresh bottle or a properly stored reagent. It is a low-melting solid and should be handled accordingly.[1]

  • Inadequate Reaction Conditions:

    • Base: The choice and amount of base are critical. While some protocols suggest the reaction can proceed without a base, using a mild base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) is common to neutralize the acid byproduct and drive the reaction forward.[1][2] The effect of organic bases may be more significant than mineral alkalis.[3]

    • Solvent: The reaction can be performed in various solvents. Dichloromethane (DCM) is common, but protic solvents like methanol can enhance the reaction rate for some amines.[4][5] For starting materials with poor solubility in organic solvents, a mixture of water and a miscible organic solvent like dioxane or THF can be used.[4][6]

    • Temperature: The reaction is typically performed at room temperature.[2] However, for less reactive amines, moderate heating (e.g., 40-55°C) may be necessary, but be aware that Boc-anhydride can decompose at higher temperatures.[1]

    • Reaction Time: Ensure the reaction is monitored to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The starting amine will have a lower Rf value on a TLC plate compared to the Boc-protected product.[4] Staining with ninhydrin can be used to visualize the starting amine, which will not stain the protected product.[4]

  • Product Loss During Work-up:

    • The product has some water solubility. During the aqueous work-up, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like ethyl acetate or DCM.[6]

    • If the product is particularly water-soluble, consider alternative purification methods to minimize losses during extraction.

Issue 2: Formation of Side Products

Q2: I am observing significant side products in my reaction mixture. How can I minimize their formation?

A2: The formation of side products is a common challenge. The primary side products are the di-Boc protected amine and oxazolidinone.

  • Di-Boc Side Product: This occurs when the nitrogen of the initially formed product reacts again with Boc-anhydride.

    • Control Stoichiometry: Use a slight excess of Boc-anhydride (e.g., 1.05-1.1 equivalents). A large excess will favor the formation of the di-Boc product.[4]

    • Slow Addition: Add the Boc-anhydride solution slowly to the reaction mixture to maintain a low concentration of the protecting agent.[4]

    • Solvent Choice: Using protic solvents like methanol can favor mono-Boc protection.[4] Catalyst-free conditions in water can also lead to highly chemoselective mono-N-Boc protection.[7]

  • Oxazolidinone Formation: The hydroxyl group can react with the Boc-protected amine, especially under basic conditions, to form a cyclic side product.[4]

    • pH Control: Maintain a slightly basic to neutral pH. Under these conditions, the amine is more nucleophilic than the hydroxyl group, favoring N-protection.[4] Using a mild base like sodium bicarbonate is recommended.[4]

    • Solvent and Temperature: Performing the reaction in a non-polar solvent at room temperature can disfavor the cyclization.[4] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to prevent oxazolidinone formation.[7]

  • O-Acylation: The hydroxyl group can react with Boc-anhydride to form a carbonate. This is generally less favorable than N-acylation, but can occur. The resulting carbonate is often hydrolyzed during aqueous work-up.

Frequently Asked Questions (FAQs)

Q3: What is the typical work-up procedure for this reaction?

A3: A standard aqueous work-up is typically employed. After the reaction is complete, the mixture is often diluted with an organic solvent (e.g., ethyl acetate or DCM) and washed with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine and basic impurities. This is followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[8]

Q4: How can I remove unreacted Boc-anhydride from my product?

A4: Excess Boc-anhydride can often be removed during the work-up and purification steps. Washing the organic layer with a dilute base can help hydrolyze the remaining anhydride. If it co-elutes with your product during column chromatography, you can try quenching the reaction mixture with a small amount of a primary amine (like a scavenger resin) before work-up to consume the excess Boc-anhydride.

Q5: What are the recommended methods for purifying the final product?

A5: The most common purification methods are:

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a standard method for purifying the product.[2]

  • Recrystallization: The product is a solid and can often be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Data Presentation

The following tables summarize how different reaction parameters can influence the synthesis of Boc-protected amines. While specific data for this compound is not always available in a comparative format, these tables provide general trends observed in Boc protection reactions.

Table 1: Effect of Base on Boc Protection of Amines

BaseEquivalentsSolventTime (h)Yield (%)Notes
NaOH2Dioxane/H₂O (2:1)1253Mineral alkali.[3]
Et₃N2Dioxane/H₂O (2:1)1266Organic base, generally gives better yields than mineral alkali.[3]
NaHCO₃1.5 - 2Dioxane/H₂O-HighMild base, effective for selective N-protection of amino alcohols.[4]
DMAP (cat.)0.1THF12HighCatalytic amounts can be effective.[9]

Table 2: Effect of Solvent on Boc Protection of Amines

SolventBaseTemperature (°C)Time (h)Yield (%)Notes
Dichloromethane (DCM)Et₃NRoom Temp.1>95Common aprotic solvent.[9]
Dioxane/H₂O (2:1)Et₃NRoom Temp.1266Good for poorly soluble starting materials.[3]
Tetrahydrofuran (THF)/H₂O (2:1)Et₃NRoom Temp.1261Alternative to dioxane/water.[3]
Acetone/H₂O (2:1)Et₃N0 - 400.5 - 4HighLower boiling point aids in work-up.[3]
MethanolNoneRoom Temp.< 2HighCan accelerate the reaction for aromatic amines.[5]
WaterNoneRoom Temp.-HighCatalyst-free, chemoselective for mono-protection.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound [2]

  • Dissolution: Dissolve 2-aminopropan-1-ol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base such as sodium bicarbonate (1.5 equivalents) or triethylamine (1.2 equivalents) to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction. Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1M HCl), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization. A reported yield for a similar reaction is approximately 97%.[2]

Mandatory Visualization

Synthesis_Pathway Boc_Anhydride Di-tert-butyl dicarbonate Reaction_Mixture Reaction (Solvent, Base) Boc_Anhydride->Reaction_Mixture Product tert-Butyl (1-hydroxypropan-2-yl)carbamate Reaction_Mixture->Product Desired Pathway Di_Boc Di-Boc Side Product Reaction_Mixture->Di_Boc Excess Boc₂O Oxazolidinone Oxazolidinone Side Product Reaction_Mixture->Oxazolidinone Basic Conditions

Caption: Synthetic pathway for this compound and potential side products.

Troubleshooting_Workflow Check_Reagents Check Reagent Quality (Amine, Boc₂O) Monitor_Reaction Monitor Reaction (TLC, HPLC) Check_Reagents->Monitor_Reaction Check_Conditions Review Reaction Conditions Optimize_Base Optimize Base (Type, Amount) Check_Conditions->Optimize_Base Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent Control_Stoichiometry Control Stoichiometry (Slow Addition of Boc₂O) Check_Conditions->Control_Stoichiometry Optimize_Base->Monitor_Reaction Optimize_Solvent->Monitor_Reaction Control_Stoichiometry->Monitor_Reaction Optimize_Workup Optimize Work-up & Purification Monitor_Reaction->Optimize_Workup Success Improved Yield and Purity Optimize_Workup->Success Start Start Start->Check_Conditions

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Improving the Chiral Purity of tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the chiral purity of tert-Butyl (1-hydroxypropan-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for improving the chiral purity of this compound?

A1: The primary methods for enhancing the chiral purity of this compound, a versatile chiral building block, include:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[1]

  • Diastereomeric Salt Resolution: This classical technique involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.[2][3] These salts have different solubilities, enabling their separation by fractional crystallization.[2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers based on their differential interactions with the CSP. Polysaccharide-based columns are commonly used for this purpose.[4][5][6][7]

Q2: Which method is most suitable for large-scale purification?

A2: Diastereomeric salt resolution is often considered the most straightforward and economical method for large-scale chiral separations.[8] However, the theoretical maximum yield for a single resolution is 50% for the desired enantiomer. To improve overall yield, the unwanted enantiomer can be racemized and recycled.

Q3: How can I determine the enantiomeric excess (e.e.) of my sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of your purified product. A validated chiral HPLC method with a suitable chiral stationary phase will allow for the baseline separation of the two enantiomers, and the e.e. can be calculated from the relative peak areas.

Troubleshooting Guides

Enzymatic Kinetic Resolution (EKR)

Issue: Low enantiomeric excess (e.e.) of the desired product.

Possible Cause Troubleshooting Step
Incorrect Enzyme Selection Screen different lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) to find one with high enantioselectivity for your substrate. CAL-B is often a good starting point for carbamates.[1]
Suboptimal Reaction Time Monitor the reaction progress over time. Stopping the reaction too early or too late can result in low e.e. of either the product or the remaining starting material. Aim for approximately 50% conversion for optimal resolution.[1]
Inappropriate Solvent The choice of solvent can significantly impact enzyme activity and selectivity. Screen various organic solvents such as hexane, toluene, and methyl tert-butyl ether (MTBE). Apolar solvents often give better results.[1]
Unfavorable Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may negatively affect enzyme stability and enantioselectivity. A typical range to investigate is 25-50°C.[1]

Issue: Low reaction conversion.

Possible Cause Troubleshooting Step
Enzyme Inhibition or Deactivation Ensure the purity of your substrate and solvent, as impurities can inhibit the enzyme. Consider using immobilized enzymes for improved stability and reusability.
Poor Acyl Donor Vinyl acetate is a commonly used and effective acyl donor.[9] If conversion is low, ensure it is fresh and used in an appropriate molar excess.
Insufficient Enzyme Loading Increase the amount of enzyme used in the reaction. However, be mindful of the cost implications for larger-scale reactions.
Diastereomeric Salt Resolution

Issue: No crystal formation.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The choice of solvent is critical for successful crystallization. Screen a variety of solvents and solvent mixtures with different polarities. The ideal solvent should dissolve the diastereomeric salts to a limited extent, with one being significantly less soluble.
Solution is Not Supersaturated Try to induce crystallization by slowly cooling the solution, partially evaporating the solvent, or adding an anti-solvent (a solvent in which the salts are less soluble).
Low Purity of Starting Materials Ensure both the racemic this compound and the chiral resolving agent are of high purity, as impurities can inhibit crystallization.

Issue: Oiling out of the diastereomeric salt.

Possible Cause Troubleshooting Step
High Concentration Dilute the solution with more of the crystallization solvent.
Rapid Cooling Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.
Inappropriate Solvent Re-screen for a more suitable solvent system. Sometimes, adding a small amount of a co-solvent can prevent oiling out.

Issue: Low enantiomeric excess (e.e.) after crystallization.

Possible Cause Troubleshooting Step
Co-precipitation of Diastereomers Perform recrystallization of the isolated salt. One or two recrystallizations are often necessary to achieve high diastereomeric purity.
Incomplete Separation Ensure the crystals are thoroughly washed with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
Solid Solution Formation In some cases, the diastereomers may form a solid solution, making separation by simple crystallization difficult. This may require exploring different resolving agents or separation techniques.[10]
Chiral HPLC Separation

Issue: Poor or no resolution of enantiomers.

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Screen different types of polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD).[4][5][6][7] The nature and position of substituents on the phenylcarbamate selector can significantly impact selectivity.[6]
Suboptimal Mobile Phase Systematically vary the composition of the mobile phase. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.[11]
Unfavorable Temperature Optimize the column temperature. Lower temperatures often lead to better resolution but can also increase analysis time and backpressure.
Inappropriate Flow Rate Lower flow rates generally improve resolution by allowing more time for interaction with the CSP. Try reducing the flow rate in small increments.[12]

Issue: Poor peak shape (tailing or fronting).

Possible Cause Troubleshooting Step
Sample Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Add a mobile phase modifier to suppress unwanted interactions. For example, a small amount of a basic or acidic additive can improve the peak shape of acidic or basic analytes, respectively.[11]
Column Contamination or Degradation Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

Experimental Protocols & Data

Enzymatic Kinetic Resolution (EKR)

This protocol is adapted from a similar procedure for a structurally related carbamate.[1]

Methodology:

  • To a solution of racemic this compound (1.0 mmol) in hexane (10 mL), add vinyl acetate (2.0 mmol).

  • Add Candida antarctica lipase B (CAL-B, 20 mg/mmol of substrate).

  • Stir the mixture at 40°C.

  • Monitor the reaction progress by chiral HPLC.

  • When approximately 50% conversion is reached (typically after 12-24 hours), stop the reaction by filtering off the enzyme.

  • Wash the enzyme with the reaction solvent and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Separate the unreacted (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate from the acetylated (R)-enantiomer by column chromatography on silica gel.

Quantitative Data:

Enzyme Solvent Temp (°C) Time (h) Conversion (%) e.e. of Unreacted (S)-alcohol (%) e.e. of Acylated (R)-product (%)
CAL-BHexane40124788>99
CAL-BHexane402450>99>99
P. cepaciaToluene40244582>99

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products racemate Racemic Carbamate in Hexane reagents Add Vinyl Acetate & CAL-B racemate->reagents stir Stir at 40°C reagents->stir monitor Monitor by Chiral HPLC stir->monitor filter Filter Enzyme monitor->filter ~50% Conversion evaporate Evaporate Solvent filter->evaporate chromatography Silica Gel Chromatography evaporate->chromatography s_enantiomer (S)-Enantiomer chromatography->s_enantiomer r_enantiomer Acylated (R)-Enantiomer chromatography->r_enantiomer

Diastereomeric Salt Resolution

Methodology:

  • Dissolve racemic this compound (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at an elevated temperature.

  • In a separate flask, dissolve the chiral resolving agent, such as L-(+)-tartaric acid (0.5 equiv.), in the same solvent, also with heating.

  • Slowly add the resolving agent solution to the racemic carbamate solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • If no crystals form, further cool the solution in an ice bath or refrigerator.

  • Isolate the precipitated diastereomeric salt by filtration and wash the crystals with a small amount of the cold solvent.

  • Dry the crystals and determine the diastereomeric purity. If necessary, recrystallize from the same solvent system to improve purity.

  • To liberate the free amino alcohol, dissolve the purified diastereomeric salt in water and adjust the pH to >9 with a base (e.g., NaOH).

  • Extract the enantiomerically enriched carbamate with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.

Quantitative Data (Representative):

Resolving Agent Solvent Yield of Diastereomeric Salt (%) e.e. after 1st Crystallization (%) e.e. after 2nd Crystallization (%)
L-(+)-Tartaric AcidEthanol/Water (9:1)35-4585-90>98
D-(-)-Tartaric AcidMethanol38-4888-92>98
(S)-Mandelic AcidIsopropanol30-4080-85>95

Diastereomeric_Resolution_Workflow cluster_prep Salt Formation cluster_cryst Crystallization cluster_liberation Liberation cluster_product Product racemate Dissolve Racemic Carbamate mix Mix Solutions racemate->mix resolving_agent Dissolve Chiral Acid resolving_agent->mix cool Slow Cooling mix->cool filter Filter Crystals cool->filter recrystallize Recrystallize (optional) filter->recrystallize dissolve_salt Dissolve Purified Salt filter->dissolve_salt recrystallize->dissolve_salt If needed basify Adjust pH > 9 dissolve_salt->basify extract Extract with Organic Solvent basify->extract final_product Enriched Enantiomer extract->final_product

Chiral HPLC

Methodology:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, for example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

  • Mobile Phase Preparation: For normal-phase chromatography, prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a ratio of 90:10.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample and monitor the elution profile using a UV detector.

  • Method Optimization: If resolution is not optimal, systematically adjust the mobile phase composition (e.g., change the Hexane/IPA ratio to 95:5 or 80:20), the flow rate (e.g., decrease to 0.8 mL/min), or the column temperature.

Quantitative Data (Representative):

Column Mobile Phase (Hexane:IPA) Flow Rate (mL/min) Temperature (°C) Resolution (Rs)
Chiralpak AD-H90:101.0251.8
Chiralpak AD-H95:51.0252.5
Chiralcel OD-H90:101.0251.5
Chiralcel OD-H90:100.8202.1

Chiral_HPLC_Troubleshooting start Poor Resolution param_mp param_mp start->param_mp param_csp param_csp start->param_csp result Improved Resolution param_flow param_flow param_mp->param_flow param_csp->result param_temp param_temp param_flow->param_temp param_temp->result

References

stability of tert-Butyl (1-hydroxypropan-2-yl)carbamate in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tert-Butyl (1-hydroxypropan-2-yl)carbamate. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Stability Profile

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. This carbamate is generally stable under neutral and basic conditions but is readily cleaved in acidic environments.[1][2][3] The presence of the hydroxyl group does not significantly alter the fundamental stability profile of the Boc group but can influence solubility and potential side reactions.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the expected stability based on the well-established behavior of Boc-protected amino alcohols under various conditions.

Condition CategoryReagent/ConditionTemperatureExpected Stability/Cleavage Outcome
Acidic pH < 1100°CRapid Cleavage
pH = 1Room Temp.Cleavage Occurs
pH = 4Room Temp.Generally Stable, slow degradation possible over extended periods
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Room Temp.Rapid cleavage[3]
Hydrochloric acid (HCl) in Dioxane/MethanolRoom Temp.Effective cleavage, product may precipitate as HCl salt
Neutral pH = 7Room Temp.Stable
Basic pH = 9Room Temp.Stable[2]
pH = 12Room Temp.Stable[2]
pH > 12100°CStable to hydrolysis, but other base-mediated reactions may occur
Common Bases (e.g., NEt₃, Py, t-BuOK)Room Temp.Stable[2]
Nucleophiles RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂, NaOCH₃Room Temp.Generally Stable[2]
Reductants H₂/Pd, LiAlH₄, NaBH₄Room Temp.Stable
Oxidants KMnO₄, CrO₃Room Temp.The alcohol moiety is susceptible to oxidation, the Boc group is generally stable

Troubleshooting Guide

Common Issues and Solutions
IssuePossible CauseRecommended Solution
Incomplete Deprotection (Cleavage) of the Boc Group Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., use a higher percentage of TFA) or switch to a stronger acid system (e.g., HCl in dioxane).
Short reaction time or low temperature.Extend the reaction time and/or gently warm the reaction mixture. Monitor progress by TLC or LC-MS.
Steric hindrance around the carbamate.Use more forcing conditions (stronger acid, higher temperature) and allow for longer reaction times.
Formation of Side Products Alkylation of the freed amine or other nucleophiles by the tert-butyl cation generated during deprotection.[1]Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[2]
O-Alkylation of the hydroxyl group.This is less common during Boc deprotection but can occur if strong alkylating agents are present. Ensure the purity of all reagents and solvents.
Formation of an oxazolidinone.Under certain conditions, intramolecular cyclization between the deprotected amine and the hydroxyl group can occur. This is more likely if the reaction is heated for extended periods after deprotection. Work up the reaction promptly after completion.
Difficulty in Product Isolation The product (2-aminopropan-1-ol) is highly polar and water-soluble.After acidic workup, carefully neutralize the solution and consider extraction with a more polar solvent or use ion-exchange chromatography for purification. Lyophilization can be an effective method to isolate the product salt.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most stable?

A1: The compound is most stable under neutral and basic conditions. The Boc protecting group is robust towards most bases and nucleophiles at room temperature.[2]

Q2: What are the standard conditions for removing the Boc group from this compound?

A2: The most common method for Boc deprotection is treatment with a strong acid.[3] Typical reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[3]

Q3: Can the hydroxyl group in this compound interfere with the stability or reactions of the Boc group?

A3: The hydroxyl group is generally compatible with the Boc group's stability under standard conditions. However, under certain reaction conditions, it can participate in side reactions. For instance, during Boc protection of 2-aminopropan-1-ol, the formation of oxazolidinones can be a competing side reaction, though this is less of a concern with the already-protected carbamate.[2] During deprotection, the free hydroxyl group is generally not reactive towards the acidic conditions used.

Q4: How can I monitor the progress of a deprotection reaction?

A4: The progress of the deprotection can be monitored by thin-layer chromatography (TLC), looking for the disappearance of the starting material and the appearance of the more polar amine product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]

Q5: What is the primary degradation pathway under acidic conditions?

A5: Under acidic conditions, the carbamate is hydrolyzed. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine (2-aminopropan-1-ol), carbon dioxide, and isobutylene.

This compound This compound Protonated Carbamate Protonated Carbamate This compound->Protonated Carbamate  + H⁺ tert-Butyl Cation tert-Butyl Cation Protonated Carbamate->tert-Butyl Cation Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Carbamate->Carbamic Acid Intermediate Isobutylene Isobutylene tert-Butyl Cation->Isobutylene  - H⁺ 2-Aminopropan-1-ol 2-Aminopropan-1-ol Carbamic Acid Intermediate->2-Aminopropan-1-ol CO2 CO2 Carbamic Acid Intermediate->CO2

Acidic Degradation Pathway

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of the compound under forced degradation conditions.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution with purified water.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL) Acid 0.1 M HCl StockSolution->Acid Base 0.1 M NaOH StockSolution->Base Neutral Water StockSolution->Neutral Oxidative 3% H₂O₂ StockSolution->Oxidative Thermal 60°C StockSolution->Thermal Photolytic UV Light StockSolution->Photolytic TimePoints Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->TimePoints Base->TimePoints Neutral->TimePoints Oxidative->TimePoints Thermal->TimePoints Photolytic->TimePoints Quench Quench Reaction TimePoints->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate Degradation HPLC->Data

Forced Degradation Workflow
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, 2-aminopropan-1-ol.[7][]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: The retention time of this compound will be longer than that of the more polar 2-aminopropan-1-ol. Method optimization may be required for specific applications.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of tert-Butyl (1-hydroxypropan-2-yl)carbamate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral building blocks like tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-DL-alaninol, is a critical quality attribute in the synthesis of pharmaceuticals and other bioactive molecules. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant and most reliable technique for the separation and quantification of enantiomers. This guide provides an objective comparison of two primary chiral HPLC methodologies for the analysis of N-Boc-DL-alaninol enantiomers, supported by detailed experimental protocols and comparative data.

Comparison of Chiral HPLC Methodologies

The successful enantioseparation of N-Boc-protected amino alcohols is commonly achieved using two major classes of chiral stationary phases: macrocyclic glycopeptide-based and polysaccharide-based CSPs. Each offers distinct selectivity and operational modes.

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® T): These columns employ macrocyclic glycopeptides like teicoplanin covalently bonded to a silica support. They are known for their multimodal capabilities, allowing for separation in reversed-phase, polar organic, and normal-phase modes.[1][2] The complex three-dimensional structure of the glycopeptide provides a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, making these columns robust and broadly selective, especially for polar and ionizable compounds.[3] For t-BOC amino acids, a reversed-phase mode is often a viable choice on CHIROBIOTIC T and R columns.[2]

  • Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK®): As the most widely utilized CSPs, these columns feature a chiral polymer, typically a derivative of cellulose or amylose, either coated or immobilized on a silica support.[3] The chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and the formation of inclusion complexes within the helical polymer structure.[3] These columns are highly effective for a vast range of chiral compounds and are frequently used with normal-phase eluents.[1]

Data Presentation: Performance Comparison

The following table summarizes the typical performance of the two methodologies for the chiral separation of N-Boc-DL-alaninol. The quantitative data is illustrative, based on established methods for structurally similar N-Boc protected compounds.

ParameterMethod 1: Macrocyclic Glycopeptide CSPMethod 2: Polysaccharide-Based CSP
Chiral Stationary Phase Astec® CHIROBIOTIC® T (Teicoplanin)CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))
Typical Mobile Phase Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffer (e.g., Ammonium Acetate)Normal-Phase: n-Hexane / Isopropanol
Expected Retention Time (1st Enantiomer) ~ 7 - 11 min~ 8 - 12 min
Expected Retention Time (2nd Enantiomer) ~ 9 - 14 min~ 10 - 15 min
Expected Resolution (Rs) > 1.5> 2.0
Primary Interactions Hydrogen bonding, ionic interactions, inclusion complexingHydrogen bonding, dipole-dipole interactions, π-π stacking, inclusion complexing
Advantages Robust, multimodal (RP, NP, Polar Organic), good for polar compoundsBroad applicability, high efficiency, excellent resolution for many compounds
Considerations May require buffer in mobile phaseCoated versions may have solvent limitations, requires non-polar solvents

Experimental Protocols

Detailed methodologies for the two compared chiral HPLC approaches are provided below.

Method 1: Analysis on a Macrocyclic Glycopeptide-Based CSP

This protocol is adapted from a standard method for the analysis of N-Boc protected amino acids on a CHIROBIOTIC® T column.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: [A] 20 mM ammonium acetate, pH 6; [B] Methanol. Isocratic elution with 90:10 (A:B, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection: UV at 230 nm.[4]

  • Injection Volume: 5 µL.[4]

Sample Preparation:

  • Prepare a stock solution of racemic this compound in methanol at a concentration of approximately 1-5 mg/mL.[4]

Method 2: Analysis on a Polysaccharide-Based CSP

This protocol is based on a general methodology for the enantiomeric separation of N-Boc protected chiral alcohols on a cellulose-based CSP.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[3]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A starting ratio of 90:10 (v/v) is recommended and can be optimized to achieve baseline separation.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV at 210 nm.[3]

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.[3]

Visualization of Experimental Workflow

The logical flow of a chiral HPLC analysis, from sample preparation to data analysis, is a standardized process applicable to both methodologies described.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic Analyte (N-Boc-DL-alaninol) dissolve Dissolve in Appropriate Solvent racemate->dissolve injector Injector dissolve->injector column Chiral Column (e.g., CHIROBIOTIC® T or CHIRALPAK® IC-3) injector->column pump HPLC Pump (Mobile Phase) pump->injector detector UV Detector column->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram integration Peak Integration (Retention Time, Area) chromatogram->integration quantification Quantification (Enantiomeric Purity, %ee) integration->quantification

Caption: General workflow for the chiral HPLC analysis of N-Boc-DL-alaninol.

The selection between a macrocyclic glycopeptide and a polysaccharide-based chiral stationary phase will depend on the specific requirements of the analysis, including available instrumentation, desired separation mode (reversed-phase vs. normal-phase), and the presence of other impurities. Both methodologies, when properly optimized, are capable of providing accurate and reliable determination of the enantiomeric purity of this compound.

References

spectroscopic characterization of tert-Butyl (1-hydroxypropan-2-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Characterization of tert-Butyl (1-hydroxypropan-2-yl)carbamate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of this compound, a crucial chiral building block in pharmaceutical synthesis, and its derivatives. By presenting key experimental data and protocols, this document serves as a valuable resource for the unambiguous identification and characterization of these compounds.

Introduction to Spectroscopic Characterization

This compound, also known as N-Boc-alaninol, is a versatile organic compound widely used as a protected amine in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of both a protected amine (Boc group) and a primary alcohol allows for selective chemical modifications at different sites of the molecule. Accurate structural confirmation and purity assessment are paramount, making spectroscopic techniques indispensable. This guide focuses on the key methods used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and several of its derivatives. These derivatives illustrate how substitutions on the propanol backbone influence the spectroscopic signatures.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Compoundδ (ppm), Multiplicity, J (Hz), Assignment
This compound 4.85 (br s, 1H, NH), 3.75-3.65 (m, 1H, CH), 3.55 (dd, J = 11.0, 4.0 Hz, 1H, CH₂), 3.40 (dd, J = 11.0, 7.0 Hz, 1H, CH₂), 2.10 (br s, 1H, OH), 1.44 (s, 9H, C(CH₃)₃), 1.12 (d, J = 6.8 Hz, 3H, CHCH₃)
tert-Butyl (4-chlorophenyl)carbamate 7.29-7.32 (d, J = 9.0 Hz, 2H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 6.52 (br s, 1H, NH), 1.51 (s, 9H, C(CH₃)₃)[2]
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate Data not available in search results. Expected shifts: CH and CH₂ protons would be shifted downfield due to the electron-withdrawing CF₃ group.
tert-Butyl (1-methoxypropan-2-yl)carbamate Data not available in search results. Expected shifts: A singlet around 3.3-3.4 ppm for the OCH₃ group would be present.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Compoundδ (ppm), Assignment
This compound 156.5 (C=O), 79.2 (C(CH₃)₃), 66.5 (CH₂), 49.5 (CH), 28.4 (C(CH₃)₃), 17.5 (CHCH₃)
tert-Butyl (4-chlorophenyl)carbamate 151.8 (C=O), 144.4, 142.7, 125.1, 117.4 (Ar-C), 81.9 (C(CH₃)₃), 28.1 (C(CH₃)₃)[2]
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate Data not available in search results. Expected shifts: The carbon bearing the CF₃ group would show a quartet due to C-F coupling and be significantly shifted downfield.
tert-Butyl (1-methoxypropan-2-yl)carbamate Data not available in search results. Expected shifts: A signal around 59 ppm for the OCH₃ carbon would be present.
Table 3: IR and Mass Spectrometry Data
CompoundIR (cm⁻¹)Mass Spectrometry (ESI-MS)
This compound ~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate)[1]m/z 176.1281 [M+H]⁺, 198.1100 [M+Na]⁺
tert-Butyl (4-chlorophenyl)carbamate Data not available in search results. Expected peaks: Similar to the parent for the Boc group, with additional peaks for the aromatic ring.Data not available in search results. Expected m/z for C₁₁H₁₄ClNO₂: [M+H]⁺ at 230.0735.
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate Data not available in search results. Expected peaks: Strong C-F stretching bands around 1100-1300 cm⁻¹.Data not available in search results. Expected m/z for C₈H₁₄F₃NO₃: [M+H]⁺ at 230.0948.
tert-Butyl (1-methoxypropan-2-yl)carbamate Data not available in search results. Expected peaks: C-O-C stretching around 1100 cm⁻¹.Data not available in search results. Expected m/z for C₉H₁₉NO₃: [M+H]⁺ at 190.1438.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Protocol for ¹H and ¹³C NMR on a Bruker Spectrometer:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (using TopSpin software):

    • Insert the sample into the spectrometer.

    • Create a new dataset by typing new and providing a unique name.

    • Load standard proton experiment parameters: type rpar, select PROTONSTD, and click READ.

    • Lock the spectrometer to the deuterium signal of the solvent (e.g., lock CDCl3).

    • Tune and match the probe for the ¹H nucleus by typing atma.

    • Shim the magnetic field for homogeneity by typing topshim.

    • Set the receiver gain automatically using rga.

    • Acquire the spectrum by typing zg.

    • For ¹³C NMR, load a standard carbon experiment (e.g., C13CPD) and follow a similar procedure. A larger number of scans is typically required.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID) by typing efp.

    • Phase the spectrum automatically (apk) or manually to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift axis by referencing the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify peak multiplicities (singlet, doublet, triplet, etc.) and measure coupling constants (J-values) to deduce proton connectivity.

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for ATR-IR:

  • Sample Preparation:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] Clean with a suitable solvent like isopropanol and allow it to dry completely.

    • Collect a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

    • For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

    • Initiate the scan. The infrared beam passes through the crystal and is reflected internally, creating an evanescent wave that penetrates a few microns into the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups (e.g., O-H, N-H, C=O, C-H).

High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Protocol for ESI-HRMS:

  • Sample Preparation:

    • The sample must be pure, as impurities can interfere with ionization.[1]

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or water. Solvents like DMSO or DMF are generally not suitable for ESI-MS.[1]

    • Dilute the stock solution to a final concentration of about 1-10 µg/mL.

    • For positive ion mode analysis, adding 0.1% formic acid to the final solution can aid in protonation ([M+H]⁺).[1]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • The ESI source generates charged droplets, from which solvent evaporates to produce gas-phase ions.

    • Acquire the mass spectrum in the desired mass range. The time-of-flight (TOF) analyzer is commonly used for high-resolution measurements.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

    • Determine the accurate mass of this peak to at least four decimal places.

    • Use the accurate mass to calculate the elemental composition of the ion and compare it with the expected formula. The mass accuracy should ideally be within 5 ppm.[1]

Visualizing Workflows and Molecular Structures

The following diagrams, created using the DOT language, illustrate the experimental workflow and the relationship between the molecule's structure and the spectroscopic data.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization start 1-Hydroxypropan-2-amine + Boc₂O reaction N-Boc Protection Reaction (DCM, 0°C to RT) start->reaction purification Column Chromatography (Silica Gel) reaction->purification product Pure tert-Butyl (1-hydroxypropan-2-yl)carbamate purification->product nmr NMR (¹H, ¹³C) product->nmr Sample Analysis ir ATR-IR product->ir Sample Analysis ms ESI-HRMS product->ms Sample Analysis Structural Confirmation Structural Confirmation nmr->Structural Confirmation Functional Group ID Functional Group ID ir->Functional Group ID Elemental Composition Elemental Composition ms->Elemental Composition

Caption: Experimental workflow for synthesis and characterization.

G cluster_mol This compound cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals cluster_ir IR Absorptions mol Structure: CH₃-CH(NH-Boc)-CH₂OH h_ch3_ch CH₃-CH ~1.1 ppm (d) h_ch_nh CH-NH ~3.7 ppm (m) h_ch2_oh CH₂-OH ~3.4-3.6 ppm (m) h_boc Boc (t-Butyl) ~1.4 ppm (s) c_ch3 CH₃ ~17.5 ppm c_ch CH ~49.5 ppm c_ch2 CH₂ ~66.5 ppm c_boc_quat Boc (quat C) ~79.2 ppm c_boc_ch3 Boc (CH₃) ~28.4 ppm c_co C=O ~156.5 ppm ir_oh O-H ~3400 cm⁻¹ ir_nh N-H ~3350 cm⁻¹ ir_co C=O ~1690 cm⁻¹

Caption: Correlation of structure with spectroscopic data.

References

A Comparative Guide to Boc, Cbz, and Fmoc Protecting Groups for Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules such as pharmaceuticals and peptidomimetics, the selective protection of functional groups is a cornerstone of success. Amino alcohols, with their bifunctional nature, present a unique challenge requiring a careful selection of protecting groups to ensure chemoselectivity and high yields. This guide provides an objective, data-driven comparison of three of the most widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—specifically in the context of their application to amino alcohols.

The fundamental difference between these protecting groups lies in their deprotection conditions, which forms the basis of their orthogonal nature, allowing for the selective removal of one group in the presence of others.[1][2]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[1]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[1]

At a Glance: Key Characteristics

The choice of a protecting group is dictated by the stability of the substrate and the planned subsequent reaction conditions.

CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[1]Hydrogenolysis (e.g., H₂/Pd-C)[1]Base-labile (e.g., 20% piperidine in DMF)[1]
Typical Reagents for Protection Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-fluorenylmethyl chloroformate (Fmoc-Cl), Fmoc-OSu
Stability Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3]Stable to acidic and basic conditions (with some exceptions).[3]Stable to acids and catalytic hydrogenolysis (can be cleaved but less readily than Cbz).[2]
Key Advantages Orthogonal to Fmoc and Cbz; mild acidic deprotection for many substrates.Orthogonal to Boc and Fmoc; imparts crystallinity.[4]Orthogonal to Boc and Cbz; mild basic deprotection; UV-active for reaction monitoring.[5]
Potential Limitations Strong acids may not be suitable for acid-sensitive substrates.Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups).[1]Not suitable for base-sensitive substrates.

Data Presentation: Performance Comparison

The following table summarizes typical reaction conditions and reported yields for the protection of simple amino alcohols. It is important to note that optimal conditions can vary depending on the specific substrate.

Protecting GroupSubstrateReagents & ConditionsReaction TimeYield (%)Reference
Boc Amino alcoholsBoc₂O, water-acetone, RT8-12 min>90[6]
Cbz Amino alcoholsCbz-Cl, water, RT2-10 min>95[3]
Fmoc D-ThreonineFmoc-succinamide, THF:saturated aq. NaHCO₃, RT16 h>90[]

Experimental Protocols

Boc Protection of an Amino Alcohol

This protocol is a general procedure for the chemoselective N-tert-butyloxycarbonylation of amino alcohols.[6]

Materials:

  • Amino alcohol (1 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1 mmol)

  • Distilled water (9.5 mL)

  • Acetone (0.5 mL)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the amino alcohol in a mixture of distilled water and acetone.

  • Stir the mixture at room temperature for a few minutes.

  • Add di-tert-butyl dicarbonate to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine has been consumed.

  • Add dichloromethane (5 mL) and continue stirring.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the N-Boc protected amino alcohol.

Cbz Protection of an Amino Alcohol

This protocol describes a green and chemoselective method for the N-benzyloxycarbonylation of amines in water.[3]

Materials:

  • Amino alcohol (1 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1 mmol)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a reaction vessel, suspend the amino alcohol in water.

  • Add benzyl chloroformate to the suspension at room temperature and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within a few minutes for aliphatic amines.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected amino alcohol.

Fmoc Protection of an Amino Alcohol (D-Threonine)

This protocol is adapted from a procedure for the Fmoc protection of D-Threonine.[]

Materials:

  • D-Threonine (42.0 mmol)

  • Fmoc-succinamide (44.1 mmol)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-Threonine and Fmoc-succinamide in a 2:1 (v/v) mixture of THF and saturated aqueous NaHCO₃.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the crude Fmoc-protected amino alcohol.

Mandatory Visualization

Protection and Deprotection Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of an amino alcohol with Boc, Cbz, and Fmoc groups.

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection AminoAlcohol_Boc Amino Alcohol BocProtected Boc-Protected Amino Alcohol AminoAlcohol_Boc->BocProtected Boc₂O, Base Deprotected_Boc Amino Alcohol BocProtected->Deprotected_Boc TFA or HCl AminoAlcohol_Cbz Amino Alcohol CbzProtected Cbz-Protected Amino Alcohol AminoAlcohol_Cbz->CbzProtected Cbz-Cl, Base Deprotected_Cbz Amino Alcohol CbzProtected->Deprotected_Cbz H₂, Pd/C AminoAlcohol_Fmoc Amino Alcohol FmocProtected Fmoc-Protected Amino Alcohol AminoAlcohol_Fmoc->FmocProtected Fmoc-Cl, Base Deprotected_Fmoc Amino Alcohol FmocProtected->Deprotected_Fmoc Piperidine/DMF DecisionWorkflow Start Protect an Amino Alcohol AcidSensitive Is the molecule sensitive to acid? Start->AcidSensitive BaseSensitive Is the molecule sensitive to base? AcidSensitive->BaseSensitive Yes ReducibleGroups Are reducible groups (e.g., C=C, NO₂) present? AcidSensitive->ReducibleGroups No UseFmoc Use Fmoc BaseSensitive->UseFmoc No UseCbz Use Cbz BaseSensitive->UseCbz Yes ReducibleGroups->UseCbz No ConsiderOrthogonality Consider orthogonal protection strategy ReducibleGroups->ConsiderOrthogonality Yes UseBoc Use Boc ConsiderOrthogonality->UseBoc ConsiderOrthogonality->UseFmoc

References

The Strategic Advantage of tert-Butyl (1-hydroxypropan-2-yl)carbamate in Chiral Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Among the vast arsenal of chiral building blocks, tert-Butyl (1-hydroxypropan-2-yl)carbamate, commonly known as N-Boc-alaninol, has emerged as a versatile and highly advantageous synthon. This guide provides an objective comparison of N-Boc-alaninol with other classes of chiral synthons, supported by experimental data and detailed protocols, to aid in making informed decisions for complex stereoselective syntheses.

Derived from the readily available and inexpensive amino acid L-alanine, N-Boc-alaninol offers a unique combination of a sterically demanding yet chemically stable tert-butoxycarbonyl (Boc) protecting group and a reactive primary hydroxyl group. This structural arrangement provides a powerful handle for introducing chirality and further functionalization in a predictable and controlled manner. Its utility is particularly pronounced in the synthesis of chiral amines, amino alcohols, and as a key component in peptide synthesis.

Performance Comparison in Asymmetric Synthesis

The efficacy of a chiral synthon is primarily evaluated by the yield and enantioselectivity it imparts in stereoselective transformations. While direct, side-by-side comparative studies under identical conditions are not always available in the literature, we can compile and compare reported data for key asymmetric reactions to highlight the performance of N-Boc-alaninol and its derivatives against other common chiral auxiliaries.

Asymmetric Reduction of Prochiral Ketones

One of the key applications of chiral amino alcohols like N-Boc-alaninol is in the preparation of chiral catalysts for the asymmetric reduction of ketones, most notably in the Corey-Bakshi-Shibata (CBS) reduction. The in-situ-formed oxazaborolidine catalyst derived from N-Boc-alaninol effectively directs the hydride transfer from a borane source to one face of the ketone, yielding a chiral secondary alcohol with high enantiomeric excess (ee).

Catalyst/Auxiliary SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
N-Boc-alaninol-derived oxazaborolidine (CBS) Acetophenone>95>95
(R)-2-Methyl-CBS-oxazaborolidine AcetophenoneHigh96
Chiral β-amino alcohols with I₂/NaBH₄ Acetophenone80-895
Noyori's Ru-BINAP/diamine catalyst AcetophenoneHigh>99

Note: Data is compiled from various sources and reaction conditions may differ. This table serves as a general comparison of achievable stereoselectivity.

The data indicates that while Noyori's catalyst provides exceptional enantioselectivity, the CBS reduction using catalysts derived from chiral amino alcohols like N-Boc-alaninol offers a highly effective and more accessible alternative, consistently providing excellent yields and high enantiomeric excesses. In contrast, less structurally defined chiral β-amino alcohols can result in significantly lower stereocontrol.[1]

Asymmetric Alkylation

While N-Boc-alaninol itself is not typically used as a chiral auxiliary for alkylation in the same vein as Evans oxazolidinones, its derivatives can be employed for this purpose. However, the true advantage of N-Boc-alaninol in this context lies in its role as a precursor to chiral ligands for metal-catalyzed asymmetric alkylations. For comparison, the performance of established chiral auxiliaries in asymmetric alkylation is presented below.

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)
Evans' Oxazolidinone Benzyl bromide>90>99:1
Oppolzer's Sultam Methyl iodide>90>98:2
Myers' Pseudoephedrine Amide Isopropyl iodide>85>99:1

The established chiral auxiliaries demonstrate excellent stereocontrol in asymmetric alkylation. The development of ligands derived from N-Boc-alaninol for similar transformations is an active area of research, aiming to leverage its inherent chirality and synthetic accessibility.

Key Advantages of this compound

The preference for N-Boc-alaninol in many synthetic applications can be attributed to several key advantages over other chiral synthons:

  • Versatility and Bifunctionality: The presence of both a protected amine and a primary alcohol allows for sequential and selective modifications at two distinct points in the molecule. The hydroxyl group can be oxidized, esterified, or used in nucleophilic substitutions, while the Boc-protected amine remains stable until its desired deprotection under mild acidic conditions.[2]

  • High Stereochemical Integrity: Derived from natural L-alanine, N-Boc-L-alaninol is commercially available with high enantiomeric purity, which is crucial for the synthesis of pharmaceuticals where the stereochemistry directly impacts biological activity and safety.[2]

  • Stability and Ease of Handling: The Boc protecting group is robust and stable under a wide range of reaction conditions, yet it can be easily removed with mild acids like trifluoroacetic acid (TFA), a standard procedure in peptide synthesis.[2]

  • Cost-Effectiveness and Accessibility: As a derivative of a common amino acid, N-Boc-alaninol is a relatively inexpensive and readily available chiral synthon compared to more complex or synthetically demanding alternatives.

  • Predictable Stereochemical Control: In applications like the CBS reduction, the chiral center of N-Boc-alaninol provides a well-defined steric environment, leading to predictable and high levels of stereochemical induction.

Experimental Protocols

To provide a practical context for the application of N-Boc-alaninol, detailed experimental protocols for its synthesis and a key application are provided below.

Protocol 1: Synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate

This protocol describes a typical procedure for the synthesis of N-Boc-L-alaninol from L-alaninol.

Materials:

  • L-Alaninol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-alaninol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate as a white solid.

Protocol 2: Asymmetric Reduction of Acetophenone using an N-Boc-alaninol-derived CBS Catalyst

This protocol outlines a general procedure for the in-situ generation of the CBS catalyst from N-Boc-alaninol and its use in the asymmetric reduction of a prochiral ketone.

Materials:

  • tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a flame-dried, argon-purged flask, add tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate (0.1 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF to the catalyst solution.

  • Slowly add borane-dimethyl sulfide complex (1.0 eq) to the reaction mixture, maintaining the low temperature.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (S)-1-phenylethanol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Advantage: Workflows and Mechanisms

The strategic utility of N-Boc-alaninol can be further understood through the visualization of its role in key synthetic workflows and reaction mechanisms.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., with N-Boc-Alaninol derivative) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat More Amino Acids? Washing->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage from Resin Repeat->Cleavage No Purification Purification Cleavage->Purification Final_Peptide Final_Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.

G cluster_0 Mechanism of CBS Reduction Catalyst_Formation N-Boc-alaninol + Borane -> Oxazaborolidine Catalyst Catalyst_Borane_Complex Catalyst-Borane Complex Formation Catalyst_Formation->Catalyst_Borane_Complex Ketone_Coordination Ketone Coordination to Lewis Acidic Boron Catalyst_Borane_Complex->Ketone_Coordination Hydride_Transfer Stereoselective Hydride Transfer via a Six-Membered Transition State Ketone_Coordination->Hydride_Transfer Product_Release Release of Chiral Alcohol and Catalyst Regeneration Hydride_Transfer->Product_Release

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

G NBocAlaninol This compound Advantages Advantages NBocAlaninol->Advantages Versatility Versatility (Bifunctional) Advantages->Versatility Stereocontrol High & Predictable Stereocontrol Advantages->Stereocontrol Accessibility Cost-Effective & Readily Available Advantages->Accessibility Stability Stable Protecting Group, Mild Deprotection Advantages->Stability

Caption: Key advantages of using N-Boc-alaninol in chiral synthesis.

Conclusion

This compound stands out as a superior chiral synthon due to its unique combination of versatility, high stereochemical integrity, stability, and cost-effectiveness. Its successful application in demanding stereoselective transformations, such as the CBS reduction and as a cornerstone in peptide synthesis, underscores its value to the research and drug development community. While other chiral auxiliaries and catalysts demonstrate exceptional performance in specific applications, the overall profile of N-Boc-alaninol makes it a highly attractive and strategic choice for a wide range of synthetic challenges where the introduction of a chiral amino alcohol moiety is required. The provided data and protocols serve as a valuable resource for chemists to harness the full potential of this powerful chiral building block.

References

Validating the Synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis and purification of chemical intermediates are paramount. This guide provides a comparative analysis of key analytical techniques for validating the synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate, a versatile building block in pharmaceutical development. We will focus on mass spectrometry as the primary validation method and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), providing supporting experimental data and detailed protocols.

The synthesis of this compound is a critical step in the development of various active pharmaceutical ingredients. The purity and structural integrity of this intermediate directly impact the quality and efficacy of the final drug product. Therefore, robust analytical validation is not just a quality control measure; it is a cornerstone of reliable and reproducible research.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-aminopropan-1-ol with di-tert-butyl dicarbonate (Boc-anhydride). This reaction introduces the tert-butoxycarbonyl (Boc) protecting group onto the amine functionality.

Analytical Validation Methods: A Head-to-Head Comparison

The validation of the synthesis of this compound relies on a suite of analytical techniques, each providing unique insights into the identity, purity, and structure of the compound. Here, we compare mass spectrometry, NMR spectroscopy, and HPLC.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular Weight, Fragmentation PatternHigh sensitivity, provides molecular weight confirmationIsomers may not be distinguishable, quantification can be complex
NMR Spectroscopy Detailed Structural Information, PurityUnambiguous structure elucidation, good for identifying impuritiesLower sensitivity than MS, requires higher sample concentration
HPLC Purity, QuantificationHigh-resolution separation, accurate quantificationDoes not provide structural information on its own

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-aminopropan-1-ol

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2-aminopropan-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Mass Spectrometry (MS) Validation

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable solvent such as methanol or acetonitrile.

  • Dilute the sample to a final concentration of approximately 1 µg/mL.

Instrument Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 50-500

NMR Spectroscopy Validation

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

Acquisition Parameters:

  • ¹H NMR: 16 scans, relaxation delay of 1s

  • ¹³C NMR: 1024 scans, relaxation delay of 2s

HPLC Validation

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Presentation and Interpretation

Mass Spectrometry Data

The mass spectrum of the synthesized this compound will confirm the molecular weight of the compound. The expected molecular weight is 175.23 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 176.2. The sodium adduct [M+Na]⁺ at m/z 198.2 may also be observed. Fragmentation of the molecule can lead to characteristic daughter ions, further confirming the structure.

IonExpected m/zObserved m/z
[M+H]⁺176.24176.2
[M+Na]⁺198.22198.2
[M-C₄H₈+H]⁺ (loss of isobutylene)120.09120.1
[M-Boc+H]⁺76.0876.1
NMR Spectroscopy Data

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. The chemical shifts and coupling patterns are unique to the target compound and can be used to identify and quantify impurities.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.85 (br s, 1H, NH)

  • δ 3.75-3.65 (m, 1H, CH)

  • δ 3.55-3.45 (m, 2H, CH₂)

  • δ 2.50 (br s, 1H, OH)

  • δ 1.44 (s, 9H, C(CH₃)₃)

  • δ 1.12 (d, J=6.8 Hz, 3H, CHCH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 156.5 (C=O)

  • δ 79.5 (C(CH₃)₃)

  • δ 66.8 (CH₂)

  • δ 50.1 (CH)

  • δ 28.4 (C(CH₃)₃)

  • δ 17.8 (CHCH₃)

HPLC Data

The HPLC chromatogram is used to assess the purity of the synthesized compound. A single, sharp peak at a specific retention time indicates a high-purity sample. The presence of other peaks suggests the presence of impurities, which can be quantified by their peak area relative to the main product peak.

CompoundRetention Time (min)Purity (%)
This compound8.5>99
2-aminopropan-1-ol (starting material)2.1<0.1
Di-tert-butyl dicarbonate (starting material)12.3<0.1

Visualization of the Validation Workflow

Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Synthesis Synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate MS Mass Spectrometry (Molecular Weight) Synthesis->MS Confirms MW NMR NMR Spectroscopy (Structure Elucidation) Synthesis->NMR Confirms Structure HPLC HPLC (Purity Assessment) Synthesis->HPLC Determines Purity Final_Product Validated Product MS->Final_Product NMR->Final_Product HPLC->Final_Product

Caption: Workflow for the synthesis and validation of this compound.

Conclusion

The validation of the synthesis of this compound is a multi-faceted process that relies on the synergistic use of several analytical techniques. Mass spectrometry provides a rapid and sensitive confirmation of the molecular weight. NMR spectroscopy offers an unparalleled level of structural detail, confirming the identity of the compound and providing insights into its purity. HPLC is the gold standard for quantifying the purity of the final product. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of their synthesized intermediates, a critical factor in the successful development of new pharmaceuticals.

A Researcher's Guide to Assessing the Enantiomeric Excess of tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral building blocks is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-alaninol, is a versatile chiral intermediate whose stereochemical integrity directly impacts the efficacy and safety of the final product. This guide provides a comprehensive comparison of the analytical methodologies used to assess the enantiomeric excess (ee) of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The determination of enantiomeric excess for this compound is primarily achieved through three analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different experimental constraints.

Method Principle Advantages Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Broad applicability to a wide range of compounds without derivatization. High accuracy and precision.Method development can be time-consuming, requiring screening of various CSPs and mobile phases.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.High resolution and sensitivity. Fast analysis times.Often requires derivatization to increase the volatility of the analyte.
NMR Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift non-equivalence between enantiomers.Rapid analysis. Provides structural information. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust method for the direct separation of this compound enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® IA or equivalent amylose-based column (250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Expected Results: Baseline separation of the (R)- and (S)-enantiomers is expected. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Gas Chromatography (GC)

For GC analysis, derivatization of the hydroxyl and amino groups of this compound is typically necessary to enhance volatility and improve chromatographic performance. A common derivatizing agent is trifluoroacetic anhydride (TFAA).

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Chirasil-Val or equivalent

Derivatization Protocol:

  • Dissolve approximately 1 mg of the sample in 500 µL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride.

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC analysis.

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min

  • Detector Temperature: 280 °C

Expected Results: The derivatized enantiomers will be separated on the chiral column. The enantiomeric excess is determined by the ratio of the peak areas.

NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent (CSA), leading to separate signals in the ¹H NMR spectrum. (R)-(+)-1,1'-Bi-2-naphthol (BINOL) is an effective CSA for this purpose.

Instrumentation:

  • High-field NMR Spectrometer (≥400 MHz)

Experimental Protocol:

  • Dissolve approximately 5 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add 1.0 to 1.2 equivalents of (R)-(+)-BINOL to the NMR tube.

  • Gently shake the tube to ensure mixing.

  • Acquire another ¹H NMR spectrum.

Expected Results: In the presence of the chiral solvating agent, specific proton signals of the two enantiomers (e.g., the methine proton or the protons of the tert-butyl group) will show chemical shift splitting. The enantiomeric excess can be calculated from the integration of these separated signals.

Performance Comparison

Parameter Chiral HPLC Chiral GC (with derivatization) NMR Spectroscopy (with CSA)
Resolution Baseline separation achievableHigh resolutionDependent on CSA and analyte concentration
Sensitivity High (µg/mL)Very high (ng/mL)Moderate (mg/mL)
Analysis Time 10-30 minutes15-40 minutes< 10 minutes per sample
Sample Prep MinimalDerivatization requiredSimple mixing
Quantitation Highly accurate and preciseAccurate and preciseGood for estimation, can be quantitative with careful calibration

Alternative Chiral Building Blocks

While this compound is a valuable chiral building block, several alternatives with different structural features are available for various synthetic applications, particularly in the synthesis of beta-blockers and other pharmaceuticals.

Alternative Compound Key Features Typical Applications
(S)-3-amino-1,2-propanediol Contains two hydroxyl groups, offering multiple points for further functionalization.Synthesis of various pharmaceuticals, including antivirals.
(R)-Glycidol A versatile epoxide for introducing a chiral three-carbon unit.Synthesis of beta-blockers and other chiral alcohols.
(S)-2-Amino-3-phenyl-1-propanol Phenylalaninol; introduces a phenyl group for steric bulk or electronic effects.Synthesis of peptidomimetics and chiral ligands.
(R)-3-Quinuclidinol A bicyclic amino alcohol with a rigid structure.Synthesis of muscarinic receptor antagonists.

Visualizing the Workflow

The following diagrams illustrate the general workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve 1 mg/mL Inject Inject into HPLC Dissolve->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect by UV Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 1: Experimental workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Derivatize Derivatize with TFAA Sample->Derivatize Reconstitute Reconstitute in Hexane Derivatize->Reconstitute Inject Inject into GC Reconstitute->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect by FID/MS Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 2: Experimental workflow for enantiomeric excess determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve Add_CSA Add Chiral Solvating Agent (BINOL) Dissolve->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Integrate Integrate Split Signals Acquire->Integrate Calculate Calculate % ee Integrate->Calculate

Figure 3: Experimental workflow for enantiomeric excess determination by NMR Spectroscopy.

A Comparative Guide to the Stability of N-Protected 2-Amino-1-Propanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of 2-amino-1-propanol (alaninol) protected with three common N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is critical in multi-step organic synthesis, particularly in peptide synthesis and the development of chiral drug intermediates, as it directly impacts yield, purity, and storage considerations.[1][2] This document summarizes the relative stability of these compounds based on established chemical principles and provides detailed experimental protocols for their stability assessment.

Comparative Stability Analysis

The stability of an N-protected 2-amino-1-propanol is primarily dictated by the lability of the protecting group under various chemical conditions. The following table summarizes the expected stability of N-Boc-, N-Cbz-, and N-Fmoc-2-amino-1-propanol based on the known properties of these widely used protecting groups.

Condition N-Boc-2-amino-1-propanol N-Cbz-2-amino-1-propanol N-Fmoc-2-amino-1-propanol
Acidic (e.g., TFA, HCl) Labile (cleaved)StableStable
Basic (e.g., Piperidine, NaOH) StableStableLabile (cleaved)
Catalytic Hydrogenolysis (H₂/Pd) StableLabile (cleaved)Stable
Nucleophiles (e.g., amines) StableStableStable
Thermal Stress Generally stable at moderate temperatures; may undergo thermolytic cleavage at very high temperatures (>150°C).[3]Generally stableGenerally stable
Long-Term Storage (Solid, 0-8°C) High stability, can be stored for extended periods without significant decomposition.[3][4]High stabilityModerate stability; potential for slow degradation if exposed to basic contaminants.

Experimental Protocols

To empirically determine and compare the stability of different N-protected 2-amino-1-propanols, a forced degradation study followed by analysis with a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[5][6]

Forced Degradation Study Protocol

This study exposes the protected amino alcohols to various stress conditions to identify potential degradation pathways and products.[7]

Objective: To generate potential degradation products and assess the intrinsic stability of N-Boc-, N-Cbz-, and N-Fmoc-2-amino-1-propanol.

Materials:

  • N-Boc-2-amino-1-propanol

  • N-Cbz-2-amino-1-propanol

  • N-Fmoc-2-amino-1-propanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each N-protected 2-amino-1-propanol in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of each compound in a thermostatically controlled oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to a final concentration of 0.5 mg/mL for analysis.

    • Photostability: Expose a solid sample of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve the stressed solid in methanol to a final concentration of 0.5 mg/mL for analysis.

    • Control Samples: Prepare control samples by diluting 1 mL of each stock solution with 1 mL of water and storing them at 4°C.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method

This method is designed to separate the intact N-protected 2-amino-1-propanol from any degradation products formed during the forced degradation study.[8][9]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a composition suitable for retaining the parent compound (e.g., 70% A, 30% B) and gradually increase the percentage of Mobile Phase B to elute more non-polar degradation products. A typical gradient could be:

    • 0-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (for Boc and Cbz) and 265 nm (for Fmoc)

  • Injection Volume: 10 µL

Data Analysis:

  • The stability of the compound is determined by calculating the percentage of the parent compound remaining after exposure to the stress conditions.

  • The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

Visualization of Stability Assessment Workflow

The following diagram illustrates the logical workflow for the comparative stability assessment of N-protected 2-amino-1-propanols.

Stability_Assessment_Workflow Workflow for Comparative Stability Assessment cluster_compounds Test Compounds cluster_stress Forced Degradation Conditions cluster_analysis Analytical Procedure cluster_results Data Evaluation Boc N-Boc-2-amino-1-propanol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Boc->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Boc->Base Oxidation Oxidation (3% H₂O₂, RT) Boc->Oxidation Thermal Thermal Stress (80°C, solid) Boc->Thermal Photo Photostability (ICH Q1B) Boc->Photo Cbz N-Cbz-2-amino-1-propanol Cbz->Acid Cbz->Base Cbz->Oxidation Cbz->Thermal Cbz->Photo Fmoc N-Fmoc-2-amino-1-propanol Fmoc->Acid Fmoc->Base Fmoc->Oxidation Fmoc->Thermal Fmoc->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantification of Parent Compound & Identification of Degradants HPLC->Data Conclusion Comparative Stability Profile (Rank Order of Stability) Data->Conclusion

Caption: Workflow for assessing the comparative stability of N-protected 2-amino-1-propanols.

References

A Researcher's Guide to Amino Alcohol Protection: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules central to drug discovery and development, the judicious selection of protecting groups for bifunctional compounds like amino alcohols is a critical strategic decision. The ability to selectively mask the reactivity of the amine and hydroxyl functionalities, and subsequently remove these protective shields under specific and mild conditions, is paramount to the success of a synthetic route. This guide provides an objective, data-driven comparison of common protecting group strategies for amino alcohols, focusing on cost, efficiency, and chemical orthogonality.

Core Concepts in Amino Alcohol Protection

The primary challenge in the chemistry of amino alcohols lies in the similar nucleophilicity of the amino and hydroxyl groups. Selective protection is often necessary to prevent unwanted side reactions during subsequent synthetic transformations. The ideal protecting group strategy should offer:

  • High Yields: Both the protection and deprotection steps should proceed with high efficiency to maximize the overall yield of the synthetic sequence.

  • Mild Reaction Conditions: The introduction and removal of the protecting groups should not require harsh conditions that could compromise the integrity of the target molecule.

  • Orthogonality: In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. Orthogonal protecting groups are removed under different, non-interfering conditions.

  • Cost-Effectiveness: For large-scale synthesis, the cost of the protecting group reagents and the associated solvents and catalysts is a significant consideration.

This guide will focus on a comparative analysis of several widely used protecting groups, including the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile carboxybenzyl (Cbz) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the amine function, and silyl ethers for the hydroxyl group. Additionally, we will explore strategies for the simultaneous protection of both functionalities.

Comparative Analysis of Amine Protecting Groups

The selection of an amine protecting group is often the first critical choice in the synthetic design. The stability of the protecting group to various reaction conditions dictates its suitability for a given synthetic route.

Table 1: Quantitative Comparison of Common Amine Protecting Groups for a Model Amino Alcohol (e.g., Ethanolamine)

Protecting GroupReagents for Protection (per mole of substrate)Typical Reaction Time (Protection)Typical Yield (Protection)Reagents for DeprotectionTypical Reaction Time (Deprotection)Typical Yield (Deprotection)Estimated Cost per Mole of Substrate (Protection & Deprotection)
Boc Di-tert-butyl dicarbonate (Boc)₂O (1.1 mol)1-4 hours>95%Trifluoroacetic acid (TFA) or HCl0.5-2 hours>95%~$70
Cbz Benzyl chloroformate (Cbz-Cl) (1.1 mol), Base (e.g., NaHCO₃)2-6 hours~90%H₂, Pd/C (catalytic)2-24 hours>95%~$50
Fmoc Fmoc-Cl (1.1 mol), Base (e.g., NaHCO₃)1-4 hours>90%20% Piperidine in DMF0.5-1 hour>95%~$120

Note: Costs are estimates based on current catalog prices for research-grade chemicals and may vary. The calculation assumes standard laboratory scale (mmol to mol) and does not include solvent or workup costs.

dot

G Decision Workflow for Amine Protection start Select Amine Protecting Group acid_stability Is the molecule stable to strong acid? start->acid_stability base_stability Is the molecule stable to base? acid_stability->base_stability Yes boc Use Boc Group acid_stability->boc No hydrogenolysis_stability Are there reducible groups (e.g., alkenes, alkynes)? base_stability->hydrogenolysis_stability Yes fmoc Use Fmoc Group base_stability->fmoc No cbz Use Cbz Group hydrogenolysis_stability->cbz No consider_other Consider Cbz with caution or alternative methods hydrogenolysis_stability->consider_other Yes

Caption: A decision-making workflow for selecting an appropriate amine protecting group based on molecular stability.

Orthogonal Protection of the Hydroxyl Group: Silyl Ethers

Once the amine is protected, the hydroxyl group can be masked to prevent its interference in subsequent reactions. Silyl ethers are a popular choice for alcohol protection due to their ease of introduction, stability to a wide range of non-acidic and non-fluoride conditions, and mild removal.

Table 2: Comparison of Silyl Ether Protecting Groups for the Hydroxyl Group

Protecting GroupReagents for Protection (per mole of substrate)Typical Reaction Time (Protection)Typical Yield (Protection)Reagents for DeprotectionTypical Reaction Time (Deprotection)Typical Yield (Deprotection)Estimated Cost per Mole of Substrate (Protection & Deprotection)
TBS (TBDMS) tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 mol), Imidazole (2.5 mol)2-12 hours>90%Tetrabutylammonium fluoride (TBAF)0.5-4 hours>95%~$85
TIPS Triisopropylsilyl chloride (TIPS-Cl) (1.2 mol), Imidazole (2.5 mol)4-24 hours>90%Tetrabutylammonium fluoride (TBAF)1-6 hours>95%~$150

Note: Costs are estimates based on current catalog prices for research-grade chemicals and may vary.

dot

G Orthogonal Protection Strategy sub Amino Alcohol H₂N-R-OH p1 N-Protected Amino Alcohol PG¹-HN-R-OH sub->p1 Protect Amine (e.g., Boc) p2 Fully Protected PG¹-HN-R-O-PG² p1->p2 Protect Alcohol (e.g., TBS) d1 O-Deprotected PG¹-HN-R-OH p2->d1 Selective Alcohol Deprotection (e.g., TBAF) d2 N-Deprotected H₂N-R-O-PG² p2->d2 Selective Amine Deprotection (e.g., TFA)

Caption: An example of an orthogonal protection strategy for an amino alcohol.

Simultaneous Protection Strategies

For certain applications, it can be more efficient to protect both the amine and hydroxyl groups in a single step. This is often achieved by forming a cyclic derivative.

Table 3: Comparison of Simultaneous Protecting Groups for 1,2- and 1,3-Amino Alcohols

Protecting GroupReagents for ProtectionTypical Yield (Protection)Reagents for DeprotectionTypical Yield (Deprotection)Key AdvantagesKey Disadvantages
N,O-Acetal (e.g., from 2,2-dimethoxypropane) 2,2-Dimethoxypropane, Acid catalyst (e.g., CSA)>85%Mild aqueous acid>90%Single step for dual protection; stable to base and organometallics.Labile to acid.
Cyclic Sulfamidite Thionyl chloride (SOCl₂), Base>90%Thiophenol, Base~88%Stable to a wide range of conditions; mild deprotection.[1]Requires a two-step deprotection for the free amino alcohol.

dot

G Simultaneous Protection Workflow start Amino Alcohol protect Simultaneous Protection (e.g., N,O-Acetal formation) start->protect intermediate Cyclic Protected Intermediate protect->intermediate reactions Synthetic Transformations intermediate->reactions deprotect Deprotection reactions->deprotect product Free Amino Alcohol deprotect->product

Caption: General workflow for a synthetic route employing a simultaneous protection strategy.

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a model amino alcohol. Note: These are representative procedures and may require optimization for specific substrates.

Protocol 1: N-Boc Protection of an Amino Alcohol

Materials:

  • Amino alcohol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dioxane and Water (1:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the amino alcohol in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: N-Cbz Protection of an Amino Alcohol

Materials:

  • Amino alcohol (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • 1 M Aqueous sodium carbonate

  • Diethyl ether

Procedure:

  • Dissolve the amino alcohol in 1 M aqueous sodium carbonate and cool the solution in an ice bath.

  • While stirring vigorously, add benzyl chloroformate dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer with cold 1 M HCl to precipitate the product.

  • Collect the product by filtration, wash with cold water, and dry.

Protocol 3: O-TBS Protection of an N-Boc Protected Amino Alcohol

Materials:

  • N-Boc protected amino alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-Boc protected amino alcohol and imidazole in anhydrous DCM under an inert atmosphere.

  • Add TBS-Cl and stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Protocol 4: Deprotection of an N-Boc Group

Materials:

  • N-Boc protected amino alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amino alcohol in DCM.

  • Add an equal volume of TFA and stir at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Protocol 5: Deprotection of an N-Cbz Group by Hydrogenolysis

Materials:

  • N-Cbz protected amino alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (e.g., H₂ balloon or hydrogenator)

Procedure:

  • Dissolve the N-Cbz protected amino alcohol in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Place the reaction under an atmosphere of hydrogen.

  • Stir the reaction vigorously at room temperature for 2-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

The selection of a protecting group strategy for amino alcohols is a multifaceted decision that requires careful consideration of the chemical properties of the target molecule, the planned synthetic route, and economic factors. For routine applications where acid stability is not a concern, the Boc group offers a reliable and moderately priced option. The Cbz group provides a more cost-effective alternative, particularly for large-scale synthesis, provided that the molecule is stable to hydrogenolysis. The Fmoc group, while more expensive, is the protecting group of choice when acid and hydrogenolysis-sensitive functionalities are present.

For the hydroxyl group, silyl ethers, particularly TBS, offer a robust and versatile protection strategy that is orthogonal to the most common amine protecting groups. Simultaneous protection strategies, such as the formation of N,O-acetals, can offer increased efficiency for certain substrates. Ultimately, the optimal choice will depend on a careful evaluation of the cost-benefit trade-offs for each specific synthetic challenge. This guide provides the foundational data and methodologies to aid researchers in making that informed decision.

References

literature review of synthetic routes to tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the primary synthetic routes to tert-Butyl (1-hydroxypropan-2-yl)carbamate, a versatile chiral building block crucial in pharmaceutical and organic synthesis. The document outlines two principal synthetic strategies, offering a comparative analysis of their methodologies, performance, and the quality of the final product. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as N-Boc-alaninol, is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a protected amine and a primary alcohol, makes it an ideal precursor for the construction of more complex chiral compounds.[1] The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its straightforward removal under mild acidic conditions.[2] This guide will compare the two most prevalent synthetic pathways to this compound: the direct Boc-protection of 2-aminopropan-1-ol and the reduction of N-Boc-alanine or its derivatives.

Synthetic Routes: A Comparative Overview

The synthesis of this compound can be broadly categorized into two distinct approaches. The first involves the direct protection of the amino group of commercially available 2-aminopropan-1-ol (alaninol). The second, a multi-step approach, begins with the more readily available amino acid, L- or D-alanine, and involves N-protection followed by the reduction of the carboxylic acid functionality.

cluster_0 Synthetic Strategies cluster_1 Route 1 Details cluster_2 Route 2 Details Route1 Route 1: Direct Protection Start->Route1 Route2 Route 2: Reduction from Alanine Start->Route2 Alaninol 2-Aminopropan-1-ol BocProtection Boc Protection (Boc)₂O, Base Alaninol->BocProtection FinalProduct1 tert-Butyl (1-hydroxypropan-2-yl)carbamate BocProtection->FinalProduct1 Alanine L- or D-Alanine Esterification Esterification Alanine->Esterification BocProtectionEster Boc Protection Esterification->BocProtectionEster Reduction Reduction BocProtectionEster->Reduction FinalProduct2 tert-Butyl (1-hydroxypropan-2-yl)carbamate Reduction->FinalProduct2

Figure 1: Overview of synthetic routes.

Route 1: Direct Boc-Protection of 2-Aminopropan-1-ol

This is the most direct approach, involving a single synthetic step. The reaction entails the treatment of 2-aminopropan-1-ol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] Various bases and solvent systems have been successfully employed, leading to high yields of the desired product.

Comparison of Methodologies for Route 1
MethodBaseSolventTemperatureReaction TimeYieldPurityReference
A TriethylamineDichloromethane (DCM)0 °C to Room Temp.4-8 hoursHigh (not specified)High (not specified)[1]
B TriethylamineWater/Methanol55 °C16 hours90-97%High (used without further purification)[3]
C Sodium HydroxideDioxane/WaterRoom Temp.1-12 hoursHigh (not specified)High (not specified)[4]
Experimental Protocols for Route 1

Method B: Protocol for Boc-Protection using Triethylamine in Water/Methanol [3]

  • Dissolve the 2-aminopropan-1-ol (1.0 equivalent) in a 10:10:7 solution of water, methanol, and triethylamine.

  • Slowly add di-tert-butyl dicarbonate (1.6 equivalents) to the stirring solution.

  • Heat the reaction mixture to 55 °C and stir for 16 hours (overnight). A thick slurry will form.

  • Allow the mixture to cool to room temperature and remove the stir bar.

  • Evaporate the slurry to dryness using a rotary evaporator with a dry ice condenser.

  • Place the resulting white solid under high vacuum for a minimum of 72 hours to sublimate any residual di-tert-butyl dicarbonate. The product can typically be used without further purification.

Route 2: Reduction of N-Boc-Alanine or its Ester

This multi-step synthesis begins with either L- or D-alanine. The general sequence involves the protection of the amino group with a Boc moiety, often preceded by esterification of the carboxylic acid, followed by the reduction of the ester or carboxylic acid to the primary alcohol. This route is particularly useful for obtaining enantiomerically pure this compound, as the chirality of the starting amino acid is preserved throughout the synthesis.[2][5]

Methodologies and Yields for Route 2

This route typically involves three main steps, with reported yields for each stage.

StepReactionReagentsSolventYieldReference
1 Esterification of AlanineThionyl chloride, Methanol-99.6%[6]
2 Boc-Protection of Alanine Methyl Ester(Boc)₂O, TriethylamineDichloromethane92.2%[6]
3 Reduction of N-Boc-Alanine Methyl EsterSodium borohydride, Lithium chlorideMethanol95.8%[6]
Overall - - - ~88% Calculated from[6]
Experimental Protocols for Route 2

Step 1: Esterification of L-Alanine [6]

  • To a stirred suspension of L-alanine (1.0 equivalent) in methanol, slowly add thionyl chloride (1.2 equivalents) under an ice bath.

  • Reflux the reaction mixture for 5-8 hours.

  • Monitor the reaction by TLC. Upon completion, evaporate the methanol under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.

Step 2: Boc-Protection of L-Alanine Methyl Ester [6]

  • To a solution of L-alanine methyl ester hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in dichloromethane, slowly add di-tert-butyl dicarbonate (1.2 equivalents).

  • Stir the reaction at room temperature for 5 hours.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield N-Boc-L-alanine methyl ester.

Step 3: Reduction of N-Boc-L-Alanine Methyl Ester [7]

  • Dissolve N-Boc-L-alanine methyl ester (1.0 equivalent) and lithium chloride (2.0 equivalents) in anhydrous methanol.

  • Add sodium borohydride (2.0 equivalents) portion-wise while stirring at room temperature.

  • Monitor the reaction by TLC. After completion, quench the reaction by adding water and acidifying with concentrated hydrochloric acid to pH 1.

  • Evaporate most of the solvent and then adjust the pH to 12 with 7.5 M NaOH.

  • Filter the precipitate and wash it with dichloromethane.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Recrystallize the product from ethyl acetate-n-hexane to obtain pure N-Boc-L-alaninol.

Conclusion

Both synthetic routes presented offer effective means of preparing this compound.

Route 1 is advantageous due to its directness and high yields, making it an excellent choice for rapid synthesis when 2-aminopropan-1-ol is readily available. The simplicity of the one-pot procedure and the often-unnecessary purification step are significant benefits.

Route 2 provides a reliable method for producing enantiomerically pure product from inexpensive and readily available chiral starting materials (L- or D-alanine). While it involves multiple steps, the overall yield is high, and it offers precise control over the stereochemistry of the final product, which is critical for many pharmaceutical applications.[2]

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the need for enantiomeric purity, and considerations of time and resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chiral building block.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (1-hydroxypropan-2-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat tert-Butyl (1-hydroxypropan-2-yl)carbamate as a hazardous waste. Professional disposal is required. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound recognized as a flammable solid and toxic if swallowed. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Classification

Before handling for disposal, it is crucial to understand the hazards associated with this compound. This information dictates the stringent handling and disposal protocols required.

Hazard ClassificationGHS CodeDescriptionUN NumberHazard Class
Flammable SolidH228UN29264.1
Toxic if SwallowedH3016.1
Skin IrritantH315Causes skin irritation.
Eye IrritantH319Causes serious eye irritation.
Respiratory IrritantH335May cause respiratory irritation.

Personnel Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following is a general procedural outline:

Step 1: Waste Segregation and Collection

  • Carefully collect the waste material, minimizing dust generation.

  • Place the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the appropriate hazard pictograms (flammable solid, toxic).

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated, away from sources of ignition.

Step 4: Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using appropriate cleaning agents.

  • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as described above.

  • Report: Report the incident to your supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: tert-Butyl (1-hydroxypropan-2-yl)carbamate for Disposal identify_hazards Identify Hazards: - Flammable Solid (H228) - Toxic if Swallowed (H301) - Irritant (H315, H319, H335) start->identify_hazards don_ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat identify_hazards->don_ppe collect_waste Collect Waste in a Sealed, Labeled Container don_ppe->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs transport_disposal Professional Transport and Disposal contact_ehs->transport_disposal end End: Proper Disposal Complete transport_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl (1-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety, handling, and disposal information for tert-Butyl (1-hydroxypropan-2-yl)carbamate, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment.

It is important to note that safety classifications for this compound can vary. While some suppliers classify it as not a hazardous substance, other aggregated GHS information indicates it may be a flammable solid and toxic if swallowed[1][2][3]. Therefore, a cautious approach to handling is strongly advised.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses with side shields.Protects eyes from splashes and dust.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection A lab coat or other protective clothing.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated or if working in a poorly ventilated space.Minimizes inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for the specific product in use.

  • Handling :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust generation[4].

    • Avoid direct contact with skin, eyes, and clothing[1].

    • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge if the material is a flammable solid[5].

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Remove any contaminated clothing and launder it before reuse[5].

    • Clean the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of waste this compound in a designated, labeled, and suitable container for chemical waste.

    • Do not dispose of this chemical down the drain[4].

    • The disposal must be entrusted to a licensed waste disposal company[1].

    • Always adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal[4].

  • Contaminated Packaging :

    • Before disposing of the container, ensure it is completely empty[1].

    • Dispose of the container in accordance with local and national regulations[1].

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Work in Ventilated Area prep3->handle1 handle2 Avoid Contact & Dust handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Wash Hands & Skin handle3->post1 post2 Clean Work Area post1->post2 post3 Remove Contaminated Clothing post2->post3 disp1 Dispose of Chemical Waste post3->disp1 disp2 Dispose of Container disp1->disp2

Caption: Safe Handling Workflow Diagram

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-hydroxypropan-2-yl)carbamate
Reactant of Route 2
tert-Butyl (1-hydroxypropan-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.